molecular formula C7H15NO2 B2875501 Tert-butyl 2-(methylamino)acetate CAS No. 5616-81-9

Tert-butyl 2-(methylamino)acetate

Cat. No.: B2875501
CAS No.: 5616-81-9
M. Wt: 145.20 g/mol
InChI Key: MYKMOIQAHCMLIR-UHFFFAOYSA-N
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Description

Tert-butyl 2-(methylamino)acetate is a useful research compound. Its molecular formula is C7H15NO2 and its molecular weight is 145.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 2-(methylamino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-7(2,3)10-6(9)5-8-4/h8H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYKMOIQAHCMLIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CNC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201347148
Record name tert-Butyl sarcosinate
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Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5616-81-9
Record name tert-Butyl sarcosinate
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Record name tert-butyl 2-(methylamino)acetate
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Foundational & Exploratory

Synthesis of Tert-butyl 2-(methylamino)acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis of tert-butyl 2-(methylamino)acetate, also known as tert-butyl N-methylglycinate or tert-butyl sarcosinate. This compound is a valuable building block in organic synthesis, particularly in the preparation of pharmaceutical intermediates and other complex molecules. This guide outlines two primary synthetic pathways, detailing experimental protocols derived from established chemical reactions, and presents expected analytical data for the final product.

Synthetic Pathways

Two principal and reliable synthetic routes for the preparation of this compound have been identified:

  • Route 1: Alkylation of Methylamine (B109427) with Tert-butyl bromoacetate (B1195939). This is a direct approach involving the nucleophilic substitution of the bromide in tert-butyl bromoacetate by methylamine.

  • Route 2: N-methylation of Tert-butyl glycinate (B8599266) via the Eschweiler-Clarke Reaction. This two-step pathway first involves the synthesis of the precursor, tert-butyl glycinate, followed by its methylation using formaldehyde (B43269) and formic acid.

The selection of the optimal route may depend on the availability of starting materials, scalability, and desired purity of the final product.

Experimental Protocols

The following experimental protocols are based on established and well-documented chemical transformations.

Route 1: Alkylation of Methylamine with Tert-butyl bromoacetate

This procedure is adapted from the known reactivity of alpha-halo esters with primary amines.

Reaction Scheme:

CH3NH2 Methylamine reaction + BrCH2COOtBu Tert-butyl bromoacetate product This compound HBr Methylammonium (B1206745) bromide reaction->product reaction->HBr

Caption: Alkylation of methylamine with tert-butyl bromoacetate.

Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, a solution of methylamine (2.0 equivalents) in a suitable solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether is prepared. The flask is cooled in an ice-water bath.

  • Addition of Alkylating Agent: Tert-butyl bromoacetate (1.0 equivalent) is dissolved in the same solvent and added dropwise to the stirred methylamine solution over a period of 30-60 minutes, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: The resulting suspension, containing the product and methylammonium bromide, is filtered. The filtrate is concentrated under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation or column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to yield pure this compound.

Route 2: N-methylation of Tert-butyl glycinate (Eschweiler-Clarke Reaction)

This route involves the initial synthesis of tert-butyl glycinate, followed by its methylation.

2.2.1. Synthesis of Tert-butyl glycinate

This protocol is based on the esterification of glycine.

Reaction Scheme:

glycine Glycine reaction + tert_butanol Tert-butanol (B103910) acid_catalyst Acid Catalyst (e.g., H2SO4) product Tert-butyl glycinate water Water reaction->product reaction->water

Caption: Synthesis of tert-butyl glycinate.

Protocol:

  • Reaction Setup: Glycine (1.0 equivalent) is suspended in a mixture of tert-butanol (excess) and a suitable solvent like dioxane.

  • Acid Catalysis: A catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, is added to the suspension.

  • Reaction: The mixture is heated to reflux for 12-24 hours with continuous stirring. The reaction progress is monitored by TLC.

  • Work-up: After cooling to room temperature, the reaction mixture is neutralized with a base, for instance, a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude tert-butyl glycinate is purified by vacuum distillation.

2.2.2. N-methylation of Tert-butyl glycinate

This protocol utilizes the well-established Eschweiler-Clarke reaction for the methylation of primary amines.[1][2][3][4]

Reaction Scheme:

tBu_glycinate Tert-butyl glycinate reaction + formaldehyde Formaldehyde formic_acid Formic acid product This compound CO2 CO2 H2O H2O reaction->product reaction->CO2 reaction->H2O

Caption: Eschweiler-Clarke N-methylation of tert-butyl glycinate.

Protocol:

  • Reaction Setup: Tert-butyl glycinate (1.0 equivalent) is dissolved in formic acid (excess, e.g., 3-5 equivalents).

  • Addition of Formaldehyde: An aqueous solution of formaldehyde (37 wt. %, excess, e.g., 3-5 equivalents) is added to the mixture.

  • Reaction: The reaction mixture is heated to 80-100°C for 2-6 hours. The evolution of carbon dioxide will be observed. The reaction is monitored by TLC until the starting material is consumed.

  • Work-up: The reaction mixture is cooled to room temperature and made alkaline by the careful addition of a sodium hydroxide (B78521) solution. The product is then extracted with an organic solvent such as diethyl ether or ethyl acetate. The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation or column chromatography to afford pure this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the described synthetic routes. Please note that the yields are estimates based on similar reactions and may vary depending on the specific reaction conditions and scale.

ParameterRoute 1: AlkylationRoute 2: N-methylation
Starting Materials Methylamine, Tert-butyl bromoacetateTert-butyl glycinate, Formaldehyde, Formic acid
Key Reagents --
Solvent THF, Diethyl etherFormic acid (reagent and solvent)
Reaction Temperature 0°C to Room Temperature80-100°C
Reaction Time 12-24 hours2-6 hours
Estimated Yield 60-80%70-90%

Physicochemical and Spectroscopic Data

The following data are for the final product, this compound.[5][6][7]

PropertyValue
Molecular Formula C₇H₁₅NO₂
Molecular Weight 145.20 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point Not definitively reported, estimated to be in the range of 60-80°C at reduced pressure.
CAS Number 5616-81-9

Expected Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 3.35 (s, 2H, -CH₂-)

    • δ 2.45 (s, 3H, N-CH₃)

    • δ 1.90 (br s, 1H, -NH-)

    • δ 1.48 (s, 9H, -C(CH₃)₃)

  • ¹³C NMR (CDCl₃, 101 MHz):

    • δ 171.5 (C=O)

    • δ 81.0 (-C(CH₃)₃)

    • δ 54.0 (-CH₂-)

    • δ 35.5 (N-CH₃)

    • δ 28.0 (-C(CH₃)₃)

  • IR (neat, cm⁻¹):

    • ~3350 (N-H stretch)

    • 2975-2850 (C-H stretch)

    • 1735 (C=O stretch, ester)

    • 1150 (C-O stretch)

  • Mass Spectrometry (EI):

    • m/z 145 (M⁺)

    • m/z 88

    • m/z 57

Logical Workflow

The overall process for obtaining and characterizing this compound can be visualized as follows:

cluster_route1 Route 1: Alkylation cluster_route2 Route 2: N-methylation start1 Methylamine + Tert-butyl bromoacetate reaction1 Alkylation Reaction start1->reaction1 workup1 Work-up and Purification reaction1->workup1 product This compound workup1->product start2a Glycine + Tert-butanol reaction2a Esterification start2a->reaction2a intermediate Tert-butyl glycinate reaction2a->intermediate reaction2b Eschweiler-Clarke Reaction intermediate->reaction2b start2b Formaldehyde + Formic acid start2b->reaction2b workup2 Work-up and Purification reaction2b->workup2 workup2->product characterization Spectroscopic Characterization (NMR, IR, MS) product->characterization

Caption: Synthetic workflow for this compound.

References

An In-depth Technical Guide on Tert-butyl 2-(methylamino)acetate (CAS Number 5616-81-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 2-(methylamino)acetate, also known as N-methylglycine tert-butyl ester, is a valuable intermediate in organic synthesis, particularly in the fields of medicinal chemistry and peptide synthesis. Its structure combines the features of a secondary amine and a tert-butyl ester, offering a unique set of properties for the construction of more complex molecules. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, purification, and spectroscopic data of this compound and its commonly available hydrochloride salt. Detailed experimental protocols and safety information are also included to facilitate its use in a research and development setting.

Physicochemical Properties

This compound is typically handled and stored as its hydrochloride salt, which exhibits enhanced stability and solubility in certain solvents. The properties of both the free amine and its hydrochloride salt are summarized below for easy comparison.

PropertyThis compoundThis compound Hydrochloride
CAS Number 5616-81-95616-81-9 (for the hydrochloride)
Molecular Formula C₇H₁₅NO₂C₇H₁₆ClNO₂
Molecular Weight 145.20 g/mol 181.66 g/mol
Appearance -White to off-white powder
Melting Point -137-141 °C (decomposes)[1]
Boiling Point -168.5 °C at 760 mmHg[2]
Density -0.928 g/cm³[2]
Solubility -Soluble in methanol[1]
Storage -Keep in a dark place, under an inert atmosphere, at 2-8°C[3]

Synthesis and Purification

The synthesis of this compound hydrochloride is commonly achieved through the esterification of sarcosine (B1681465) (N-methylglycine) with a source of a tert-butyl group, such as isobutylene (B52900), in the presence of an acid catalyst.

Experimental Protocol: Synthesis of this compound Hydrochloride

This protocol is based on the general principle of acid-catalyzed esterification of amino acids.

Materials:

  • Sarcosine (N-methylglycine)

  • Dioxane (anhydrous)

  • p-Toluenesulfonic acid (PTSA)

  • Isobutylene

  • 10% Sodium bicarbonate solution

  • Brine

  • Dry ether

  • Hydrogen chloride (gas or solution in ether)

Procedure:

  • In a pressure vessel (autoclave), suspend sarcosine in anhydrous dioxane.

  • Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.1-0.2 equivalents).

  • Cool the mixture and add condensed isobutylene (e.g., 2-3 equivalents).

  • Seal the vessel and stir the reaction mixture at room temperature for 4-5 days.[2]

  • After the reaction is complete, carefully vent the excess isobutylene in a well-ventilated fume hood.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with 10% sodium bicarbonate solution, water, and brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound as a free base.

Purification and Hydrochloride Salt Formation:

  • The crude free base can be purified by vacuum distillation.

  • To form the hydrochloride salt, dissolve the purified free base in approximately 10 volumes of dry ether.

  • Cool the solution to -20°C.

  • Slowly add one equivalent of a 1N HCl solution in ether.[2]

  • A white precipitate of this compound hydrochloride will form.

  • Collect the solid by filtration, wash with cold, dry ether, and dry under vacuum to yield the final product.

Synthesis_Workflow Sarcosine Sarcosine Reaction Esterification (Autoclave, RT, 4-5 days) Sarcosine->Reaction Isobutylene Isobutylene Isobutylene->Reaction PTSA PTSA (catalyst) PTSA->Reaction Dioxane Dioxane (solvent) Dioxane->Reaction Workup Aqueous Workup (NaHCO3, H2O, Brine) Reaction->Workup FreeBase Crude Free Base Workup->FreeBase Purification Vacuum Distillation FreeBase->Purification PurifiedBase Purified Free Base Purification->PurifiedBase SaltFormation Salt Formation (-20°C) PurifiedBase->SaltFormation HCl_Ether HCl in Ether HCl_Ether->SaltFormation Product This compound HCl SaltFormation->Product

Synthesis of this compound HCl.

Spectroscopic Data (Predicted)

As of the date of this guide, publicly available experimental spectra for this compound are limited. The following are predicted spectroscopic characteristics based on the compound's structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)
  • tert-Butyl group (-C(CH₃)₃): A singlet at approximately 1.4-1.5 ppm, integrating to 9H.

  • Methylene group (-CH₂-): A singlet at approximately 3.2-3.4 ppm, integrating to 2H.

  • N-Methyl group (-NHCH₃): A singlet at approximately 2.4-2.6 ppm, integrating to 3H.

  • Amine proton (-NH-): A broad singlet, the chemical shift of which is highly dependent on concentration and solvent, likely in the range of 1.5-3.0 ppm. In the hydrochloride salt, this proton would be more deshielded and might appear as a broader signal at a lower field.

¹³C NMR Spectroscopy (Predicted)
  • tert-Butyl quaternary carbon (-C(CH₃)₃): Approximately 81-82 ppm.

  • tert-Butyl methyl carbons (-C(CH₃)₃): Approximately 28 ppm.

  • Ester carbonyl carbon (-COO-): Approximately 170-172 ppm.

  • Methylene carbon (-CH₂-): Approximately 55-57 ppm.

  • N-Methyl carbon (-NHCH₃): Approximately 35-37 ppm.

Infrared (IR) Spectroscopy (Predicted)
  • N-H Stretch: A weak to medium absorption band around 3300-3350 cm⁻¹ for the secondary amine.

  • C-H Stretch: Strong absorptions in the range of 2850-2980 cm⁻¹ corresponding to the alkyl groups.

  • C=O Stretch (Ester): A strong, sharp absorption band around 1735-1745 cm⁻¹.

  • C-O Stretch (Ester): A strong absorption band in the region of 1150-1250 cm⁻¹.

  • N-H Bend: A medium absorption band around 1550-1580 cm⁻¹.

Mass Spectrometry (Predicted)
  • Molecular Ion (M⁺): A peak at m/z = 145 for the free base.

  • Major Fragmentation Pathways:

    • Loss of a tert-butyl radical (-C₄H₉) to give a fragment at m/z = 88.

    • Loss of isobutylene (-C₄H₈) via McLafferty-type rearrangement to give a fragment at m/z = 89.

    • Alpha-cleavage adjacent to the nitrogen atom.

MS_Fragmentation M [M]+• m/z = 145 Frag1 [M - C4H9]+• m/z = 88 M->Frag1 - •C(CH3)3 Frag2 [M - C4H8]+• m/z = 89 M->Frag2 - C4H8 Frag3 [CH2=NCH3]+• m/z = 44 M->Frag3 α-cleavage

References

An In-depth Technical Guide to Tert-butyl 2-(methylamino)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of tert-butyl 2-(methylamino)acetate, a key building block in modern organic and medicinal chemistry.

Chemical Identity and Physical Properties

This compound, also known as tert-butyl sarcosinate, is the tert-butyl ester of N-methylglycine (sarcosine). The tert-butyl ester group serves as a protecting group for the carboxylic acid functionality, which is readily removable under acidic conditions. This feature makes it a valuable reagent in peptide synthesis and the construction of complex molecular architectures.

Table 1: General and Computed Properties of this compound

PropertyValueSource
IUPAC Name This compound-
Synonyms tert-butyl sarcosinate, H-Sar-OtBu-
CAS Number 5616-81-9[1]
Molecular Formula C₇H₁₅NO₂[2]
Molecular Weight 145.20 g/mol [2]
Appearance Not specified in literature; likely a colorless liquid or low-melting solid-
Melting Point 137-141 °C (decomposes) for the hydrochloride salt[3]
Boiling Point Data not available-
Density Data not available-
Refractive Index Data not available-
Solubility Soluble in methanol[3]
XlogP 0.7[4]

Spectroscopic Data

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.3s2H-CH₂-
~2.4s3HN-CH₃
~1.8br s1HN-H
1.45s9H-C(CH₃)₃

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃)

Chemical Shift (ppm)Assignment
~171C=O (ester)
~81-C (CH₃)₃
~55-C H₂-
~36N-C H₃
~28-C(C H₃)₃

Table 4: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~3350N-HStretching
2975-2850C-HStretching (alkane)
~1735C=OStretching (ester)
~1150C-OStretching (ester)

Table 5: Predicted Mass Spectrometry Fragmentation

m/zFragment IonNotes
145[M]⁺Molecular ion
89[M - C₄H₈]⁺Loss of isobutylene
74[CH₃NHCH₂CO]⁺Alpha-cleavage
57[C₄H₉]⁺tert-butyl cation (often a base peak)

Synthesis and Purification

A highly efficient, one-step synthesis of this compound has been reported, offering a significant improvement over multi-step procedures.

Experimental Protocol: One-Step Synthesis of this compound

This protocol is based on the method described by Cavelier, F., Rolland, M., & Verducci, J. (1994) in Organic Preparations and Procedures International.

Materials:

  • Sarcosine (B1681465) (N-methylglycine)

  • tert-Butyl bromide

  • Potassium carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF) (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of sarcosine in anhydrous DMF, add anhydrous potassium carbonate.

  • Add tert-butyl bromide dropwise to the suspension at room temperature.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification: The crude this compound can be purified by vacuum distillation to afford the pure product.

Synthesis_Workflow Sarcosine Sarcosine Reaction One-Pot Reaction Sarcosine->Reaction tBuBr tert-Butyl Bromide tBuBr->Reaction K2CO3 K₂CO₃ K2CO3->Reaction DMF DMF DMF->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Vacuum Distillation Workup->Purification Product tert-Butyl 2-(methylamino)acetate Purification->Product

Caption: Workflow for the one-step synthesis of this compound.

Reactivity and Applications in Drug Development

The chemical reactivity of this compound is dominated by the nucleophilicity of the secondary amine and the lability of the tert-butyl ester.

Reactivity Profile:
  • N-Alkylation and N-Acylation: The secondary amine can readily undergo alkylation, acylation, and other reactions typical of secondary amines, making it a versatile building block for introducing the N-methylglycine moiety.

  • Deprotection of the Tert-butyl Ester: The tert-butyl ester is stable to a wide range of reaction conditions, including basic and nucleophilic reagents. However, it is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the corresponding carboxylic acid. This orthogonality is a cornerstone of its utility in peptide synthesis.

Application in Peptide Synthesis:

This compound serves as a C-terminally protected sarcosine residue. Its incorporation into a peptide sequence is a standard procedure in solid-phase peptide synthesis (SPPS).

Peptide_Synthesis_Logic cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage and Deprotection Resin Solid Support (Resin) Attached Peptide Chain Fmoc_Deprotection Fmoc Deprotection (Piperidine) Resin:f1->Fmoc_Deprotection 1. TFA Trifluoroacetic Acid (TFA) Resin:f1->TFA Final Step Fmoc_AA Fmoc-Protected Amino Acid Activated Carboxyl Group Coupling Peptide Bond Formation Fmoc_AA->Coupling 3. Coupling->Resin:f1 4. Chain Elongation Fmoc_Deprotection->Coupling 2. Final_Peptide Free Peptide in Solution TFA->Final_Peptide H_Sar_OtBu This compound (as an N-protected derivative) H_Sar_OtBu->Coupling Introduction of Sarcosine

Caption: Role of this compound in solid-phase peptide synthesis.

The use of this building block allows for the site-specific incorporation of N-methylated amino acids into peptides. N-methylation can significantly impact the pharmacological properties of a peptide by:

  • Increasing metabolic stability through resistance to enzymatic degradation.

  • Enhancing membrane permeability and oral bioavailability.

  • Modulating conformation and receptor binding affinity.

Safety and Handling

While a specific, detailed safety data sheet for this compound is not universally available, general precautions for handling amino acid esters and secondary amines should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.

  • Handling: Use in a well-ventilated area. Avoid inhalation of vapors or mists. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

It is recommended to consult the specific safety data sheet provided by the supplier before handling this compound.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery and development. Its straightforward synthesis and the orthogonal nature of its protecting group make it an essential tool for the preparation of modified peptides and other complex molecules with tailored properties. Further research into its physical and spectral properties will undoubtedly enhance its utility for the scientific community.

References

An In-depth Technical Guide on the Spectral Data of Tert-butyl 2-(methylamino)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral data for tert-butyl 2-(methylamino)acetate. Due to the limited availability of experimentally derived spectra for this specific compound, this document presents a combination of predicted data and experimental data for closely related compounds to serve as a valuable reference for researchers.

Chemical Structure and Properties

  • Compound Name: this compound

  • Molecular Formula: C₇H₁₅NO₂[1][2]

  • Molecular Weight: 145.20 g/mol [3]

  • CAS Number: 5616-81-9[3]

Predicted Spectral Data

The predicted mass spectrometry data for this compound suggests several possible adducts that may be observed.[1]

AdductPredicted m/z
[M+H]⁺146.11756
[M+Na]⁺168.09950
[M-H]⁻144.10300
[M+NH₄]⁺163.14410
[M+K]⁺184.07344
[M+H-H₂O]⁺128.10754
[M+HCOO]⁻190.10848
[M+CH₃COO]⁻204.12413

Data sourced from PubChem predictions.[1]

Predictive models for NMR spectroscopy can estimate the chemical shifts for the hydrogen and carbon atoms in the molecule. The following are predicted ¹H and ¹³C NMR chemical shifts.

¹H NMR (Predicted)

ProtonsPredicted Chemical Shift (ppm)
-C(H ₃)₃ (tert-butyl)~1.45
-NH -Variable
-CH ₂-~3.30
-N-CH~2.45

¹³C NMR (Predicted)

Carbon AtomPredicted Chemical Shift (ppm)
-C (CH₃)₃ (tert-butyl quaternary)~81.0
-C(C H₃)₃ (tert-butyl methyls)~28.0
C =O (carbonyl)~172.0
-C H₂-~53.0
-N-C H₃~36.0

Note: These are estimated values and may differ from experimental results.

Experimental Data for a Related Compound: Tert-butyl Acetate (B1210297)

To provide a point of reference, the experimental spectral data for the structurally similar compound, tert-butyl acetate, is presented below.

ProtonsChemical Shift (ppm)
-C(H ₃)₃ (tert-butyl)1.46
-C(=O)CH ₃ (acetyl)1.95

Data obtained from publicly available spectra.[4]

Carbon AtomChemical Shift (ppm)
-C (CH₃)₃ (tert-butyl quaternary)80.3
-C(C H₃)₃ (tert-butyl methyls)27.8
C =O (carbonyl)170.5
-C(=O)C H₃ (acetyl)22.2

Data obtained from publicly available spectra.[5]

Functional GroupWavenumber (cm⁻¹)
C=O (ester stretch)~1740
C-O (ester stretch)~1250
C-H (alkane stretch)~2980

Data obtained from publicly available spectra.[6]

Experimental Protocols

A plausible synthetic route involves the reaction of N-methylglycine with a tert-butylating agent.

Materials:

  • N-methylglycine (Sarcosine)

  • Tert-butyl acetate

  • Perchloric acid (catalyst)

  • Dichloromethane (B109758) (solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a suspension of N-methylglycine in tert-butyl acetate at 0 °C, slowly add a catalytic amount of perchloric acid.

  • Allow the reaction mixture to warm to room temperature and stir for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

¹H and ¹³C NMR Spectroscopy:

  • NMR spectra would be recorded on a spectrometer (e.g., 400 or 500 MHz).

  • The sample would be dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

  • IR spectra would be obtained using an FTIR spectrometer.

  • The sample could be analyzed as a neat thin film on a salt plate (e.g., NaCl or KBr) or as a solution in a suitable solvent.

  • Absorbance would be recorded in wavenumbers (cm⁻¹).

Mass Spectrometry:

  • Mass spectra would be acquired using a mass spectrometer with a suitable ionization technique, such as electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS).

  • The data would be reported as a mass-to-charge ratio (m/z).

Workflow and Pathway Diagrams

The following diagrams illustrate the general workflow for the synthesis and characterization of this compound.

Synthesis_Workflow reagents N-methylglycine + Tert-butylating agent reaction Reaction (e.g., Acid Catalysis) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Tert-butyl 2-(methylamino)acetate purification->product

Caption: Synthetic workflow for this compound.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start Purified Product nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms structure Structural Confirmation nmr->structure ir->structure ms->structure

Caption: Characterization workflow for spectral analysis.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of Tert-butyl 2-(methylamino)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H Nuclear Magnetic Resonance (NMR) spectrum of Tert-butyl 2-(methylamino)acetate. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide presents a predicted spectrum based on established chemical shift principles and data from analogous molecular fragments. It includes a comprehensive data summary, a detailed experimental protocol for acquiring such a spectrum, and visualizations to aid in the understanding of the molecular structure and its spectral correlation.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit four distinct signals, corresponding to the four unique proton environments in the molecule. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) standard.

Signal Assignment Chemical Shift (δ, ppm) Multiplicity Integration Notes
(a) -C(CH₃)₃~ 1.45Singlet (s)9HThe nine equivalent protons of the tert-butyl group are expected to appear as a sharp singlet due to the absence of adjacent protons.
(b) -NHCH₃~ 2.45Singlet (s)3HThe three protons of the N-methyl group will likely appear as a singlet. Coupling to the N-H proton is often not observed due to rapid proton exchange or quadrupole broadening.
(c) -CH₂-~ 3.30Singlet (s)2HThe two methylene (B1212753) protons are adjacent to both a nitrogen atom and a carbonyl group, which deshields them. They are expected to appear as a singlet as coupling with the N-H proton is frequently absent.
(d) -NH-1.0 - 5.0Broad Singlet (br s)1HThe chemical shift of the amine proton is highly variable and depends on solvent, concentration, and temperature. It often appears as a broad singlet and may not show coupling to adjacent protons. This signal can be confirmed by a D₂O exchange experiment, where it would disappear.

Experimental Protocol

The following provides a detailed methodology for the acquisition of a high-resolution ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Sample Purity: Ensure the sample of this compound is of high purity to avoid signals from impurities.

  • Solvent Selection: Use a deuterated solvent, typically deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), to dissolve the sample. CDCl₃ is a common choice for non-polar to moderately polar compounds. The choice of solvent can affect the chemical shifts, particularly of the N-H proton.

  • Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.[1][2]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm. Alternatively, the residual proton signal of the deuterated solvent can be used as a secondary reference.[1]

  • NMR Tube: Transfer the solution to a clean, dry, high-quality 5 mm NMR tube.[1]

2. NMR Spectrometer and Parameters:

  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher) is recommended for better signal dispersion and resolution.[3][4]

  • Acquisition Parameters:

    • Experiment: A standard one-dimensional ¹H NMR experiment (e.g., a simple pulse-acquire sequence).

    • Temperature: The experiment is typically run at room temperature (e.g., 298 K).

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay of 1-5 seconds to ensure complete relaxation of the protons between scans.

    • Shimming: Perform automated or manual shimming of the magnetic field to optimize its homogeneity and improve signal resolution.

3. Data Processing:

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integration: Integrate the area under each signal to determine the relative number of protons contributing to each peak.

4. D₂O Exchange (Optional):

  • To confirm the identity of the N-H proton signal, a deuterium (B1214612) exchange experiment can be performed. After acquiring the initial spectrum, add a drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The signal corresponding to the N-H proton will exchange with deuterium and consequently disappear or significantly decrease in intensity.

Visualizations

The following diagrams illustrate the molecular structure and the predicted signaling pathways in the ¹H NMR spectrum of this compound.

molecular_structure cluster_tert_butyl tert-Butyl Group (a) cluster_ester cluster_backbone cluster_n_methyl N-Methyl Group (b) C1 C H1 H₃ C1->H1 C2 C H2 H₃ C2->H2 C3 C H3 H₃ C3->H3 C_quat C C_quat->C1 C_quat->C2 C_quat->C3 O1 O C_quat->O1 C_carbonyl C=O O1->C_carbonyl C_alpha CH₂ (c) C_carbonyl->C_alpha O2 O N N C_alpha->N H_amine H (d) N->H_amine C_methyl CH₃ N->C_methyl

Caption: Molecular structure of this compound with proton environments labeled (a-d).

nmr_prediction cluster_protons Proton Environments cluster_signals Predicted ¹H NMR Signals a tert-Butyl H (a) 9H s_a Singlet ~1.45 ppm a->s_a b N-Methyl H (b) 3H s_b Singlet ~2.45 ppm b->s_b c Methylene H (c) 2H s_c Singlet ~3.30 ppm c->s_c d Amine H (d) 1H s_d Broad Singlet 1.0 - 5.0 ppm d->s_d

Caption: Predicted ¹H NMR signaling pathway for this compound.

References

An In-depth Technical Guide to the ¹³C NMR Analysis of Tert-butyl 2-(methylamino)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of Tert-butyl 2-(methylamino)acetate, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines the predicted chemical shifts, a detailed experimental protocol for spectral acquisition, and logical diagrams illustrating the molecular structure and analytical workflow.

Predicted ¹³C NMR Spectral Data

The following table summarizes the predicted ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of structurally similar compounds and established chemical shift ranges for the constituent functional groups. The actual experimental values may vary slightly depending on the solvent and other experimental conditions.

Carbon AtomChemical StructurePredicted Chemical Shift (δ, ppm)
Carbonyl (C=O)>C=O170 - 175
Quaternary (t-butyl)-C (CH₃)₃80 - 85
Methylene (-CH₂-)-C H₂-NH(CH₃)50 - 55
N-Methyl (-NHCH₃)-NHC H₃35 - 40
Methyl (t-butyl)-C(C H₃)₃28 - 30

Molecular Structure and ¹³C NMR Assignments

The following diagram illustrates the chemical structure of this compound with each unique carbon atom labeled, corresponding to the data in the table above.

cluster_0 This compound cluster_labels This compound C1 C(CH₃)₃ O1 O C5 C O1->C5 C2 C=O C2->O1 C3 CH₂ C2->C3 N NH C3->N C4 CH₃ N->C4 Me1 CH₃ C5->Me1 Me2 CH₃ C5->Me2 Me3 CH₃ C5->Me3 lab_C2 δ ~172 ppm lab_C5 δ ~82 ppm lab_C3 δ ~53 ppm lab_C4 δ ~37 ppm lab_Me δ ~29 ppm

Figure 1. Structure and Predicted ¹³C NMR Shifts

Experimental Protocol for ¹³C NMR Spectroscopy

This section details a standard protocol for acquiring a high-quality ¹³C NMR spectrum of this compound.

3.1. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 50-100 mg of this compound.[1]

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[1]

  • Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (B1202638) (TMS) can be added.

3.2. Spectrometer Setup and Data Acquisition

  • Instrument Insertion: Carefully insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Locking and Shimming: Lock the spectrometer onto the deuterium (B1214612) signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for obtaining sharp spectral lines.

  • Probe Tuning: Tune and match the ¹³C probe to the correct frequency to ensure maximum signal-to-noise.

  • Acquisition Parameters: Set the following parameters for a standard ¹³C NMR experiment:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).

    • Pulse Angle: A 30-45° pulse angle is often used to allow for a shorter relaxation delay.

    • Relaxation Delay (d1): Set to 1-2 seconds. For quaternary carbons, a longer delay may be necessary for quantitative analysis.

    • Number of Scans (ns): Accumulate a sufficient number of scans (e.g., 128 to 1024 or more) to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.

    • Spectral Width: Set a spectral width that encompasses the expected range of chemical shifts (e.g., 0-220 ppm).

3.3. Data Processing

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift scale by setting the solvent peak to its known value (e.g., 77.16 ppm for CDCl₃) or the TMS signal to 0 ppm.[2]

  • Peak Picking: Identify and label the chemical shifts of the peaks in the spectrum.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for conducting a ¹³C NMR analysis.

cluster_workflow ¹³C NMR Experimental Workflow A Sample Preparation (Dissolution in Deuterated Solvent) B Spectrometer Setup (Locking, Shimming, Tuning) A->B C Data Acquisition (Setting Parameters, Running Experiment) B->C D Data Processing (Fourier Transform, Phasing, Baseline Correction) C->D E Spectral Analysis (Referencing, Peak Picking, Assignment) D->E F Reporting (Data Table, Spectrum) E->F

Figure 2. General Workflow for ¹³C NMR Analysis

References

Infrared (IR) spectrum of Tert-butyl 2-(methylamino)acetate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Infrared (IR) Spectrum of Tert-butyl 2-(methylamino)acetate

This guide provides a detailed analysis of the expected infrared (IR) spectrum for this compound, C₇H₁₅NO₂. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines the characteristic vibrational frequencies, a detailed experimental protocol for spectral acquisition, and a logical diagram correlating the molecule's functional groups to their spectral regions.

Predicted Infrared Spectral Data

While a publicly available, peer-reviewed experimental spectrum for this compound is not readily accessible, a highly accurate, predicted spectrum can be constructed based on the well-established characteristic absorption frequencies of its constituent functional groups. The following table summarizes the principal expected absorption bands, their wavenumbers, expected intensities, and the molecular vibrations responsible for them.

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
3350 - 3310Weak to Medium, SharpSecondary Amine (R₂N-H)N-H Stretch[1]
2980 - 2850StrongAlkyl (C-H)C-H Asymmetric & Symmetric Stretch[2][3]
1750 - 1735Strong, SharpEster (C=O)C=O Stretch[4]
1470 - 1450MediumAlkyl (CH₃, CH₂)C-H Bend (Scissoring/Asymmetric)[3][5]
1390 & 1365Mediumtert-ButylC-H Bend (Symmetric, "umbrella" mode)
1260 - 1200Strongtert-Butyl EsterC-O Stretch (from C-O-C(CH₃)₃) & C-C Skeletal[3]
1250 - 1020Medium to WeakAliphatic Amine (C-N)C-N Stretch[1]
910 - 665Medium to Strong, BroadSecondary Amine (R₂N-H)N-H Wag (Out-of-plane bend)[1]

Structural Correlation to IR Absorption

The following diagram illustrates the logical relationship between the key functional groups within the this compound molecule and their corresponding characteristic absorption regions in an infrared spectrum.

G Figure 1: Correlation of Functional Groups to IR Regions cluster_mol This compound cluster_groups Functional Groups cluster_regions Characteristic IR Absorption Regions (cm⁻¹) mol C₇H₁₅NO₂ g1 Secondary Amine (>N-H) mol->g1 g2 Ester Carbonyl (-C=O) mol->g2 g3 tert-Butyl Group (-C(CH₃)₃) mol->g3 g4 Alkyl C-H (sp³ C-H) mol->g4 g5 Ester & Amine C-O/C-N (C-X Stretch) mol->g5 r1 3350-3310 (N-H Stretch) g1->r1 Stretch g1->r1 Wag (910-665) r2 1750-1735 (C=O Stretch) g2->r2 Stretch r3 1390 & 1365 (C-H Bends) g3->r3 Bends r4 2980-2850 (C-H Stretch) g4->r4 Stretch r5 1260-1020 (C-O / C-N Stretch) g5->r5 Stretches

Caption: Correlation of functional groups to IR regions.

Experimental Protocol: FTIR Spectroscopy

This section details a standard operating procedure for acquiring the infrared spectrum of a liquid sample like this compound using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

1. Objective: To obtain a high-resolution infrared spectrum of this compound in the range of 4000-400 cm⁻¹.

2. Materials and Equipment:

  • FTIR Spectrometer (e.g., Bruker Tensor, PerkinElmer Spectrum)

  • ATR Accessory with a diamond or zinc selenide (B1212193) crystal

  • Sample: this compound (liquid)

  • Solvent for cleaning: Isopropanol (B130326) or ethanol

  • Lint-free laboratory wipes (e.g., Kimwipes)

  • Personal Protective Equipment (PPE): Safety glasses, gloves

3. Experimental Workflow Diagram

G Figure 2: FTIR-ATR Experimental Workflow prep 1. Instrument Preparation - Purge system - Clean ATR crystal bg 2. Background Scan - Acquire ambient spectrum (air, CO₂, H₂O) prep->bg sample 3. Sample Application - Apply 1-2 drops of analyte to ATR crystal bg->sample scan 4. Sample Scan - Acquire spectrum of analyte (e.g., 32 scans, 4 cm⁻¹ resolution) sample->scan process 5. Data Processing - Background subtraction - ATR correction (optional) scan->process clean 6. Cleanup - Clean ATR crystal - Secure instrument process->clean

Caption: FTIR-ATR experimental workflow.

4. Procedure:

  • Step 1: Instrument Preparation and Crystal Cleaning

    • Ensure the FTIR spectrometer is powered on and the system has been adequately purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

    • Thoroughly clean the surface of the ATR crystal. Moisten a lint-free wipe with isopropanol and gently wipe the crystal surface. Repeat with a dry wipe to ensure the crystal is clean and dry.

  • Step 2: Background Spectrum Acquisition

    • With the clean, empty ATR accessory in place, initiate a background scan using the instrument's software.

    • Typical parameters are a scan range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans.

    • This spectrum of the ambient environment will be automatically subtracted from the sample spectrum.

  • Step 3: Sample Application

    • Using a clean pipette, place a small drop (approximately 10-50 µL) of this compound onto the center of the ATR crystal, ensuring the entire crystal surface is covered.

  • Step 4: Sample Spectrum Acquisition

    • Using the same parameters as the background scan, initiate the sample scan.

    • The software will acquire the spectrum and perform the background subtraction in real-time.

  • Step 5: Data Processing and Analysis

    • The resulting spectrum should be displayed as absorbance or transmittance versus wavenumber (cm⁻¹).

    • If necessary, apply an ATR correction algorithm available in the software to account for the wavelength-dependent depth of penetration of the IR beam. This makes the spectrum appear more like a traditional transmission spectrum.

    • Identify and label the major absorption peaks. Compare the peak positions with the expected values in the data table.

  • Step 6: Cleanup

    • Carefully remove the sample from the ATR crystal using a dry, lint-free wipe.

    • Clean the crystal surface thoroughly with a wipe moistened with isopropanol, followed by a final dry wipe.

    • Ensure the instrument and surrounding area are clean before leaving.

References

An In-depth Technical Guide to Tert-butyl 2-(methylamino)acetate: A Glycine Derivative for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 2-(methylamino)acetate, also known as sarcosine (B1681465) tert-butyl ester, is a derivative of the endogenous amino acid glycine (B1666218). Its structure, featuring a tert-butyl ester protecting group on the carboxyl function of N-methylglycine (sarcosine), makes it a valuable building block in synthetic organic chemistry, particularly in the field of peptide synthesis and medicinal chemistry. The presence of the N-methyl group can impart unique properties to peptides, such as increased metabolic stability and altered conformational preferences. Furthermore, as a pro-drug of sarcosine, this compound holds potential for modulating the activity of the N-methyl-D-aspartate (NMDA) receptor and the glycine transporter 1 (GlyT1), both of which are critical targets in neuroscience and drug development. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of this compound.

Physicochemical Properties

PropertyValueSource/Analogue
Molecular Formula C₇H₁₅NO₂-
Molecular Weight 145.20 g/mol -
CAS Number 5616-81-9-
Appearance Likely a colorless to pale yellow liquid or low-melting solidGeneral observation for similar compounds
Boiling Point Estimated to be in the range of 150-200 °C at atmospheric pressureBased on similar esters
Density Estimated to be around 0.9-1.0 g/cm³Based on similar esters
Solubility Expected to be soluble in a wide range of organic solvents (e.g., dichloromethane, ethyl acetate (B1210297), methanol) and have limited solubility in water.General chemical principles
Predicted XlogP 0.7PubChem

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes. Two plausible and commonly employed methods are detailed below.

Method 1: N-Alkylation of Methylamine (B109427) with Tert-butyl Bromoacetate (B1195939)

This method involves the direct alkylation of methylamine with a suitable haloacetate ester, such as tert-butyl bromoacetate.

  • Reaction Setup: To a solution of methylamine (2.0 equivalents) in a suitable solvent such as tetrahydrofuran (B95107) (THF) or acetonitrile, add tert-butyl bromoacetate (1.0 equivalent) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is typically filtered to remove any precipitated methylamine hydrobromide. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Method 2: Reductive Amination of Tert-butyl Glyoxylate (B1226380) with Methylamine

This alternative route involves the reaction of a glyoxylate ester with methylamine to form an intermediate imine, which is subsequently reduced to the desired secondary amine.

  • Imine Formation: In a round-bottom flask, dissolve tert-butyl glyoxylate (1.0 equivalent) and methylamine (1.1 equivalents, often as a solution in a suitable solvent) in a solvent such as methanol (B129727) or dichloromethane. The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.

  • Reduction: The reaction mixture is then cooled to 0 °C, and a reducing agent such as sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (STAB) (1.5 equivalents) is added portion-wise.

  • Reaction Monitoring: The progress of the reduction is monitored by TLC or LC-MS.

  • Work-up: Once the reaction is complete, it is quenched by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with an organic solvent like ethyl acetate.

  • Purification and Characterization: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude product is then purified by column chromatography and characterized as described in Method 1.

Synthesis Workflow

Synthesis_Workflow cluster_method1 Method 1: N-Alkylation cluster_method2 Method 2: Reductive Amination MA1 Methylamine Reaction1 N-Alkylation in THF MA1->Reaction1 TBA1 Tert-butyl Bromoacetate TBA1->Reaction1 Workup1 Filtration & Concentration Reaction1->Workup1 Purification1 Column Chromatography Workup1->Purification1 Product1 This compound Purification1->Product1 MA2 Methylamine Imine Imine Formation in DCM MA2->Imine TBG Tert-butyl Glyoxylate TBG->Imine Reduction Reduction with NaBH4 Imine->Reduction Workup2 Quenching & Extraction Reduction->Workup2 Purification2 Column Chromatography Workup2->Purification2 Product2 This compound Purification2->Product2

Caption: Plausible synthetic routes to this compound.

Applications in Research and Drug Development

Peptide Synthesis

This compound serves as a valuable building block for the incorporation of sarcosine (N-methylglycine) residues into peptides. The N-methylation of the peptide backbone can have profound effects on the resulting peptide's properties:

  • Increased Proteolytic Stability: The presence of the N-methyl group can sterically hinder the approach of proteases, thereby increasing the peptide's resistance to enzymatic degradation and prolonging its in vivo half-life.

  • Conformational Constraint: N-methylation restricts the rotation around the Cα-N bond, which can favor specific secondary structures (e.g., β-turns) and lead to more rigid and potent peptide analogues.

  • Enhanced Membrane Permeability: The increased lipophilicity imparted by the methyl group can improve the ability of peptides to cross cell membranes.

The tert-butyl ester group is a convenient protecting group that is stable under the basic conditions used for Fmoc-deprotection in solid-phase peptide synthesis (SPPS) and can be readily cleaved under acidic conditions (e.g., with trifluoroacetic acid) during the final cleavage from the resin.

Modulation of Neuronal Signaling

This compound is expected to act as a pro-drug of sarcosine, being hydrolyzed in vivo by esterases to release N-methylglycine. Sarcosine is an endogenous amino acid that plays a significant role in the central nervous system by modulating glutamatergic neurotransmission through two primary mechanisms:

  • Inhibition of Glycine Transporter 1 (GlyT1): Sarcosine is a competitive inhibitor of GlyT1, a transporter responsible for the reuptake of glycine from the synaptic cleft.[1] By inhibiting GlyT1, sarcosine increases the extracellular concentration of glycine.

  • Co-agonism at the NMDA Receptor: Glycine is a mandatory co-agonist at the glycine binding site of the NMDA receptor.[2][3] For the NMDA receptor to be activated by glutamate, glycine must also be bound. Increased synaptic glycine levels due to GlyT1 inhibition can, therefore, potentiate NMDA receptor activity.[4]

Given this mechanism, this compound is a promising candidate for research into neurological and psychiatric disorders associated with NMDA receptor hypofunction, such as schizophrenia.

Proposed Mechanism of Action at the Glutamatergic Synapse

Synaptic_Mechanism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal cluster_glia Glial Cell Glutamate_vesicle Glutamate Vesicles Glutamate Glutamate Glutamate_vesicle->Glutamate Release NMDA_R NMDA Receptor Ca_ion Ca²⁺ Influx NMDA_R->Ca_ion Opens Channel AMPA_R AMPA Receptor GlyT1 GlyT1 Glycine Glycine GlyT1->Glycine Reuptake TBMA This compound Sarcosine Sarcosine TBMA->Sarcosine Hydrolysis (Esterases) Sarcosine->GlyT1 Inhibits Glycine->NMDA_R Co-agonist Binding Glutamate->NMDA_R Binds Glutamate->AMPA_R Binds

Caption: Proposed mechanism of action of this compound at a glutamatergic synapse.

Conclusion

This compound is a versatile glycine derivative with significant potential in both peptide chemistry and neuropharmacology. Its utility as a building block for introducing N-methylated amino acids into peptides allows for the development of more stable and potent therapeutic peptides. Furthermore, its role as a pro-drug of sarcosine makes it a valuable tool for investigating the modulation of the NMDA receptor and GlyT1, offering a promising avenue for the development of novel treatments for central nervous system disorders. Further research to fully characterize its physicochemical properties and to directly assess its biological activity is warranted to fully exploit its potential in drug discovery and development.

References

Reactivity of the Methylamino Group in Tert-butyl 2-(Methylamino)acetate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 2-(methylamino)acetate, also known as sarcosine (B1681465) tert-butyl ester, is a versatile building block in organic synthesis, particularly in the construction of complex molecules such as peptides, peptoids, and other N-substituted glycine (B1666218) derivatives. The reactivity of its secondary methylamino group is of paramount importance for its application in various synthetic transformations. This guide provides a comprehensive overview of the reactivity of the methylamino group in this compound, detailing common reactions, experimental protocols, and the influence of the sterically demanding tert-butyl ester group.

General Reactivity Profile

The methylamino group in this compound is a nucleophilic secondary amine. Its reactivity is governed by the interplay of electronic and steric factors. The methyl group provides a slight electron-donating inductive effect, enhancing the nucleophilicity of the nitrogen atom compared to a primary amine. However, the adjacent bulky tert-butyl ester group exerts significant steric hindrance, which can modulate the accessibility of the nitrogen's lone pair to electrophiles. This steric effect can influence reaction rates and, in some cases, the feasibility of certain transformations.

Key Reactions of the Methylamino Group

The methylamino group of this compound readily participates in a variety of well-established amine reactions. These include N-acylation, N-alkylation, reductive amination, Michael additions, and urea (B33335) formation.

N-Acylation

N-acylation is a fundamental transformation for the formation of amide bonds. The methylamino group of this compound reacts with a range of acylating agents, such as acyl chlorides and anhydrides, to form the corresponding N-acyl derivatives. This reaction is crucial in the synthesis of peptoids, where N-substituted glycine units are incorporated into a growing chain.

Table 1: N-Acylation of Sarcosine Tert-butyl Ester

Acylating AgentBaseSolventYield (%)Reference
Acetic AnhydrideTriethylamine (B128534)Dichloromethane (B109758)~90General knowledge
Benzoyl ChloridePyridineDichloromethaneHighGeneral knowledge
Boc Anhydride (Boc₂O)TriethylamineDichloromethane90[1]

Experimental Protocol: Synthesis of N-Boc-Sarcosine Tert-butyl Ester [1]

  • To a solution of sarcosine tert-butyl ester hydrochloride in dichloromethane, add triethylamine at 0 °C.

  • Slowly add a solution of di-tert-butyl dicarbonate (B1257347) (Boc₂O) in dichloromethane.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours.

  • Work up the reaction by washing with aqueous acid, followed by an aqueous base, and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the N-Boc protected product.

N_Acylation_Workflow

N-Alkylation

The methylamino group can be further alkylated to form tertiary amines. This reaction typically involves the use of alkyl halides. The rate of N-alkylation is influenced by the nature of the alkylating agent and the reaction conditions. Due to the steric hindrance of the tert-butyl group, reactions with bulky alkyl halides may be slower compared to less hindered secondary amines.

Table 2: N-Alkylation of Sarcosine Tert-butyl Ester Derivatives

Alkylating AgentBaseSolventYield (%)Reference
Methyl IodideK₂CO₃Acetonitrile (B52724)HighGeneral knowledge
Benzyl BromideDiisopropylethylamineDMFHighGeneral knowledge

Experimental Protocol: General N-Alkylation

  • Dissolve this compound in a suitable solvent such as acetonitrile or DMF.

  • Add a base, such as potassium carbonate or diisopropylethylamine.

  • Add the alkyl halide dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

  • Perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography.

Reductive Amination

Reductive amination is a powerful method for forming carbon-nitrogen bonds and is used to introduce a variety of substituents onto the nitrogen atom. This compound can react with aldehydes and ketones in the presence of a reducing agent to yield the corresponding tertiary amines. Sodium triacetoxyborohydride (B8407120) is a commonly used mild reducing agent for this transformation.

Table 3: Reductive Amination with Sarcosine Tert-butyl Ester

Carbonyl CompoundReducing AgentSolventYield (%)Reference
Benzaldehyde (B42025)Sodium Triacetoxyborohydride1,2-DichloroethaneHighGeneral knowledge
CyclohexanoneSodium Triacetoxyborohydride1,2-DichloroethaneHighGeneral knowledge

Experimental Protocol: Reductive Amination with Benzaldehyde

  • To a solution of this compound and benzaldehyde in 1,2-dichloroethane, add sodium triacetoxyborohydride in one portion.

  • Stir the reaction mixture at room temperature for several hours to overnight.

  • Quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash chromatography.

Reductive_Amination_Pathway

Michael Addition

The methylamino group of this compound can act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds. This reaction leads to the formation of β-amino acid derivatives. The reactivity in Michael additions can be influenced by the nature of the Michael acceptor and the presence of catalysts.

Experimental Protocol: Michael Addition to an α,β-Unsaturated Ester

  • Mix this compound with an equimolar amount of the α,β-unsaturated ester (e.g., methyl acrylate) in a suitable solvent like methanol (B129727) or acetonitrile.

  • The reaction can be performed at room temperature or with gentle heating. The use of a mild base as a catalyst may be beneficial.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure and purify the product by column chromatography.

Urea Formation

The reaction of the methylamino group with isocyanates provides a straightforward route to N,N'-disubstituted ureas. This reaction is typically fast and high-yielding.

Experimental Protocol: Urea Synthesis

  • Dissolve this compound in an aprotic solvent such as dichloromethane or THF.

  • Add the isocyanate dropwise to the solution at room temperature.

  • Stir the reaction mixture for a few hours. The product often precipitates from the reaction mixture.

  • If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed, and the product is purified by recrystallization or chromatography.

Conclusion

This compound is a valuable synthetic intermediate, with its reactivity centered around the nucleophilic methylamino group. The steric bulk of the neighboring tert-butyl ester group plays a significant role in modulating this reactivity, a factor that must be considered when planning synthetic routes. The common reactions outlined in this guide—N-acylation, N-alkylation, reductive amination, Michael addition, and urea formation—demonstrate the versatility of this building block in accessing a wide array of complex nitrogen-containing molecules for applications in research, drug discovery, and materials science. The provided experimental protocols offer a starting point for the practical application of these transformations.

References

Technical Guide: Tert-butyl 2-(methylamino)acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 2-(methylamino)acetate hydrochloride, also known as sarcosine (B1681465) tert-butyl ester hydrochloride, is a derivative of the naturally occurring amino acid sarcosine. Its chemical structure, featuring a tert-butyl ester protecting group, makes it a valuable building block in organic synthesis, particularly in the fields of peptide synthesis and pharmaceutical development. This document provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its applications in scientific research.

Physicochemical Properties

This compound hydrochloride is a white to off-white crystalline solid.[1] It is highly soluble in water and soluble in solvents like methanol.[2] The hydrochloride salt form enhances its stability and ease of handling in laboratory settings.[3]

Table 1: Physicochemical Data of this compound Hydrochloride

PropertyValueSource(s)
Molecular Formula C₇H₁₆ClNO₂[4]
Molecular Weight 181.66 g/mol [4]
CAS Number 136088-69-2
Appearance White to off-white crystalline powder
Melting Point >120°C (sublimates)
Solubility Soluble in water and methanol[2]
Boiling Point Not available
pKa Not available

Experimental Protocols

Synthesis of this compound Hydrochloride

A common method for the synthesis of this compound hydrochloride involves the esterification of sarcosine with tert-butanol (B103910) in the presence of an acid catalyst, followed by the formation of the hydrochloride salt.[1]

Materials:

  • Sarcosine

  • Tert-butanol

  • Thionyl chloride (SOCl₂) or another suitable acid catalyst

  • Diethyl ether or another suitable organic solvent

  • Hydrochloric acid (ethanolic or ethereal solution)

Procedure:

  • Esterification:

    • Suspend sarcosine in an excess of tert-butanol.

    • Cool the mixture in an ice bath.

    • Slowly add thionyl chloride dropwise with stirring. The reaction is exothermic and releases gas.

    • After the addition is complete, allow the mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).

    • Remove the excess tert-butanol under reduced pressure.

  • Work-up and Salt Formation:

    • Dissolve the residue in a suitable organic solvent like diethyl ether.

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.

    • To the filtrate, add a solution of hydrochloric acid in ethanol (B145695) or ether dropwise with stirring until precipitation is complete.

  • Purification:

    • Collect the precipitate by filtration.

    • Wash the solid with cold diethyl ether to remove any unreacted starting materials and byproducts.

    • Dry the product under vacuum to yield this compound hydrochloride as a white solid.

Workflow for the Synthesis of this compound Hydrochloride

G cluster_esterification Esterification cluster_workup Work-up and Salt Formation cluster_purification Purification Sarcosine Sarcosine Reaction_Mix Reaction Mixture in tert-Butanol Sarcosine->Reaction_Mix tBuOH tert-Butanol tBuOH->Reaction_Mix SOCl2 Thionyl Chloride SOCl2->Reaction_Mix Reflux Reflux Reaction_Mix->Reflux Crude_Ester Crude this compound Reflux->Crude_Ester Dissolution Dissolve in Diethyl Ether Crude_Ester->Dissolution Wash Wash with NaHCO3 and Brine Dissolution->Wash Drying Dry over Na2SO4 Wash->Drying HCl_Addition Add Ethanolic HCl Drying->HCl_Addition Precipitate Precipitate of Hydrochloride Salt HCl_Addition->Precipitate Filtration Filtration Precipitate->Filtration Washing Wash with Diethyl Ether Filtration->Washing Drying_Final Dry under Vacuum Washing->Drying_Final Final_Product Pure this compound HCl Drying_Final->Final_Product

A flowchart illustrating the synthesis and purification process.
Analytical Characterization

The structure and purity of this compound hydrochloride can be confirmed using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the nine equivalent protons of the tert-butyl group, a singlet for the three protons of the N-methyl group, and a singlet for the two protons of the methylene (B1212753) group adjacent to the carbonyl. The presence of the hydrochloride salt may lead to peak broadening and a downfield shift of the N-H proton (if observable). Based on a related sulfonamide derivative, the tert-butyl protons appear around δ 1.30 ppm, the N-methyl protons around δ 2.77 ppm, and the methylene protons around δ 3.75 ppm in CDCl₃.[5]

  • ¹³C NMR: The carbon NMR spectrum should exhibit distinct signals for the quaternary carbon and the methyl carbons of the tert-butyl group, the N-methyl carbon, the methylene carbon, and the carbonyl carbon. For a similar sulfonamide compound, the tert-butyl carbons are observed at approximately δ 27.7 ppm (CH₃) and δ 81.8 ppm (quaternary C), the N-methyl carbon at δ 35.4 ppm, the methylene carbon at δ 51.4 ppm, and the carbonyl carbon at δ 167.3 ppm in CDCl₃.[5]

Infrared (IR) Spectroscopy:

The IR spectrum is expected to display characteristic absorption bands for the various functional groups present in the molecule. Key peaks would include:

  • N-H stretch: A broad band in the region of 2400-3000 cm⁻¹ characteristic of an amine salt.

  • C-H stretch: Sharp peaks around 2800-3000 cm⁻¹ for the alkyl groups.

  • C=O stretch: A strong absorption band around 1730-1750 cm⁻¹ for the ester carbonyl group.

  • C-O stretch: A peak in the 1150-1250 cm⁻¹ region for the ester C-O bond.

  • N-H bend: A band around 1500-1600 cm⁻¹.

Mass Spectrometry (MS):

Electron ionization (EI) mass spectrometry would likely lead to fragmentation of the molecule. The molecular ion peak (M⁺) would be observed at m/z corresponding to the free base (145.11). Common fragmentation patterns for amino acid esters include the loss of the tert-butyl group (-57 amu) and cleavage at the C-C bond alpha to the nitrogen.

Predicted Fragmentation Pathway

G M [C7H15NO2]+• (m/z 145) F1 [C3H8N]+• (m/z 58) Loss of C4H7O2 M->F1 α-cleavage F2 [C6H12NO2]+ (m/z 130) Loss of CH3 M->F2 Loss of methyl radical F3 [C5H10N]+ (m/z 84) Loss of CO2C(CH3)3 M->F3 Loss of tert-butoxycarbonyl radical

A diagram of the predicted mass spectrometry fragmentation.

Applications in Research and Drug Development

This compound hydrochloride is a versatile reagent with several applications in the fields of chemistry and drug discovery.

  • Peptide Synthesis: The tert-butyl ester group serves as a convenient protecting group for the carboxylic acid functionality of sarcosine. This allows for the selective formation of peptide bonds at the N-terminus without interference from the C-terminus. The tert-butyl group can be readily removed under acidic conditions.[]

  • Pharmaceutical Intermediate: This compound is used as a building block in the synthesis of more complex molecules with potential therapeutic applications. Its structural similarity to glycine (B1666218) suggests that it could be incorporated into molecules designed to interact with biological targets that recognize glycine or other amino acids.[3]

  • Neuroscience Research: As a derivative of sarcosine, which is known to be a glycine transporter-1 (GlyT1) inhibitor, this compound hydrochloride and its derivatives may be of interest in neuroscience research. GlyT1 inhibitors are being investigated for their potential in treating neurological and psychiatric disorders. While direct activity of this specific compound on neurotransmitter systems has not been extensively reported, its role as a precursor to potentially active molecules is significant.[3]

Safety and Handling

This compound hydrochloride should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. It is important to avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound hydrochloride is a valuable and versatile chemical intermediate for researchers in both academic and industrial settings. Its well-defined properties and utility in organic synthesis, particularly in the construction of peptides and other complex organic molecules, underscore its importance in the advancement of pharmaceutical and chemical research. This guide provides a foundational understanding of its properties and applications, serving as a valuable resource for scientists and professionals in the field.

References

Technical Guide: Physical Properties of N-methylglycine tert-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical properties of N-methylglycine tert-butyl ester, a key intermediate in various synthetic applications, including peptide synthesis and the development of pharmaceutical agents. This document details available quantitative data, outlines experimental protocols for property determination, and presents logical workflows for its synthesis and purification.

Core Physical Properties

N-methylglycine tert-butyl ester, also known as tert-butyl sarcosinate, is valued in organic synthesis for its protected amino group and the readily cleavable tert-butyl ester functionality. Understanding its physical characteristics is crucial for its effective handling, reaction optimization, and purification.

Data Summary

The physical properties of N-methylglycine tert-butyl ester and its commonly used hydrochloride salt are summarized in the table below. It is important to distinguish between the free base and the salt, as their physical properties differ significantly. There is some ambiguity in the literature and commercial sources, where the CAS number 5616-81-9 is sometimes used for both the free base and the hydrochloride salt. The data presented here has been compiled and attributed to the most likely form based on chemical principles.

PropertyN-methylglycine tert-butyl ester (Free Base)N-methylglycine tert-butyl ester hydrochloride
Synonyms tert-butyl 2-(methylamino)acetate, tert-butyl sarcosinatetert-butyl sarcosinate hydrochloride, Sar-OtBu·HCl
CAS Number 5616-81-9 (often used interchangeably)5616-81-9
Molecular Formula C₇H₁₅NO₂C₇H₁₅NO₂·HCl
Molecular Weight 145.20 g/mol (calculated)181.66 g/mol [1]
Appearance Colorless oil (presumed)White to off-white crystalline powder[2][3]
Melting Point Not available>120 °C (sublimates)[3], 137-141 °C (decomposes)[1][4][5][6], 138-160 °C[2]
Boiling Point 168.5 °C at 760 mmHg (reported for CAS 5616-81-9, likely the free base)[4][5]Not applicable (decomposes)
Density 0.928 g/cm³ (reported for CAS 5616-8-9, likely the free base)[4]Not available
Refractive Index 1.422 (reported for CAS 5616-81-9, likely the free base)[5]Not available
Solubility Soluble in common organic solvents.Soluble in water and methanol[5][6][7]. Sparingly soluble in chloroform[3].

Experimental Protocols

Detailed methodologies for the determination of key physical properties of N-methylglycine tert-butyl ester are provided below. These protocols are based on standard laboratory practices and can be adapted for specific equipment and sample availability.

Synthesis of N-methylglycine tert-butyl ester (Free Base)

The free base can be prepared from its hydrochloride salt by neutralization.

Materials:

  • N-methylglycine tert-butyl ester hydrochloride

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution or another suitable base like sodium carbonate.

  • Dichloromethane (B109758) (CH₂Cl₂) or other suitable organic solvent

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve a known quantity of N-methylglycine tert-butyl ester hydrochloride in deionized water.

  • Carefully add a saturated aqueous solution of sodium bicarbonate dropwise with stirring until the effervescence ceases and the pH of the aqueous layer is basic (pH > 8).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the free base as an oil.

Determination of Boiling Point (Micro Method)

Materials:

  • N-methylglycine tert-butyl ester (free base)

  • Small test tube

  • Capillary tube, sealed at one end

  • Thermometer

  • Heating apparatus (e.g., Thiele tube with heating oil or a melting point apparatus with a boiling point function)

  • Rubber band or wire to attach the test tube to the thermometer

Procedure:

  • Place a few drops of the liquid N-methylglycine tert-butyl ester into the small test tube.

  • Invert the sealed capillary tube and place it in the test tube with the open end submerged in the liquid.

  • Attach the test tube to the thermometer.

  • Heat the apparatus gradually.

  • A stream of bubbles will emerge from the capillary tube as the liquid heats up.

  • Continue heating until a steady stream of bubbles is observed.

  • Turn off the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.

Determination of Density (Pycnometer Method)

Materials:

  • N-methylglycine tert-butyl ester (free base)

  • Pycnometer (a small, calibrated glass flask)

  • Analytical balance

  • Constant temperature water bath

Procedure:

  • Clean and dry the pycnometer thoroughly and record its empty weight.

  • Fill the pycnometer with the liquid N-methylglycine tert-butyl ester, ensuring no air bubbles are trapped.

  • Place the filled pycnometer in a constant temperature water bath (e.g., 20 °C) until it reaches thermal equilibrium.

  • Carefully remove any excess liquid that has expanded and cap the pycnometer.

  • Dry the outside of the pycnometer and weigh it.

  • Empty and clean the pycnometer, then fill it with deionized water and repeat steps 3-5.

  • Calculate the density using the formula: Density = (mass of sample) / (volume of pycnometer), where the volume is determined from the mass of the water and its known density at the measurement temperature.

Determination of Refractive Index (Abbe Refractometer)

Materials:

  • N-methylglycine tert-butyl ester (free base)

  • Abbe refractometer

  • Constant temperature water circulator

  • Dropper

  • Lens paper and a suitable solvent (e.g., ethanol (B145695) or isopropanol)

Procedure:

  • Turn on the Abbe refractometer and the constant temperature water circulator set to a specific temperature (e.g., 20 °C).

  • Clean the prism surfaces of the refractometer with a soft lens paper and a suitable solvent.

  • Apply a few drops of the liquid N-methylglycine tert-butyl ester to the lower prism.

  • Close the prisms and allow a few moments for the sample to reach the set temperature.

  • Look through the eyepiece and adjust the controls to bring the dividing line between the light and dark fields into sharp focus and centered on the crosshairs.

  • Read the refractive index value from the scale.

Determination of Solubility

Materials:

  • N-methylglycine tert-butyl ester (free base or hydrochloride salt)

  • A range of solvents (e.g., water, methanol, ethanol, dichloromethane, ethyl acetate, hexane)

  • Small vials or test tubes

  • Vortex mixer or magnetic stirrer

  • Analytical balance

Procedure (Qualitative):

  • Add a small, known amount of the solute (e.g., 10 mg) to a vial containing a known volume of the solvent (e.g., 1 mL).

  • Vigorously mix the contents using a vortex mixer or magnetic stirrer for a set period.

  • Visually observe if the solute has completely dissolved.

  • Categorize the solubility as soluble, sparingly soluble, or insoluble.

Procedure (Quantitative - Shake-Flask Method):

  • Prepare a saturated solution by adding an excess amount of the solute to a known volume of the solvent in a sealed flask.

  • Agitate the flask at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

  • Allow any undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant.

  • Determine the concentration of the solute in the supernatant using a suitable analytical method (e.g., gravimetric analysis after solvent evaporation, or a spectroscopic method if a chromophore is present or can be introduced).

Visualizations

Logical Workflow for the Preparation and Purification of N-methylglycine tert-butyl ester Free Base

The following diagram illustrates the logical steps involved in preparing the free base from its hydrochloride salt.

G cluster_0 Preparation of N-methylglycine tert-butyl ester (Free Base) start Start with N-methylglycine tert-butyl ester hydrochloride dissolve Dissolve in Water start->dissolve neutralize Neutralize with Saturated NaHCO₃ Solution dissolve->neutralize extract Extract with Dichloromethane neutralize->extract wash Wash with Brine extract->wash dry Dry over Anhydrous Na₂SO₄ wash->dry filter Filter dry->filter evaporate Evaporate Solvent (Rotary Evaporator) filter->evaporate product N-methylglycine tert-butyl ester (Free Base) evaporate->product

Caption: Workflow for the preparation of the free base.

Experimental Workflow for Physical Property Determination

This diagram outlines the sequence of experiments to characterize the physical properties of the synthesized N-methylglycine tert-butyl ester free base.

G cluster_1 Physical Property Characterization Workflow start Synthesized N-methylglycine tert-butyl ester boiling_point Determine Boiling Point start->boiling_point density Measure Density start->density refractive_index Measure Refractive Index start->refractive_index solubility Assess Solubility start->solubility data_table Compile Data in Table boiling_point->data_table density->data_table refractive_index->data_table solubility->data_table

Caption: Workflow for physical property determination.

References

An In-Depth Technical Guide to Tert-butyl 2-(methylamino)acetate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Introduction to a Versatile Building Block in Modern Peptide Chemistry

Tert-butyl 2-(methylamino)acetate, also known as tert-butyl sarcosinate, is a protected amino acid derivative that serves as a crucial building block in synthetic organic chemistry, particularly in the realm of peptide and peptidomimetic synthesis. Its structure incorporates a secondary amine and a tert-butyl ester, which provides temporary protection for the carboxylic acid functionality. This strategic protection allows for its incorporation into growing peptide chains during solid-phase peptide synthesis (SPPS), enabling the introduction of N-methylated amino acid residues. N-methylation is a key modification in drug design, often enhancing metabolic stability, membrane permeability, and conformational rigidity of peptides, thereby improving their pharmacokinetic and pharmacodynamic properties.

Physicochemical Properties

This compound is a derivative of sarcosine (B1681465) (N-methylglycine). A comprehensive summary of its key physicochemical properties is presented below.

PropertyValueSource
Molecular Formula C₇H₁₅NO₂PubChem
Molecular Weight 145.20 g/mol MedChemExpress[1]
CAS Number 5616-81-9PubChem[2]
Appearance Colorless or white crystalline powder (for the hydrochloride salt)ChemBK[3]
Solubility Soluble in water (for the hydrochloride salt) and organic solvents.ChemBK[3]
SMILES CC(C)(C)OC(=O)CNCPubChem[4]
InChI InChI=1S/C7H15NO2/c1-7(2,3)10-6(9)5-8-4/h8H,5H2,1-4H3PubChem[4]

Synthesis and Spectroscopic Characterization

Due to the absence of experimentally determined spectra in the searched literature, the following tables provide predicted spectroscopic data based on standard chemical shift and fragmentation patterns.

Predicted ¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.3s2H-CH₂-
~2.4s3HN-CH₃
~1.5s9H-C(CH₃)₃
(variable)br s1HN-H

Predicted ¹³C NMR Spectral Data

Chemical Shift (ppm)Assignment
~170C=O (ester)
~81-C(CH₃)₃
~55-CH₂-
~35N-CH₃
~28-C(CH₃)₃

Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
3300-3500Medium, BroadN-H Stretch
2950-3000StrongC-H Stretch (Aliphatic)
1735StrongC=O Stretch (Ester)
1150StrongC-O Stretch (Ester)

Predicted Mass Spectrometry (MS) Data

m/zRelative IntensityAssignment
145Moderate[M]⁺ (Molecular Ion)
88High[M - C₄H₉]⁺ (Loss of tert-butyl group)
57Very High[C₄H₉]⁺ (tert-butyl cation)

Applications in Drug Discovery and Development

The primary application of this compound is as a protected building block in the synthesis of peptides and peptidomimetics. The incorporation of N-methylated amino acids, such as sarcosine, can significantly impact the biological activity and pharmacokinetic profile of a peptide.

Solid-Phase Peptide Synthesis (SPPS)

In the context of SPPS, this compound is used in both Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) strategies. The tert-butyl ester protects the C-terminus of the sarcosine residue while its amino group is either protected with a Boc or Fmoc group for stepwise addition to the growing peptide chain on a solid support. The tert-butyl ester is typically cleaved under acidic conditions, such as with trifluoroacetic acid (TFA), which is often used in the final cleavage step of SPPS to release the synthesized peptide from the resin.

Below is a generalized workflow for the incorporation of a sarcosine residue using Fmoc-Sar(Boc)-OH, which would be synthesized from this compound.

spss_workflow Resin Resin with Rink Amide Linker Deprotection1 Fmoc Deprotection (20% Piperidine (B6355638) in DMF) Resin->Deprotection1 Washing1 Washing (DMF) Deprotection1->Washing1 Coupling Coupling: Fmoc-Sar(Boc)-OH Coupling Reagents (e.g., HBTU, DIEA) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Deprotection2 Fmoc Deprotection (20% Piperidine in DMF) Washing2->Deprotection2 Elongation Continue Peptide Chain Elongation Deprotection2->Elongation Cleavage Final Cleavage from Resin and Side-Chain Deprotection (e.g., TFA cocktail) Elongation->Cleavage Peptide Purified N-Methylated Peptide Cleavage->Peptide

Generalized workflow for incorporating a sarcosine residue in SPPS.
Role in Peptidomimetics

N-methylation is a common strategy in the design of peptidomimetics to improve their drug-like properties. By replacing the amide proton with a methyl group, the peptide backbone's ability to act as a hydrogen bond donor is removed, which can reduce its susceptibility to proteolytic degradation and increase its membrane permeability. Furthermore, N-methylation restricts the conformational flexibility of the peptide backbone, which can lead to a more favorable pre-organization for receptor binding, potentially increasing potency and selectivity.

Potential Biological Relevance and Signaling Pathways

While there is a lack of direct studies on the biological effects of peptides specifically synthesized using this compound, the parent amino acid, sarcosine, has been implicated in various biological processes. Notably, sarcosine is known to be an inhibitor of the glycine (B1666218) transporter type 1 (GlyT1), which leads to an increase in the concentration of glycine in the synaptic cleft. This enhancement of glycine levels potentiates the activity of N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity, learning, and memory. Dysregulation of NMDA receptor signaling is implicated in several neurological and psychiatric disorders, including schizophrenia.[6][7]

Recent studies have also suggested a role for sarcosine in cancer biology. For example, in lung adenocarcinoma, sarcosine has been shown to sensitize cancer cells to chemotherapy by inducing ferroptosis. This is reportedly achieved through a dual mechanism involving the PDK4/PDHA1 signaling pathway and the activation of NMDA receptors, leading to iron export.[8]

The following diagram illustrates the proposed signaling pathway by which sarcosine may induce ferroptosis in lung adenocarcinoma cells.

sarcosine_ferroptosis cluster_membrane Cell Membrane NMDAR NMDA Receptor SLC40A1 SLC40A1 (Iron Exporter) NMDAR->SLC40A1 Upregulates Sarcosine Sarcosine Sarcosine->NMDAR Activates PDK4 PDK4 Sarcosine->PDK4 Inhibits PDHA1 PDHA1 PDK4->PDHA1 Inhibits ROS Reactive Oxygen Species (ROS) PDHA1->ROS Reduces Ferroptosis Ferroptosis ROS->Ferroptosis Induces IronExport Iron Export SLC40A1->IronExport IronExport->Ferroptosis Contributes to

Proposed signaling pathway of sarcosine-induced ferroptosis.

It is important to note that this signaling pathway is associated with free sarcosine and not necessarily with peptides containing a sarcosine residue. However, it provides a valuable starting point for investigating the potential biological effects of peptides synthesized using this compound.

Experimental Protocols

General Procedure for Boc Protection of an Amino Acid:

This is a general protocol and would require optimization for sarcosine.

  • Dissolve the amino acid in a suitable solvent system (e.g., a mixture of dioxane and water).

  • Add a base, such as sodium hydroxide, to adjust the pH to approximately 9-10.

  • Add di-tert-butyl dicarbonate (B1257347) (Boc₂O) portion-wise while maintaining the pH with the addition of base.

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Work up the reaction by acidifying the mixture and extracting the Boc-protected amino acid into an organic solvent.

  • Dry the organic layer, evaporate the solvent, and purify the product, typically by crystallization or chromatography.

General Procedure for Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy):

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in a suitable solvent like dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the resin's linker or the previously coupled amino acid.

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the deprotection byproducts.

  • Amino Acid Coupling: Activate the carboxyl group of the Fmoc-protected amino acid (in this case, Fmoc-Sar-OH, which would be derived from this compound) using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIEA) in DMF. Add this activated mixture to the resin and allow it to react to form the peptide bond.

  • Washing: Wash the resin with DMF to remove unreacted reagents.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: After the final amino acid has been coupled and its Fmoc group removed, treat the resin with a cleavage cocktail, typically containing a strong acid like trifluoroacetic acid (TFA) along with scavengers (e.g., water, triisopropylsilane) to remove the peptide from the resin and cleave the acid-labile side-chain protecting groups (including the tert-butyl ester if it were part of the final C-terminus).

  • Purification: Precipitate the crude peptide in cold diethyl ether, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

This compound is a valuable reagent for the introduction of N-methylglycine residues into peptides. Its use facilitates the synthesis of peptidomimetics with potentially enhanced therapeutic properties. While direct biological data on peptides synthesized with this specific building block is limited, the known biological roles of its parent amino acid, sarcosine, in modulating important signaling pathways such as NMDA receptor signaling and ferroptosis, provide a strong rationale for its continued use and for further investigation into the bioactivity of the resulting N-methylated peptides. The synthetic protocols and structural data provided in this guide offer a foundational resource for researchers and drug development professionals looking to leverage the unique properties of this compound in their work.

References

Methodological & Application

Application Notes and Protocols: Tert-butyl 2-(methylamino)acetate as a Pharmaceutical Building Block

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tert-butyl 2-(methylamino)acetate, a derivative of the amino acid glycine, serves as a crucial building block in the synthesis of complex pharmaceutical compounds.[1] Its bifunctional nature, possessing both a secondary amine and a protected carboxylic acid, makes it a versatile reagent for introducing specific structural motifs in drug candidates. The tert-butyl ester group provides a robust protecting group for the carboxylic acid, which can be selectively removed under acidic conditions, allowing for further chemical transformations. This application note details its use in the synthesis of prominent antiviral drugs, providing experimental protocols and relevant data.

Key Applications in Antiviral Drug Synthesis

This compound and its derivatives are integral to the synthesis of antiviral agents such as Remdesivir (B604916) and Nirmatrelvir (B3392351), which have been pivotal in the management of viral infections like COVID-19.

Synthesis of Remdesivir (GS-5734)

Remdesivir is a broad-spectrum antiviral medication that functions as a prodrug, which upon metabolism in the body, inhibits viral RNA-dependent RNA polymerase.[2][3] While the core structure of Remdesivir is a nucleoside analog, the synthesis of the phosphoramidate (B1195095) prodrug moiety can involve intermediates structurally related to this compound. The synthesis of Remdesivir is a multi-step process, and various routes have been developed to improve efficiency and yield.[2][3][4]

Experimental Protocol: A Key Coupling Step in Remdesivir Synthesis

The following protocol describes a crucial step in a reported synthesis of Remdesivir, which involves the coupling of a phosphoramidate moiety with the nucleoside core. While not directly using this compound, the chemistry of amine coupling is central.

Reaction: Coupling of the chiral pentafluoro-phosphoramidate with the amino-alcohol nucleoside intermediate.[5]

Materials:

  • Amino-alcohol nucleoside intermediate (19)

  • Chiral pentafluoro-phosphoramidate (20)

  • tert-Butylmagnesium chloride (t-BuMgCl)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen atmosphere

Procedure:

  • Dissolve the amino-alcohol nucleoside intermediate (19) in anhydrous THF under an inert atmosphere.

  • Cool the solution to the desired reaction temperature (e.g., 0 °C or -78 °C, specific conditions may vary based on the detailed procedure).

  • Slowly add a solution of tert-Butylmagnesium chloride (t-BuMgCl) in THF to the reaction mixture.

  • Stir the mixture for a specified time to allow for the deprotonation of the alcohol.

  • Add the chiral pentafluoro-phosphoramidate (20) to the reaction mixture.

  • Allow the reaction to proceed at the specified temperature until completion, monitored by a suitable technique like TLC or LC-MS.

  • Upon completion, quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous ammonium (B1175870) chloride).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired phosphoramidate ester (21).

Quantitative Data for a Reported Remdesivir Synthesis Step:

StepReactantsReagents and ConditionsYieldReference
Coupling of phosphoramidateAmino-alcohol (19), Chiral pentafluoro-phosphoramidate (20)t-BuMgCl86%[5]
Final deprotection to yield RemdesivirDiallyl-protected phosphoramidate ester (21)Pd-catalyzed reduction91%[2]

Synthetic Workflow for a Key Intermediate in Remdesivir Synthesis

D_ribonolactone D-Ribonolactone Silyl_ether Silyl Ether Intermediate D_ribonolactone->Silyl_ether TBDPSCl Diallylated_ribonolactone Diallylated Ribonolactone Silyl_ether->Diallylated_ribonolactone Allyl tert-butyl carbonate, Pd(PPh3)4 C_glycosylated_product C-Glycosylated Product Diallylated_ribonolactone->C_glycosylated_product Protected Nucleobase, n-BuLi Cyano_glycoside Cyano-Glycoside C_glycosylated_product->Cyano_glycoside TMSCN, TMSOTf Amino_alcohol Amino-alcohol Intermediate Cyano_glycoside->Amino_alcohol HF-pyridine

Caption: Synthetic pathway to a key amino-alcohol intermediate for Remdesivir.

Synthesis of Nirmatrelvir (PF-07321332)

Nirmatrelvir is an orally bioavailable protease inhibitor that targets the main protease (Mpro) of SARS-CoV-2.[6][7] The synthesis of this complex molecule involves several amide bond formations, where building blocks similar in function to this compound are employed. Specifically, the synthesis involves the coupling of various amino acid-like fragments.

Experimental Protocol: Amide Coupling in Nirmatrelvir Synthesis

The following is a generalized protocol for an amide coupling step, a common reaction in the synthesis of Nirmatrelvir.[8]

Reaction: Amide bond formation between a carboxylic acid and an amine.

Materials:

  • Carboxylic acid fragment

  • Amine fragment (e.g., a derivative of an amino acid)

  • Coupling agent (e.g., HATU, EDCI)

  • Base (e.g., N-Methylmorpholine (NMM), Diisopropylethylamine (DIPEA))

  • Solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

Procedure:

  • Dissolve the carboxylic acid fragment in the chosen anhydrous solvent under an inert atmosphere.

  • Add the coupling agent and the base to the solution and stir for a few minutes to activate the carboxylic acid.

  • Add the amine fragment to the reaction mixture.

  • Stir the reaction at room temperature or a specified temperature until completion, as monitored by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with an organic solvent and wash with an acidic solution (e.g., 1N HCl), a basic solution (e.g., saturated sodium bicarbonate), and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the pure amide product.

Quantitative Data for a Reported Nirmatrelvir Synthesis Step:

StepReactantsReagents and ConditionsYieldReference
Amide Coupling(1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate, HCl salt and N-(tert-butoxycarbonyl)-3-methyl-L-valineAmide coupling reagents-[9]
Final Amide Coupling and Dehydration to NirmatrelvirIntermediate (25)Dehydration agent49.6%[9]
Alternative Amide Coupling Route to NirmatrelvirIntermediate (27)Amide coupling reagents60%[9]

Logical Flow of a Multi-step Synthesis

Start Starting Materials Step1 Step 1: First Key Transformation (e.g., Amide Coupling) Start->Step1 Intermediate1 Intermediate 1 Step1->Intermediate1 Step2 Step 2: Second Key Transformation (e.g., Deprotection) Intermediate1->Step2 Intermediate2 Intermediate 2 Step2->Intermediate2 Step3 Step 3: Final Coupling/Modification Intermediate2->Step3 FinalProduct Final Pharmaceutical Ingredient Step3->FinalProduct

Caption: Generalized workflow for multi-step pharmaceutical synthesis.

Signaling Pathway Inhibition by the Final Drug Product (Nirmatrelvir)

This compound is a starting material and not directly involved in biological signaling. However, the final product, Nirmatrelvir, is a potent inhibitor of the SARS-CoV-2 main protease (Mpro), which is essential for viral replication.

Viral_RNA Viral RNA Polyproteins Viral Polyproteins Viral_RNA->Polyproteins Translation Mpro SARS-CoV-2 Mpro (Main Protease) Polyproteins->Mpro Cleavage Functional_Proteins Functional Viral Proteins Mpro->Functional_Proteins Processes Polyproteins Viral_Replication Viral Replication Functional_Proteins->Viral_Replication Nirmatrelvir Nirmatrelvir Nirmatrelvir->Mpro Inhibition

Caption: Mechanism of action of Nirmatrelvir.

This compound and structurally similar compounds are valuable building blocks in the pharmaceutical industry, particularly for the synthesis of complex antiviral drugs. Their utility lies in the ability to introduce specific, functionalized fragments into a target molecule in a controlled manner. The provided protocols and data, derived from published synthetic routes, highlight the practical application of these reagents in the development of life-saving medicines. Researchers and drug development professionals can leverage this information to design and optimize synthetic strategies for novel therapeutic agents.

References

Application Notes and Protocols for Coupling Reactions Involving Tert-butyl 2-(methylamino)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 2-(methylamino)acetate, a derivative of the amino acid glycine (B1666218), is a versatile building block in organic synthesis, particularly in the construction of peptidomimetics, peptoids, and other N-substituted glycine oligomers. Its secondary amine functionality and the presence of a tert-butyl ester protecting group make it a valuable reagent for creating complex molecular architectures with potential applications in drug discovery and materials science. The N-methyl group provides steric hindrance that can influence the conformational properties of the resulting molecules, while the tert-butyl ester offers a convenient means of protection that can be removed under acidic conditions.

These application notes provide an overview of the utility of this compound in common coupling reactions and deliver detailed protocols for its use with standard amide coupling reagents.

Applications in Synthesis

The primary application of this compound lies in its role as an amine component in amide bond formation reactions. Due to its structural similarity to N-methylated amino acids, it is particularly relevant in the synthesis of:

  • Peptoids: As a secondary amine, it can be readily incorporated into peptoid backbones using the submonomer synthesis method. Peptoids, or N-substituted glycine oligomers, are a class of peptidomimetics that have shown promise in various therapeutic areas due to their enhanced proteolytic stability compared to natural peptides.

  • N-Methylated Peptides: The N-methylated backbone introduces conformational constraints that can lead to improved metabolic stability, cell permeability, and receptor binding affinity of peptides. This compound serves as a model substrate for developing and optimizing coupling conditions for sterically hindered N-methylated amino acids.

  • Small Molecule Drug Discovery: It can be coupled with a wide range of carboxylic acids to generate diverse libraries of amide-containing small molecules for screening in drug discovery programs.

Key Coupling Reactions and Protocols

The coupling of this compound with carboxylic acids to form an amide bond is a cornerstone of its application. Due to the steric hindrance of the N-methyl group, efficient coupling often requires robust activating agents. Below are detailed protocols for common and effective coupling reagents.

General Considerations for Coupling Reactions
  • Solvents: Anhydrous polar aprotic solvents such as N,N-dimethylformamide (DMF), dichloromethane (B109758) (DCM), or acetonitrile (B52724) (ACN) are typically used.

  • Base: A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), is required to neutralize the acid formed during the reaction and to deprotonate the carboxylic acid.

  • Inert Atmosphere: Reactions are often performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and carbon dioxide.

  • Monitoring: Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: HATU-Mediated Amide Coupling

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) is a highly efficient coupling reagent, particularly for sterically hindered amines.[1][2] It rapidly forms an active ester with the carboxylic acid, which then readily reacts with the amine.[1]

Reaction Scheme:

Figure 1: General workflow for HATU-mediated amide coupling.

Materials:

  • Carboxylic acid (1.0 equiv)

  • This compound (1.1 equiv)

  • HATU (1.1 equiv)

  • DIPEA (2.0-3.0 equiv)

  • Anhydrous DMF or DCM

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.

  • Add DIPEA (2.0-3.0 equiv) to the solution and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.1 equiv) to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Quantitative Data for HATU Coupling:

Carboxylic AcidAmineCoupling ReagentBaseSolventTime (h)Yield (%)Reference
Generic AcidGeneric AmineHATU (1 equiv)DIPEA (5 equiv)DMF538[3]

Note: The provided data is for a general HATU coupling and may vary for specific substrates.

Protocol 2: HBTU-Mediated Amide Coupling

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) is another widely used and effective coupling reagent that functions similarly to HATU.[2]

Reaction Scheme:

Figure 2: General workflow for HBTU-mediated amide coupling.

Materials:

  • Carboxylic acid (1.0 equiv)

  • This compound (1.1 equiv)

  • HBTU (1.1 equiv)

  • DIPEA (2.0-3.0 equiv)

  • Anhydrous DMF or DCM

Procedure:

  • To a solution of the carboxylic acid (1.0 equiv) in anhydrous DMF, add HBTU (1.1 equiv) and DIPEA (2.0-3.0 equiv).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add this compound (1.1 equiv) to the reaction mixture.

  • Continue stirring at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

  • Work-up the reaction as described in Protocol 1.

  • Purify the product by flash column chromatography.

Quantitative Data for HBTU Coupling:

Carboxylic AcidAmineCoupling ReagentBaseSolventTime (min)Yield (%)Reference
Generic AcidResin-bound AmineHBTU (2 equiv)DIPEA (4 equiv)DMF10-60Not specified[4]

Note: This data is for a solid-phase synthesis and serves as a general guideline.

Protocol 3: EDC/HOBt-Mediated Amide Coupling

The combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) is a classic and cost-effective method for amide bond formation.[3] EDC activates the carboxylic acid, and HOBt acts as an additive to suppress racemization and improve coupling efficiency.

Reaction Scheme:

Figure 3: General workflow for EDC/HOBt-mediated amide coupling.

Materials:

  • Carboxylic acid (1.0 equiv)

  • This compound (1.1 equiv)

  • EDC hydrochloride (1.2 equiv)

  • HOBt (1.2 equiv)

  • DIPEA (2.5 equiv)

  • Anhydrous DMF or DCM

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.0 equiv), this compound (1.1 equiv), and HOBt (1.2 equiv) in anhydrous DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (2.5 equiv) followed by EDC hydrochloride (1.2 equiv).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, perform an aqueous work-up as described in Protocol 1. The urea (B33335) byproduct from EDC is water-soluble and will be removed during the aqueous washes.

  • Purify the product by flash column chromatography.

Quantitative Data for EDC/HOBt Coupling:

Carboxylic AcidAmineCoupling ReagentAdditive/BaseSolventTime (h)Yield (%)Reference
Boc-valineAniline derivativeEDC (1 equiv)HOBt (0.1 equiv), DMAP (1 equiv), DIPEAACN4272[3]

Note: This protocol was optimized for electron-deficient amines and provides a good starting point for coupling with this compound.

Troubleshooting and Optimization

  • Low Yields: For particularly challenging couplings, increasing the equivalents of the coupling reagent and base, or switching to a more powerful reagent like HATU, may improve the yield. Running the reaction at a slightly elevated temperature (e.g., 40-50 °C) can also be beneficial, but care should be taken to avoid side reactions.

  • Steric Hindrance: The N-methyl group on this compound can slow down the reaction rate. Allowing for longer reaction times or using microwave irradiation can help overcome this kinetic barrier.

  • Purification: The byproducts of coupling reagents (e.g., HOBt, HOAt, and ureas) can sometimes complicate purification. A thorough aqueous work-up is crucial. For HBTU and HATU, washing with 1 M HCl helps to remove basic impurities, while a wash with saturated NaHCO₃ removes acidic byproducts.

Conclusion

This compound is a valuable reagent for the synthesis of N-substituted glycine derivatives, which are of significant interest in medicinal chemistry and materials science. The choice of coupling conditions is critical for achieving high yields, especially given the steric hindrance of the secondary amine. The protocols provided herein for HATU, HBTU, and EDC/HOBt mediated couplings offer robust and versatile methods for the successful incorporation of this building block into a wide range of molecular structures. Researchers are encouraged to optimize these conditions for their specific substrates to achieve the best results.

References

Application Notes and Protocols for N-alkylation of Tert-butyl 2-(methylamino)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation of tert-butyl 2-(methylamino)acetate, a derivative of the simplest N-methylated amino acid, sarcosine, is a fundamental transformation in organic synthesis. This reaction serves as a crucial step in the preparation of a diverse array of N-substituted glycine (B1666218) derivatives. These products are valuable building blocks in medicinal chemistry and drug discovery, finding application in the synthesis of peptidomimetics, therapeutic agents, and various biologically active molecules. The tert-butyl ester provides steric protection for the carboxylic acid functionality, allowing for selective modification at the nitrogen atom. This document provides detailed protocols for the N-alkylation of this compound via a classical SN2 reaction with alkyl halides and an alternative catalytic method using alcohols.

Principle of the Reaction

The primary method for N-alkylation involves the nucleophilic substitution (SN2) reaction between this compound and an alkyl halide. The secondary amine nitrogen acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrohalic acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic. A common challenge is preventing over-alkylation, which leads to the formation of a quaternary ammonium (B1175870) salt.

An alternative, greener approach is the "borrowing hydrogen" methodology. In this catalytic cycle, an alcohol is temporarily oxidized to an aldehyde, which then undergoes reductive amination with the secondary amine. This method avoids the use of stoichiometric amounts of base and produces water as the only byproduct.

Data Presentation: N-alkylation of Amino Acid Esters

The following table summarizes representative quantitative data for the N-alkylation of amino acid esters, which are structurally analogous to this compound. These examples provide insight into typical reaction conditions and expected yields.

EntryAmino Acid Ester SubstrateAlkylating AgentCatalyst/BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylalanine pentyl ester4-Methylbenzyl alcoholRu-catalyst (0.5 mol%)Toluene (B28343)12018>95 (conversion)[1]
2Phenylalanine tert-butyl esterPhenyl triflatet-BuBrettPhos Pd G3 (5 mol%) / Cs2CO32-MeTHF100293[2]
3Valine methyl esterBenzyl (B1604629) bromideK2CO3 / TEBADichloromethane25-87[3]
4Phenylalanine methyl esterMethyl iodideNaHTHF/DMFRT--[3]
5ProlineEthanolRu-catalyst (1 mol%)Neat10024>99[4]
6Glycine1-DodecanolFe-catalyst (5 mol%)Neat11018-4254[4]

Note: TEBA = Triethylbenzylammonium chloride, a phase-transfer catalyst. The yields and conditions are for analogous reactions and may require optimization for this compound.

Experimental Protocols

Protocol 1: N-Alkylation using Alkyl Halide (SN2 Reaction)

This protocol describes a general procedure for the N-alkylation of this compound with an alkyl halide in the presence of a base.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Anhydrous potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Anhydrous acetonitrile (B52724) (MeCN) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate (B1210297)/hexanes mixture)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).

  • Solvent and Base Addition: Dissolve the starting material in anhydrous acetonitrile or DMF (approximately 0.1-0.5 M concentration). Add a suitable base, such as powdered anhydrous potassium carbonate (2.0 eq.) or DIPEA (1.5 eq.).

  • Addition of Alkylating Agent: To the stirred suspension/solution, add the alkyl halide (1.0-1.2 eq.) dropwise at room temperature. Note that for highly reactive alkyl halides, cooling the reaction mixture to 0 °C may be necessary to control the reaction rate and minimize side reactions.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a solid base like K₂CO₃ was used, filter off the solids and wash with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Partition the residue between ethyl acetate and water or a saturated aqueous NaHCO₃ solution.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Purification: Concentrate the dried organic solution under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

Protocol 2: Catalytic N-Alkylation using Alcohol (Borrowing Hydrogen)

This protocol is based on the iridium-catalyzed N-alkylation of α-amino esters using alcohols.

Materials:

  • This compound hydrochloride or free base

  • Alcohol (alkylating agent, e.g., ethanol, benzyl alcohol)

  • [IrCp*Cl₂]₂ (Iridium catalyst, 1.25 mol%)

  • Sodium bicarbonate (NaHCO₃, 1.05 eq. if starting from the hydrochloride salt)

  • Anhydrous toluene or 2,2,2-Trifluoroethanol (TFE)

  • Schlenk tube or similar reaction vessel for inert atmosphere reactions

  • Magnetic stirrer and stir bar

  • Oil bath

  • Standard work-up and purification reagents as in Protocol 1

Procedure:

  • Reaction Setup: In a Schlenk tube under an inert atmosphere, combine this compound (1.0 eq.), [IrCp*Cl₂]₂ (1.25 mol%), and if starting from the hydrochloride salt, sodium bicarbonate (1.05 eq.).

  • Addition of Solvent and Alcohol: Add the anhydrous solvent (toluene or TFE, to a concentration of approximately 2.5 M) followed by the alcohol (1.0-2.0 eq.).

  • Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 80-100 °C. Stir the mixture for the required time (typically 4-16 hours).

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature.

    • Concentrate the mixture under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated this compound.

Visualizations

N_Alkylation_Pathway amine Tert-butyl 2-(methylamino)acetate product N-Alkyl Tert-butyl 2-(methylamino)acetate amine->product Nucleophilic Attack alkyl_halide Alkyl Halide (R-X) alkyl_halide->product salt HX Salt protonated_base Protonated Base base Base base->protonated_base Neutralization

Caption: General reaction pathway for the N-alkylation of this compound.

Experimental_Workflow start Start setup Reaction Setup: - Add amine, solvent, and base to a dry flask. start->setup addition Add Alkylating Agent dropwise. setup->addition reaction Stir and/or Heat (Monitor by TLC) addition->reaction workup Aqueous Work-up: - Filter (if needed) - Extract with organic solvent - Wash and dry reaction->workup purification Purification: - Concentrate solvent - Column Chromatography workup->purification product Pure N-Alkylated Product purification->product

Caption: A typical experimental workflow for the N-alkylation of this compound.

References

Application Notes and Protocols: Deprotection of the Tert-Butyl Ester Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyl ester is a widely utilized protecting group for carboxylic acids in organic synthesis, particularly in the fields of peptide synthesis, medicinal chemistry, and complex molecule synthesis. Its popularity stems from its stability to a wide range of reaction conditions, including basic, nucleophilic, and reducing environments. However, the selective and efficient removal of the tert-butyl group is a critical step in many synthetic routes. This document provides detailed application notes and protocols for the deprotection of tert-butyl esters, summarizing various methodologies and their quantitative data to aid in the selection of the most appropriate method for a given substrate and synthetic strategy.

Deprotection Methodologies

Several methods have been developed for the cleavage of tert-butyl esters, each with its own advantages and limitations regarding substrate scope, selectivity, and reaction conditions. The most common approaches include acid-catalyzed hydrolysis, Lewis acid-mediated cleavage, and thermal deprotection.

Acid-Catalyzed Deprotection

Acid-catalyzed deprotection is the most frequently employed method for removing tert-butyl esters. The reaction proceeds via an AAL1-type mechanism, involving the formation of a stable tert-butyl cation and the corresponding carboxylic acid.

Mechanism of Acid-Catalyzed Deprotection:

cluster_products RCOOtBu R-CO-O-tBu Protonated_Ester R-C(=O+H)-O-tBu RCOOtBu->Protonated_Ester Protonation H_plus H+ Carboxylic_Acid R-COOH Protonated_Ester->Carboxylic_Acid Cleavage tBu_cation tBu+ Isobutene Isobutene tBu_cation->Isobutene Deprotonation H_plus_regenerated H+

Caption: Acid-catalyzed deprotection of a tert-butyl ester.

Commonly used acids include trifluoroacetic acid (TFA), hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and methanesulfonic acid (MsOH).

Quantitative Data for Acid-Catalyzed Deprotection:

Reagent/ConditionsSubstrateTimeTemp. (°C)Yield (%)Citation
50% TFA in CH₂Cl₂N-Boc-Amino acid tert-butyl esters0.5 - 2 hRT>95[1]
1:1 TFA/CH₂Cl₂Di-tert-butyl 3,3'-iminodipropionate3 - 5 hRTHigh[2]
1:1 TFA/CH₂Cl₂Ugi product with tert-butyl ester5 hRT96[3]
H₂SO₄ (1.5-3.0 equiv) in tBuOAcN-Boc-amino acid/dipeptide tert-butyl esters--70-100[4]
MsOH (1.5-3.0 equiv) in tBuOAc:CH₂Cl₂N-Boc-amino acid/dipeptide tert-butyl esters--70-100[4]

Experimental Protocol: Deprotection using TFA in Dichloromethane (B109758) [3]

  • Dissolution: Dissolve the tert-butyl ester substrate in a 1:1 mixture of dichloromethane (CH₂Cl₂) and trifluoroacetic acid (TFA).

  • Reaction: Stir the solution at room temperature for 5 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Remove the CH₂Cl₂ and excess TFA under reduced pressure.

    • Dissolve the residue in a minimal amount of CH₂Cl₂.

    • Wash the organic layer with water (2x) and saturated aqueous NaCl solution (1x).

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude carboxylic acid.

  • Purification (if necessary): The crude product can be further purified by recrystallization or column chromatography.

Lewis Acid-Mediated Deprotection

Lewis acids can also facilitate the cleavage of tert-butyl esters, often under milder conditions than strong Brønsted acids. This method can offer better selectivity in the presence of other acid-labile protecting groups. Zinc bromide (ZnBr₂) is a commonly used Lewis acid for this purpose.[5][6]

Proposed Mechanism for ZnBr₂-Mediated Deprotection:

cluster_products RCOOtBu R-CO-O-tBu Complex [R-CO-O(tBu)-ZnBr₂] RCOOtBu->Complex Coordination ZnBr2 ZnBr₂ H2O H₂O Carboxylic_Acid R-COOH Complex->Carboxylic_Acid Hydrolysis tBu_cation tBu+ Isobutene Isobutene tBu_cation->Isobutene Deprotonation

Caption: ZnBr₂-mediated deprotection of a tert-butyl ester.

Quantitative Data for ZnBr₂-Mediated Deprotection: [7]

Substrate (N-Protected Amino Acid tert-Butyl Ester)Time (h)Temp. (°C)Yield (%)
N-(PhF)amino acid tert-butyl esters24RTGood yields
N-(Boc)glycine tert-butyl ester24RT80 (after reprotection)
N-(PhF)azetidine-2-carboxylic acid tert-butyl ester24RT80

Experimental Protocol: Selective Deprotection using ZnBr₂ [7]

  • Reaction Setup: To a stirred solution of the N-protected amino acid tert-butyl ester (1 mmol) in dichloromethane (5 mL), add ZnBr₂ (500 mol %).

  • Reaction: Stir the mixture at room temperature for 24 hours.

  • Work-up:

    • Add water (20 mL) and stir for an additional 2 hours.

    • Separate the organic phase and extract the aqueous layer with dichloromethane (2 x 20 mL).

    • Combine the organic portions, dry over anhydrous Na₂SO₄, filter, and evaporate to yield the crude acid.

  • Purification: The resulting acid can be purified by chromatography.

Another notable Lewis acid system is CeCl₃·7H₂O-NaI, which has been shown to selectively cleave tert-butyl esters in the presence of N-Boc groups.[8][9]

Thermal Deprotection

Thermal cleavage of tert-butyl esters is a reagent-free method that proceeds through a concerted elimination mechanism to give the carboxylic acid and isobutene. This method is particularly useful for substrates that are sensitive to acidic conditions. The reactions are often carried out at high temperatures, sometimes in a continuous flow reactor.[10][11]

Mechanism of Thermal Deprotection:

cluster_products RCOOtBu R-CO-O-tBu TS Six-membered cyclic transition state RCOOtBu->TS Heat (Δ) Carboxylic_Acid R-COOH TS->Carboxylic_Acid Isobutene Isobutene

Caption: Thermal deprotection of a tert-butyl ester.

Quantitative Data for Thermal Deprotection in a Flow Reactor: [10]

SubstrateTemp. (°C)Time (min)Yield (%)
Amphoteric amino acid derivatives120-24015-40Good to high

Experimental Protocol: Continuous Flow Thermal Deprotection [10]

  • System Setup: A solution of the tert-butyl ester in a suitable protic solvent is pumped through a heated continuous plug flow reactor.

  • Reaction: The temperature and residence time are controlled to achieve complete conversion. Typical conditions are 120-240°C with a residence time of 15-40 minutes.

  • Work-up: The product stream is collected, and the solvent is removed by evaporation. The resulting carboxylic acid is often obtained in high purity and can be isolated by simple solvent exchange and crystallization.

Other Methods

A novel and mild method for the deprotection of tert-butyl groups involves the use of a triarylamminium radical cation, commonly known as "magic blue" (MB•+), in the presence of a silane.[12][13] This catalytic protocol operates at room temperature and avoids the use of strong acids or high temperatures.

Quantitative Data for "Magic Blue"-Mediated Deprotection: [13]

SubstrateReagentsTime (h)Temp. (°C)Yield (%)
tert-butyl estersMB•+ (50 mol %), HSiEt₃ (2 equiv)1RTQuantitative
tert-butyl ethyl succinateMB•+ (50 mol %), HSiEt₃ (2 equiv)-RT95 (mono-acid)

Selectivity

A key consideration in choosing a deprotection method is its selectivity in the presence of other protecting groups.

  • tert-Butyl Ester vs. N-Boc: This is a common challenge in peptide synthesis. While both groups are acid-labile, selective cleavage is possible.

    • Selective N-Boc removal: Can be achieved using milder acidic conditions, such as 4 M HCl in dioxane or specific conditions like H₂SO₄ in tBuOAc.[4]

    • Selective tert-butyl ester removal: Can be accomplished using Lewis acids like CeCl₃·7H₂O-NaI in acetonitrile.[8]

  • Compatibility with other groups: The choice of deprotection reagent should be compatible with other functional groups in the molecule. For instance, thermal deprotection avoids acidic reagents that might affect other acid-sensitive functionalities.

Experimental Workflow

The following diagram illustrates a general workflow for the deprotection of a tert-butyl ester.

Start Start with tert-Butyl Ester Substrate Choose_Method Choose Deprotection Method Start->Choose_Method Acid_Deprotection Acid-Catalyzed (e.g., TFA) Choose_Method->Acid_Deprotection Strong Acid Lewis_Acid_Deprotection Lewis Acid (e.g., ZnBr₂) Choose_Method->Lewis_Acid_Deprotection Mild/Selective Thermal_Deprotection Thermal Choose_Method->Thermal_Deprotection Reagent-Free Reaction Perform Reaction Acid_Deprotection->Reaction Lewis_Acid_Deprotection->Reaction Thermal_Deprotection->Reaction Monitoring Monitor Progress (TLC/LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Reaction Work-up Monitoring->Workup Complete Purification Purification (if needed) Workup->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization End Final Carboxylic Acid Product Characterization->End

Caption: General workflow for tert-butyl ester deprotection.

Conclusion

The deprotection of tert-butyl esters is a fundamental transformation in organic synthesis. The choice of method depends on the specific substrate, the presence of other functional groups, and the desired reaction conditions. This guide provides a summary of common and novel methods, along with quantitative data and detailed protocols, to assist researchers in selecting and implementing the most suitable deprotection strategy for their synthetic endeavors. Careful consideration of the reaction mechanism and selectivity will lead to successful and high-yielding deprotection of the tert-butyl ester group.

References

Application Notes and Protocols: Acid-Catalyzed Removal of the tert-Butyl Group from Amino Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyl (t-Bu) ester is a widely utilized protecting group for the carboxylic acid functionality of amino acids in organic synthesis, particularly in peptide synthesis and the development of complex pharmaceutical intermediates. Its stability under a broad range of reaction conditions, including basic and nucleophilic environments, combined with its facile removal under acidic conditions, makes it an invaluable tool for chemists. The acid-catalyzed cleavage of the t-Bu group proceeds through the formation of a stable tert-butyl cation, which is subsequently neutralized. This application note provides a comprehensive overview of various acidic conditions for the deprotection of tert-butyl amino esters, offering detailed protocols, comparative data, and insights into potential side reactions to guide researchers in selecting the optimal strategy for their synthetic needs.

Reaction Mechanism

The acid-catalyzed removal of the tert-butyl group from an amino ester is initiated by the protonation of the carbonyl oxygen of the ester by an acid (e.g., TFA, HCl, H₂SO₄). This protonation enhances the electrophilicity of the carbonyl carbon, facilitating the cleavage of the C-O bond and leading to the formation of the desired carboxylic acid and a stable tertiary carbocation (tert-butyl cation). The tert-butyl cation can then be quenched by a nucleophile, deprotonate to form isobutylene (B52900) gas, or in the case of trifluoroacetic acid, react with the trifluoroacetate (B77799) anion to form tert-butyl trifluoroacetate.[1][2] To prevent unwanted side reactions, such as the alkylation of sensitive amino acid residues (e.g., tryptophan and methionine) by the tert-butyl cation, scavengers are often added to the reaction mixture.[2][3]

ReactionMechanism Amino Ester (t-Bu protected) Amino Ester (t-Bu protected) Protonated Ester Protonated Ester Amino Ester (t-Bu protected)->Protonated Ester + H+ Carboxylic Acid Carboxylic Acid Protonated Ester->Carboxylic Acid - (CH3)3C+ tert-Butyl Cation tert-Butyl Cation Protonated Ester->tert-Butyl Cation Cleavage Isobutylene Isobutylene tert-Butyl Cation->Isobutylene - H+ tert-Butyl Trifluoroacetate tert-Butyl Trifluoroacetate tert-Butyl Cation->tert-Butyl Trifluoroacetate + CF3COO- Alkylated Side-products Alkylated Side-products tert-Butyl Cation->Alkylated Side-products + Nucleophile (e.g., Trp)

Caption: Acid-catalyzed deprotection mechanism of a tert-butyl ester.

Comparative Data of Deprotection Methods

The choice of acid for the removal of the tert-butyl group depends on several factors, including the presence of other acid-labile protecting groups, the sensitivity of the substrate, and the desired reaction conditions. The following tables summarize quantitative data for various deprotection methods.

Table 1: Trifluoroacetic Acid (TFA) Mediated Deprotection

SubstrateReagents & SolventsTime (h)Yield (%)Reference
Generic tert-butyl esterTFA, CH₂Cl₂3 - 5High[4]
Ugi Product1:1 CH₂Cl₂/TFA5Not specified (used crude)[5]

Note: Yields are highly dependent on the specific substrate and purification method.

Table 2: Zinc Bromide (ZnBr₂) Mediated Deprotection of N-(PhF)amino tert-Butyl Esters

EntryR GroupYield (%)
2eCH₂Ph75
2fCH(CH₃)₂83
2gCH₂CH(CH₃)₂85
2h(CH₂)₄NH(PhF)88
2iCH₂CH₂CO₂tBu80
2jCH₂-Allyl81
2kCH₂OH14
2lCH₂OtBu82
2m(CH₂)₂CONH₂26

Data extracted from Kaul, R., et al., J. Org. Chem. 2004, 69, 18, 6131–6133. Reactions were performed with 500 mol % ZnBr₂ in DCM for 24 hours.[6]

Table 3: Hydrogen Chloride (HCl) Mediated Deprotection

SubstrateReagents & SolventsTimeYield (%)Reference
Nα-Boc-Ala-OtBu4 M HCl in dioxane30 min>95[7]
Fmoc-Asp(OtBu)-OH0.1 N HCl in HFIP4 hQuantitative[3]
Fmoc-Glu(OtBu)-OH0.1 N HCl in HFIP4 hQuantitative[3]

Note: The primary focus of the study by Han et al. was the selective deprotection of the N-Boc group.[7]

Table 4: Sulfuric Acid (H₂SO₄) Mediated Deprotection

SubstrateReagents & SolventsYield (%)Reference
N-protected amino acidsIsobutene, H₂SO₄, Dioxane60-75[8]
Carboxylic tert-butyl estersH₂SO₄, CH₂Cl₂High (general procedure)[7]

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Dissolve Substrate Dissolve Substrate Add Reagents Add Reagents Dissolve Substrate->Add Reagents Stir at RT Stir at RT Add Reagents->Stir at RT Monitor Progress (TLC/LC-MS) Monitor Progress (TLC/LC-MS) Stir at RT->Monitor Progress (TLC/LC-MS) Solvent Removal Solvent Removal Monitor Progress (TLC/LC-MS)->Solvent Removal Aqueous Work-up Aqueous Work-up Solvent Removal->Aqueous Work-up Purification Purification Aqueous Work-up->Purification

Caption: General experimental workflow for acid-catalyzed deprotection.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)

This protocol is a general procedure for the cleavage of tert-butyl esters using a solution of TFA in dichloromethane (B109758).

Materials:

  • tert-Butyl protected amino ester

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve the tert-butyl protected amino ester in dichloromethane (e.g., 0.1 M solution) in a round-bottom flask.

  • Add an equal volume of trifluoroacetic acid to the solution at room temperature with stirring.[5]

  • Stir the reaction mixture at room temperature for 3 to 5 hours.[4]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[4]

  • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure to obtain the crude product, which can be further purified by crystallization or column chromatography if necessary.

Protocol 2: Deprotection using Zinc Bromide (ZnBr₂)

This method is particularly useful for the chemoselective hydrolysis of tert-butyl esters in the presence of certain other acid-labile groups.

Materials:

  • N-(PhF)amino tert-butyl ester

  • Dichloromethane (DCM), anhydrous

  • Zinc bromide (ZnBr₂), anhydrous

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the N-(PhF)amino tert-butyl ester in anhydrous dichloromethane.

  • Add 5 equivalents of anhydrous zinc bromide to the solution.[6]

  • Stir the mixture at room temperature for 24 hours.[6]

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography.

Protocol 3: Deprotection using Hydrogen Chloride (HCl) in Dioxane

This protocol is adapted from a procedure for the selective deprotection of N-Boc groups, demonstrating the conditions under which tert-butyl esters are stable, but can be adapted for their cleavage with longer reaction times or higher temperatures. For full deprotection of the tert-butyl ester, extended reaction times may be necessary.

Materials:

  • tert-Butyl protected amino ester

  • 4 M Hydrogen chloride in 1,4-dioxane

  • Dry ethyl ether

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the tert-butyl protected amino ester in 4 M HCl in dioxane at 0 °C.[7]

  • Allow the mixture to warm to room temperature and stir. For full deprotection of the ester, the reaction may need to be monitored over several hours to 24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, evaporate the solvent under high vacuum.

  • Triturate the residue with dry ethyl ether to precipitate the hydrochloride salt of the deprotected amino acid.[7]

  • Collect the solid by filtration and dry under vacuum.

Side Reactions and Scavengers

The primary side reaction of concern during the acid-catalyzed deprotection of tert-butyl esters is the alkylation of nucleophilic residues by the liberated tert-butyl cation.[3] Amino acids with nucleophilic side chains, such as tryptophan, methionine, and cysteine, are particularly susceptible to this side reaction.

To mitigate this, scavengers are commonly added to the reaction mixture to trap the tert-butyl cation. Common scavengers include:

  • Triisopropylsilane (TIS): Reduces the tert-butyl cation to isobutane.

  • Water: Reacts with the tert-butyl cation to form tert-butanol.

  • Thioanisole or 1,2-Ethanedithiol (EDT): Particularly effective in protecting tryptophan and methionine residues.[2]

The choice and concentration of the scavenger should be optimized based on the specific substrate and reaction conditions.

Conclusion

The acid-catalyzed removal of the tert-butyl protecting group from amino esters is a fundamental transformation in organic synthesis. Trifluoroacetic acid, hydrogen chloride, and zinc bromide all offer effective means of deprotection, each with its own advantages and specific applications. The selection of the appropriate acidic conditions should be guided by the stability of other protecting groups in the molecule and the potential for side reactions. The protocols and data presented in this application note provide a valuable resource for researchers in the fields of chemistry and drug development, enabling them to make informed decisions for the successful synthesis of their target molecules.

References

Application Notes and Protocols: Utilizing Tert-butyl 2-(methylamino)acetate in Solution-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 2-(methylamino)acetate, also known as sarcosine (B1681465) tert-butyl ester, is a valuable building block in synthetic organic chemistry, particularly in the construction of N-methylated peptides and peptidomimetics. The incorporation of an N-methyl group into a peptide backbone can significantly alter its conformational properties, increase its resistance to enzymatic degradation, and improve its membrane permeability, thereby enhancing its potential as a therapeutic agent.[1] The tert-butyl ester provides a convenient protecting group for the carboxylic acid functionality, which can be readily removed under acidic conditions.

These application notes provide detailed protocols for the use of this compound in solution-phase peptide synthesis, focusing on a standard coupling reaction to form a dipeptide.

Data Presentation

Table 1: Physicochemical Properties of this compound Hydrochloride

PropertyValueReference
CAS Number5616-81-9[2][]
Molecular FormulaC₇H₁₅NO₂·HCl[2]
Molecular Weight181.7 g/mol [2]
AppearanceWhite crystalline powder[2]
Melting Point138-160 °C[2]
Storage0-8°C[2]

Table 2: Reagents for Dipeptide Synthesis

ReagentAbbreviationPurpose
N-α-(tert-butoxycarbonyl)-L-alanineBoc-Ala-OHN-protected amino acid
This compound hydrochlorideH-Sar-OtBu·HClC-terminal amino acid ester
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochlorideEDC·HClCoupling agent
1-Hydroxybenzotriazole (B26582)HOBtRacemization suppressor
N,N-DiisopropylethylamineDIPEABase
Dichloromethane (B109758)DCMSolvent
N,N-DimethylformamideDMFSolvent

Experimental Protocols

Protocol 1: Synthesis of N-α-(tert-butoxycarbonyl)-L-alanyl-N-methylglycine tert-butyl ester (Boc-Ala-Sar-OtBu)

This protocol details the coupling of N-α-(tert-butoxycarbonyl)-L-alanine with this compound hydrochloride using the EDC/HOBt method in solution.

Materials:

  • N-α-(tert-butoxycarbonyl)-L-alanine (Boc-Ala-OH)

  • This compound hydrochloride (H-Sar-OtBu·HCl)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M aqueous hydrochloric acid (HCl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Amine Component:

    • In a round-bottom flask, dissolve this compound hydrochloride (1.0 eq) in a minimal amount of DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (1.1 eq) to the solution to neutralize the hydrochloride salt and liberate the free amine. Stir the mixture at room temperature for 15-20 minutes.

  • Activation of the Carboxylic Acid Component:

    • In a separate round-bottom flask, dissolve N-α-(tert-butoxycarbonyl)-L-alanine (1.0 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous dichloromethane (DCM).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) to the cooled solution while stirring.

    • Continue stirring the mixture at 0°C for 30 minutes to allow for the formation of the active HOBt ester.

  • Coupling Reaction:

    • To the activated Boc-Ala-OH solution at 0°C, add the prepared solution of this compound dropwise.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Dilute the reaction mixture with DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x), saturated NaHCO₃ solution (2 x), and brine (1 x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure dipeptide, Boc-Ala-Sar-OtBu.

Expected Yield: Yields for similar solution-phase peptide couplings typically range from 70-90%.

Mandatory Visualizations

experimental_workflow cluster_amine_prep Amine Preparation cluster_acid_activation Acid Activation cluster_coupling_workup Coupling & Work-up H_Sar_OtBu H-Sar-OtBu·HCl Free_Amine Free H-Sar-OtBu H_Sar_OtBu->Free_Amine DIPEA, DMF Coupling Coupling Reaction Free_Amine->Coupling Boc_Ala_OH Boc-Ala-OH Active_Ester Activated Boc-Ala-O-HOBt Boc_Ala_OH->Active_Ester EDC·HCl, HOBt, DCM, 0°C Active_Ester->Coupling Workup Aqueous Work-up Coupling->Workup Purification Column Chromatography Workup->Purification Final_Product Pure Boc-Ala-Sar-OtBu Purification->Final_Product

Figure 1. Experimental workflow for the synthesis of Boc-Ala-Sar-OtBu.

Discussion

The provided protocol offers a reliable method for the solution-phase synthesis of a simple N-methylated dipeptide using this compound. The use of EDC and HOBt is a common and effective strategy for amide bond formation that helps to minimize racemization of the chiral amino acid.[4][5][6] The tert-butyl ester protecting group on the sarcosine moiety is stable to the reaction conditions and can be selectively removed at a later stage using strong acids like trifluoroacetic acid (TFA), which is a common deprotection strategy in peptide synthesis.[7]

This fundamental coupling reaction serves as a foundational technique for the incorporation of N-methylated amino acid residues into more complex peptide chains. Such modifications are of significant interest in drug discovery for the development of peptidomimetics with improved pharmacological properties.[8][9] Researchers can adapt this protocol for the synthesis of a wide variety of peptide analogs by substituting the N-protected amino acid and the C-terminal ester component.

References

Application Notes: Synthesis of N-Methylated Amino Acids from Tert-butyl 2-(methylamino)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-methylated amino acids are crucial building blocks in medicinal chemistry and drug development. Their incorporation into peptides can enhance proteolytic stability, improve membrane permeability, and modulate conformation, often leading to increased potency and better pharmacokinetic profiles. This document outlines a versatile and efficient two-step method for the synthesis of various N-methylated amino acids, starting from the commercially available tert-butyl 2-(methylamino)acetate (also known as tert-butyl sarcosinate).

The described synthetic strategy involves an initial N-alkylation of this compound with a suitable alkyl halide, followed by the deprotection of the tert-butyl ester under acidic conditions to yield the final N-methylated amino acid. This approach allows for the introduction of a wide range of side chains, making it a valuable tool for creating libraries of novel N-methylated amino acids for drug discovery and peptide science.

General Reaction Scheme

The synthesis proceeds in two main steps as depicted below:

G start This compound intermediate N-alkylated tert-butyl ester start->intermediate Step 1: N-Alkylation (Base, Solvent) alkyl_halide Alkyl Halide (R-X) alkyl_halide->intermediate final_product N-methylated Amino Acid intermediate->final_product Step 2: Deprotection acid Acid (e.g., TFA, HCl) acid->final_product G start Start: - this compound - Alkyl Halide - Base (K2CO3) - Solvent (Acetonitrile) reaction1 N-Alkylation Reaction (60°C, 16h) start->reaction1 workup1 Work-up: - Filtration - Concentration reaction1->workup1 purification1 Purification: Flash Column Chromatography workup1->purification1 intermediate Intermediate: N-alkylated tert-butyl ester purification1->intermediate reaction2 Deprotection Reaction (DCM, TFA, 4h) intermediate->reaction2 workup2 Work-up: - Concentration - Trituration with Ether reaction2->workup2 final_product Final Product: N-methylated Amino Acid workup2->final_product G alkyl_halide Alkyl Halide Reactivity (I > Br > Cl) yield yield alkyl_halide->yield influences base Base Strength (e.g., K2CO3, Cs2CO3) base->yield influences solvent Solvent Polarity (e.g., ACN, DMF) solvent->yield influences temperature Reaction Temperature temperature->yield influences sterics Steric Hindrance sterics->yield influences

Application of Tert-butyl 2-(methylamino)acetate in the Synthesis of Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 2-(methylamino)acetate, a derivative of the amino acid glycine (B1666218), is a versatile building block in organic synthesis, particularly in the preparation of complex molecular architectures required for active pharmaceutical ingredients (APIs). Its utility stems from the presence of a secondary amine, which allows for further functionalization, and a tert-butyl ester, which serves as a convenient protecting group for the carboxylic acid moiety. This protecting group can be selectively removed under acidic conditions, revealing the free acid for subsequent transformations. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a novel dipeptidyl peptidase-4 (DPP-4) inhibitor, herein referred to as "Geminigliptin," for the potential treatment of type 2 diabetes.

Application Notes: Synthesis of the Hypothetical DPP-4 Inhibitor "Geminigliptin"

Geminigliptin is a fictional, potent, and selective DPP-4 inhibitor designed to illustrate the synthetic utility of this compound. The core of Geminigliptin features an N-methylated glycine amide, a common motif in various bioactive molecules. The synthesis involves a key step where this compound is coupled with a heterocyclic amine, followed by deprotection and subsequent amide bond formation.

Synthetic Scheme Overview

The synthesis of Geminigliptin from this compound is proposed as a three-step process:

  • Reductive Amination: Reaction of this compound with a heterocyclic aldehyde to form a tertiary amine intermediate.

  • Boc Deprotection: Removal of the tert-butyl ester protecting group to yield the free carboxylic acid.

  • Amide Coupling: Formation of the final amide bond with a primary amine to yield Geminigliptin.

Quantitative Data Summary

The following table summarizes the hypothetical quantitative data for the synthesis of Geminigliptin.

StepReactionReactantsProductSolventTemp (°C)Time (h)Yield (%)Purity (HPLC, %)
1Reductive AminationThis compound, Heterocyclic Aldehyde, Sodium triacetoxyborohydride (B8407120)Intermediate 1Dichloromethane25128598
2Boc DeprotectionIntermediate 1, Trifluoroacetic acidIntermediate 2Dichloromethane2529597
3Amide CouplingIntermediate 2, Primary Amine, HATU, DIPEAGeminigliptinDimethylformamide25678>99

Experimental Protocols

Step 1: Synthesis of Tert-butyl 2-((heterocyclic-methyl)(methyl)amino)acetate (Intermediate 1)

Materials:

  • This compound (1.0 eq)

  • Heterocyclic aldehyde (1.0 eq)

  • Sodium triacetoxyborohydride (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) and the heterocyclic aldehyde (1.0 eq) in anhydrous DCM, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford Intermediate 1.

Step 2: Synthesis of 2-((Heterocyclic-methyl)(methyl)amino)acetic acid (Intermediate 2)

Materials:

  • Intermediate 1 (1.0 eq)

  • Trifluoroacetic acid (TFA, 10 eq)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve Intermediate 1 (1.0 eq) in DCM.

  • Add TFA (10 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • The crude Intermediate 2 is used in the next step without further purification.

Step 3: Synthesis of Geminigliptin

Materials:

  • Intermediate 2 (1.0 eq)

  • Primary amine (1.1 eq)

  • HATU (1.2 eq)

  • Diisopropylethylamine (DIPEA, 3.0 eq)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • 1 M HCl solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve Intermediate 2 (1.0 eq) in anhydrous DMF.

  • Add the primary amine (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature for 6 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC to afford Geminigliptin.

Visualizations

Synthetic Workflow for Geminigliptin

G cluster_start Starting Materials cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Amide Coupling This compound This compound Intermediate 1 Intermediate 1 This compound->Intermediate 1 Heterocyclic Aldehyde Heterocyclic Aldehyde Heterocyclic Aldehyde->Intermediate 1 Intermediate 2 Intermediate 2 Intermediate 1->Intermediate 2 NaB(OAc)3H, AcOH, DCM NaB(OAc)3H, AcOH, DCM Geminigliptin Geminigliptin Intermediate 2->Geminigliptin TFA, DCM TFA, DCM Primary Amine, HATU, DIPEA, DMF Primary Amine, HATU, DIPEA, DMF

Caption: Synthetic workflow for the preparation of Geminigliptin.

Hypothetical Signaling Pathway of DPP-4 Inhibition

G cluster_gut Gut cluster_circulation Circulation cluster_pancreas Pancreas Food Intake Food Intake Incretin Hormones (GLP-1, GIP) Incretin Hormones (GLP-1, GIP) Food Intake->Incretin Hormones (GLP-1, GIP) stimulates DPP-4 DPP-4 Incretin Hormones (GLP-1, GIP)->DPP-4 substrate Pancreatic β-cells Pancreatic β-cells Incretin Hormones (GLP-1, GIP)->Pancreatic β-cells stimulates Inactive Incretins Inactive Incretins DPP-4->Inactive Incretins inactivates Geminigliptin Geminigliptin Geminigliptin->DPP-4 inhibits Insulin Secretion Insulin Secretion Pancreatic β-cells->Insulin Secretion increases Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake promotes

Caption: Mechanism of action of DPP-4 inhibitors like Geminigliptin.

Application Notes and Protocols for the Reaction of Tert-butyl 2-(methylamino)acetate with Acyl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Applications

The acylation of secondary amines is a cornerstone reaction in organic synthesis, crucial for the formation of amide bonds. The reaction of tert-butyl 2-(methylamino)acetate, also known as sarcosine (B1681465) tert-butyl ester, with various acyl chlorides provides a straightforward route to N-acyl-N-methylglycine tert-butyl esters. These products are valuable intermediates in medicinal chemistry and drug discovery.

The resulting N-acyl sarcosine motif is present in numerous biologically active compounds and peptidomimetics. The tert-butyl ester serves as a convenient protecting group for the carboxylic acid, which is stable under many reaction conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid) without affecting the newly formed amide bond.[1] This orthogonality makes it a valuable tool in multi-step syntheses, particularly in peptide synthesis and the development of complex molecules.[] The N-methyl group can enhance metabolic stability and influence the conformational properties of peptides, making these derivatives of interest in drug design. Furthermore, the tert-butyl group itself can increase the lipophilicity and bioavailability of molecules.[3][4]

This document provides a general protocol for the N-acylation of this compound and summarizes typical reaction parameters.

Reaction Scheme

The general reaction involves the nucleophilic acyl substitution of an acyl chloride with the secondary amine, this compound. A non-nucleophilic base, such as triethylamine (B128534) or pyridine, is typically added to neutralize the hydrochloric acid byproduct generated during the reaction.[5]

General Reaction:

  • R-COCl (Acyl Chloride) + CH₃NHCH₂COOC(CH₃)₃ (this compound)

  • In the presence of a Base (e.g., Triethylamine) and a Solvent (e.g., DCM)

  • → R-CON(CH₃)CH₂COOC(CH₃)₃ (N-acyl-N-methylglycine tert-butyl ester) + Base·HCl

Data Summary: Representative Acylation Reactions

The following table summarizes typical conditions and outcomes for the reaction of this compound with various acyl chlorides. Yields are generally high, though they may vary based on the specific acyl chloride used, reaction scale, and purification method.

Acyl Chloride (R-COCl)R GroupBase (eq.)SolventTemp (°C)Time (h)Typical Yield (%)
Acetyl chloride-CH₃Triethylamine (1.2)DCM0 to RT2–4>90%
Propionyl chloride-CH₂CH₃Triethylamine (1.2)DCM0 to RT2–485-95%
Benzoyl chloride-C₆H₅Pyridine (1.1)DCM0 to RT3–6>90%
2-Chlorobenzoyl chloride-C₆H₄ClTriethylamine (1.2)THF0 to RT4–880-90%
Cyclohexanecarbonyl chloride-C₆H₁₁Triethylamine (1.2)DCM0 to RT3–585-95%

Note: The data presented are representative values based on standard acylation procedures for secondary amines.[5][6] Actual results may vary.

Detailed Experimental Protocol

This protocol describes a general procedure for the acylation of this compound using an acyl chloride in the presence of triethylamine.

4.1 Materials and Reagents

  • This compound or its hydrochloride salt[7]

  • Acyl chloride (1.05 - 1.1 eq.)

  • Triethylamine (1.2 eq. if starting from the free amine; 2.2 eq. if starting from the hydrochloride salt)[5]

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

  • Standard laboratory glassware (round-bottom flask, addition funnel, etc.)

  • Magnetic stirrer and stir bar

  • Ice bath

4.2 Procedure

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM. If using the hydrochloride salt, use 2.2 equivalents of triethylamine to first free-base the amine in situ.

  • Cooling: Cool the stirred solution to 0 °C using an ice bath.

  • Addition of Acyl Chloride: Dissolve the acyl chloride (1.05 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 10-15 minutes using an addition funnel.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is no longer detected.

  • Workup:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.[5]

    • Separate the organic layer and dry it over anhydrous Na₂SO₄ or MgSO₄.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • If necessary, purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure N-acyl-N-methylglycine tert-butyl ester.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of N-acyl-N-methylglycine tert-butyl esters.

ReactionWorkflow start_materials Starting Materials - this compound - Acyl Chloride - Triethylamine - Anhydrous DCM reaction_setup Reaction Setup Dissolve amine & base in DCM. Cool to 0°C. start_materials->reaction_setup addition Dropwise Addition Add acyl chloride solution. reaction_setup->addition reaction Reaction Stir at RT for 2-6h. Monitor by TLC. addition->reaction workup Aqueous Workup 1. Quench with H₂O 2. Wash with HCl 3. Wash with NaHCO₃ 4. Wash with Brine reaction->workup Upon Completion drying Drying & Concentration Dry over Na₂SO₄. Evaporate solvent. workup->drying purification Purification (Optional) Flash Column Chromatography drying->purification product Final Product N-Acyl-N-methylglycine tert-butyl ester drying->product If pure purification->product

Caption: Workflow for the acylation of this compound.

References

Application Notes and Protocols: Amide Bond Formation with Tert-butyl 2-(methylamino)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tert-butyl 2-(methylamino)acetate, a derivative of the amino acid glycine, in amide bond formation. This reagent is particularly valuable in the synthesis of peptides and peptidomimetics, where N-methylation can enhance metabolic stability and conformational properties.

Introduction

This compound serves as a crucial building block in synthetic organic chemistry, particularly in the construction of complex peptides and peptidomimetics.[1][2][3][4] The tert-butyl ester provides a robust protecting group for the carboxylic acid functionality, which can be selectively removed under acidic conditions.[5][6][7][8] The secondary amine allows for the creation of N-methylated peptide backbones, a modification known to improve the pharmacokinetic properties of therapeutic peptides.

Key Applications

  • Peptidomimetics: The incorporation of N-methylated amino acids, such as this compound, is a powerful strategy to improve the biological activity and stability of peptides.[1][3]

  • Solid-Phase Peptide Synthesis (SPPS): This reagent is compatible with standard Fmoc/tBu solid-phase peptide synthesis strategies.[1]

  • Drug Discovery: The synthesis of novel peptide analogues using this building block is a key approach in the development of new therapeutics.[1][4]

Experimental Protocols

A critical step in the utilization of this compound is the formation of an amide bond with a carboxylic acid. This is typically achieved using a coupling reagent to activate the carboxylic acid. Below are generalized protocols for this transformation.

General Workflow for Amide Coupling

The overall process for amide bond formation involves the activation of a carboxylic acid, followed by nucleophilic attack by the secondary amine of this compound.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification Carboxylic_Acid Carboxylic Acid (R-COOH) Activation Activation of Carboxylic Acid Carboxylic_Acid->Activation Amine_Component This compound Coupling Nucleophilic Attack by Amine Amine_Component->Coupling Coupling_Reagent Coupling Reagent (e.g., HATU, HBTU) Coupling_Reagent->Activation Base Base (e.g., DIPEA) Base->Activation Solvent Anhydrous Solvent (e.g., DMF, DCM) Solvent->Activation Activation->Coupling Product_Formation Amide Bond Formation Coupling->Product_Formation Workup Aqueous Workup Product_Formation->Workup Purification Chromatography Workup->Purification Final_Product Purified N-methylated Peptide Fragment Purification->Final_Product

Caption: General workflow for amide bond formation.

Protocol 1: HATU-Mediated Coupling

Materials:

  • Carboxylic acid (1.0 equiv)

  • This compound (1.2 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the carboxylic acid in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add HATU and DIPEA to the solution and stir for 10-20 minutes at room temperature to pre-activate the carboxylic acid.

  • Add this compound to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: HBTU/HOBt-Mediated Coupling

Materials:

  • Carboxylic acid (1.0 equiv)

  • This compound (1.2 equiv)

  • HBTU (1.2 equiv)

  • HOBt (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a solution of the carboxylic acid, HBTU, and HOBt in anhydrous DCM, add DIPEA.

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add this compound to the reaction mixture.

  • Continue stirring at room temperature for 2-16 hours, monitoring the reaction progress.

  • Once the reaction is complete, dilute with DCM and wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the residue by flash chromatography.

Data Presentation

The choice of coupling reagent can significantly impact the yield of the amide formation. While specific data for this compound is dispersed, the following table summarizes representative yields for various amide coupling reactions found in the literature, which can serve as a general guideline.

Coupling ReagentBaseSolventReaction Time (h)Yield (%)Reference
HATUDIPEADMF495[9]
HBTU/HOBtDIPEADCM1292[10]
PyBOPDIPEADMF690[11]
EDC/HOBtNMMDCM/DMF1285-90[10]
B(OCH2CF3)3 (catalytic)-t-BuOAc1897[12][13]

Deprotection of the Tert-butyl Ester

Following the successful formation of the amide bond, the tert-butyl ester can be removed to liberate the carboxylic acid, which is often necessary for subsequent peptide couplings or for the final active pharmaceutical ingredient.

G Start N-methylated Peptide Fragment (with t-Butyl ester) Reaction Acid-catalyzed Deprotection Start->Reaction Reagent Trifluoroacetic Acid (TFA) in DCM Reagent->Reaction Scavenger Scavenger (e.g., Anisole, Thioanisole) Scavenger->Reaction Traps t-butyl cation Byproducts t-Butyl Cation / Isobutylene Reaction->Byproducts Workup Evaporation of Solvent and TFA Reaction->Workup Product Deprotected N-methylated Peptide Fragment Workup->Product

Caption: Deprotection of the tert-butyl ester.

Protocol 3: TFA-Mediated Deprotection

Materials:

  • Tert-butyl ester protected peptide

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavenger (e.g., anisole, water, or triisopropylsilane, 2-5%)

Procedure:

  • Dissolve the tert-butyl ester-protected peptide in DCM.

  • Add the scavenger to the solution. The use of scavengers is crucial to prevent side reactions caused by the tert-butyl cation that is formed during deprotection.[8][14]

  • Add TFA to the mixture (typically 25-50% v/v).

  • Stir the reaction at room temperature for 1-4 hours. Monitor the deprotection by LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure (co-evaporation with toluene (B28343) can aid in the complete removal of TFA).

  • The resulting deprotected carboxylic acid can often be used in the next step without further purification. If necessary, trituration with cold diethyl ether can be performed to precipitate the product.

Conclusion

This compound is a versatile and valuable reagent for the synthesis of N-methylated peptides and peptidomimetics. The protocols outlined above, utilizing common coupling reagents, provide a reliable foundation for the successful incorporation of this building block into complex molecular architectures. The choice of coupling reagent and reaction conditions should be optimized for each specific substrate to achieve the best results. The straightforward deprotection of the tert-butyl ester further enhances the utility of this reagent in multi-step synthetic sequences.

References

Application Notes and Protocols: Strategic Use of Tert-butyl 2-(methylamino)acetate in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 2-(methylamino)acetate, also known as N-methylglycine tert-butyl ester or Sarcosine (B1681465) tert-butyl ester, is a valuable building block in organic synthesis, particularly in the fields of peptide chemistry and drug development. Its utility lies in the strategic incorporation of an N-methylated glycine (B1666218) (sarcosine) moiety into target molecules. The tert-butyl ester serves as a robust protecting group for the carboxylic acid functionality, allowing for selective reactions at the secondary amine. This document provides detailed application notes and protocols for the effective use of this compound in synthetic workflows.

Core Applications

The primary application of this compound is as a precursor for the introduction of sarcosine units in the synthesis of peptides and peptidomimetics. N-methylation of the peptide backbone can impart significant pharmacological properties, including increased metabolic stability, enhanced membrane permeability, and modulation of conformational preferences.

Protecting Group Strategy

The "protecting group strategy" associated with this compound revolves around the tert-butyl ester group. This group protects the C-terminus of the sarcosine unit, preventing its participation in undesired side reactions during the coupling of its N-methylamino group with other synthetic partners. The tert-butyl group is known for its stability under a wide range of reaction conditions, yet it can be selectively removed under acidic conditions.[1]

Key Features of the Tert-butyl Ester Protecting Group:

  • Stability: Resistant to basic, nucleophilic, and reductive conditions.

  • Orthogonality: Can be used in conjunction with other protecting groups like Fmoc and Cbz, which are labile to basic and hydrogenolytic conditions, respectively.

  • Cleavage: Readily cleaved by strong acids, such as trifluoroacetic acid (TFA), typically with the evolution of isobutylene (B52900) and carbon dioxide.[2]

Experimental Protocols

Protocol 1: General Procedure for Amide Bond Formation using this compound

This protocol describes the coupling of this compound to an N-protected amino acid or another carboxylic acid-containing molecule.

Materials:

  • This compound hydrochloride

  • N-protected amino acid (e.g., Fmoc-Ala-OH)

  • Coupling reagent (e.g., HBTU, HATU, or EDC/HOBt)

  • Base (e.g., DIPEA or NMM)

  • Anhydrous solvent (e.g., DMF or DCM)

Procedure:

  • In a clean, dry reaction vessel, dissolve the N-protected amino acid (1.0 eq) and the coupling reagent (1.0 eq) in the anhydrous solvent.

  • Add the base (2.0-3.0 eq) to the solution and stir for 5-10 minutes to activate the carboxylic acid.

  • In a separate flask, neutralize this compound hydrochloride (1.1 eq) with the base (1.1 eq) in the anhydrous solvent.

  • Add the neutralized this compound solution to the activated amino acid solution.

  • Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired dipeptide.

Protocol 2: Deprotection of the Tert-butyl Ester

This protocol outlines the removal of the tert-butyl protecting group to liberate the free carboxylic acid.

Materials:

Procedure:

  • Dissolve the tert-butyl ester-protected compound in anhydrous DCM.

  • Add a scavenger (e.g., 2-5% TIS or water) to the solution to trap the tert-butyl cation generated during deprotection.

  • Cool the solution in an ice bath.

  • Add a solution of TFA in DCM (typically 25-50% v/v) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure (co-evaporation with toluene (B28343) can aid in removing residual TFA).

  • The resulting crude product, the free carboxylic acid, can be used in the next step or purified as required.

Data Presentation

Table 1: Common Coupling Reagents for Amide Bond Formation with this compound

Coupling ReagentFull NameActivatorTypical Reaction Time (h)
HBTU 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium HexafluorophosphateBase (DIPEA, NMM)2 - 6
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid HexafluorophosphateBase (DIPEA, NMM)1 - 4
EDC/HOBt N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride / HydroxybenzotriazoleNone (forms active ester)4 - 12
T3P Propylphosphonic AnhydrideBase (Pyridine, DIPEA)1 - 3

Table 2: Conditions for Tert-butyl Ester Deprotection

ReagentSolventScavengerTemperature (°C)Typical Reaction Time (h)
TFA/DCM (50%) DichloromethaneTriisopropylsilane (TIS)0 to RT1 - 2
TFA/DCM (25%) DichloromethaneWaterRT2 - 4
4M HCl in Dioxane DioxaneAnisoleRT2 - 6
ZnBr₂ in DCM DichloromethaneNoneRT12 - 24

Visualizations

experimental_workflow cluster_protection Amide Bond Formation cluster_deprotection Deprotection A N-Protected Amino Acid C Coupling Reagent + Base A->C Activation B Tert-butyl 2-(methylamino)acetate D Protected Dipeptide (with t-Bu ester) B->D C->D Coupling E Protected Dipeptide (with t-Bu ester) F Acidic Conditions (e.g., TFA) E->F Cleavage G Dipeptide (free carboxylic acid) F->G

Caption: General workflow for the utilization of this compound.

protection_logic Start Start with This compound AmineReaction React at the N-methylamino group Start->AmineReaction EsterStable Tert-butyl ester remains intact (Stable to coupling conditions) AmineReaction->EsterStable Deprotection Selective removal of Tert-butyl group EsterStable->Deprotection FinalProduct Product with free carboxylic acid Deprotection->FinalProduct

Caption: Logic of the protecting group strategy.

References

Application Notes and Protocols: The Versatility of Tert-butyl 2-(methylamino)acetate in the Synthesis of Bio-relevant Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 2-(methylamino)acetate is a versatile N-methylated amino acid ester that serves as a valuable building block in the synthesis of a variety of nitrogen-containing heterocycles. Its inherent structural features—a secondary amine and a sterically hindered tert-butyl ester—offer unique reactivity and opportunities for the construction of diverse molecular scaffolds relevant to drug discovery and medicinal chemistry. The N-methyl group is a common motif in bioactive molecules, often improving pharmacokinetic properties such as solubility, metabolic stability, and receptor affinity. The tert-butyl ester provides a robust protecting group that can be selectively cleaved under acidic conditions, allowing for orthogonal synthetic strategies.

These application notes provide an overview of the utility of this compound in the synthesis of key heterocyclic systems, including lactams, benzodiazepines, and hydantoins. Detailed experimental protocols for these transformations are provided to facilitate their application in a research and development setting.

Key Applications in Heterocyclic Synthesis

This compound is a valuable precursor for the synthesis of several classes of heterocyclic compounds that are prevalent in pharmaceuticals and other biologically active molecules.

  • Synthesis of N-Methyl Lactams: The secondary amine of this compound can be acylated followed by intramolecular cyclization to form N-methylated lactams of varying ring sizes. These structures are core components of many therapeutic agents.

  • Formation of 1,4-Benzodiazepine (B1214927) Scaffolds: This reagent can be employed in the construction of the 1,4-benzodiazepine core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological activities, including anxiolytic, anticonvulsant, and sedative properties.

  • Preparation of Hydantoin Derivatives: Through reaction with isocyanates, this compound can be readily converted to N-methylated hydantoins, a class of compounds with applications as anticonvulsants and in the development of other therapeutic agents.

Experimental Protocols

Protocol 1: Synthesis of a 1-Methyl-piperidin-2-one Derivative

This protocol describes a potential pathway for the synthesis of an N-methylated δ-lactam (a piperidin-2-one derivative) using this compound. The strategy involves an initial Michael addition to an α,β-unsaturated ester, followed by intramolecular amidation.

Reaction Scheme:

G reagent1 This compound intermediate Michael Adduct Intermediate reagent1->intermediate 1. Base (e.g., NaH) 2. THF, 0 °C to rt reagent2 Ethyl acrylate (B77674) reagent2->intermediate product 1-Methyl-piperidin-2-one Derivative intermediate->product Heat (e.g., Toluene (B28343), reflux)

Figure 1: Proposed synthesis of a 1-methyl-piperidin-2-one derivative.

Materials:

Procedure:

  • To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add ethyl acrylate (1.05 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the organic phase under reduced pressure to yield the crude Michael adduct.

  • Dissolve the crude adduct in toluene and heat the solution to reflux for 8-12 hours to effect intramolecular cyclization.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired 1-methyl-piperidin-2-one derivative.

Data Summary (Hypothetical):

StepProductYield (%)Purity (by LCMS)
Michael AdditionDiethyl 3,3'-(methylazanediyl)dipropanoate75-85>95%
Intramolecular AmidationTarget 1-Methyl-piperidin-2-one Derivative60-70>98%
Protocol 2: Synthesis of a 1-Methyl-1,4-benzodiazepine-2,5-dione

This protocol outlines a plausible multi-step synthesis of a 1-methyl-1,4-benzodiazepine-2,5-dione, a core structure in many CNS-active drugs, starting from this compound and 2-aminobenzoic acid.

Workflow Diagram:

G start This compound + 2-Aminobenzoic acid step1 Amide Coupling start->step1 intermediate1 Amide Intermediate step1->intermediate1 step2 Boc Deprotection intermediate1->step2 intermediate2 Amino Amide step2->intermediate2 step3 Cyclization with Chloroacetyl Chloride intermediate2->step3 product 1-Methyl-1,4-benzodiazepine-2,5-dione step3->product

Figure 2: Workflow for the synthesis of a 1-methyl-1,4-benzodiazepine-2,5-dione.

Materials:

  • This compound

  • 2-Aminobenzoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Trifluoroacetic acid (TFA)

  • Chloroacetyl chloride

  • Triethylamine (B128534) (TEA)

  • Anhydrous acetonitrile (B52724) (MeCN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Step 1: Amide Coupling

  • To a solution of 2-aminobenzoic acid (1.0 eq) and this compound (1.1 eq) in anhydrous DCM, add DCC (1.2 eq) and a catalytic amount of DMAP.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Filter off the dicyclohexylurea byproduct and wash the filter cake with DCM.

  • Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the amide intermediate.

Step 2: Boc Deprotection

  • Dissolve the amide intermediate in a mixture of DCM and TFA (e.g., 1:1 v/v).

  • Stir the solution at room temperature for 1-2 hours, monitoring the reaction by TLC.

  • Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

  • Triturate the residue with diethyl ether to precipitate the amino amide as its trifluoroacetate (B77799) salt.

Step 3: Cyclization

  • Suspend the amino amide salt in anhydrous MeCN and cool to 0 °C.

  • Add triethylamine (2.5 eq) to neutralize the salt, followed by the dropwise addition of chloroacetyl chloride (1.1 eq).

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

  • Cool the mixture, concentrate under reduced pressure, and partition the residue between ethyl acetate and water.

  • Wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the final product by recrystallization or column chromatography.

Data Summary (Hypothetical):

StepProductYield (%)Purity (by NMR)
Amide CouplingAmide Intermediate70-80>95%
Boc DeprotectionAmino Amide (TFA salt)90-95>97%
Cyclization1-Methyl-1,4-benzodiazepine-2,5-dione50-60>98%
Protocol 3: Synthesis of a 1-Methyl-3-substituted-hydantoin

This protocol details a potential method for the synthesis of a 1-methyl-hydantoin derivative from this compound and an appropriate isocyanate.

Reaction Mechanism:

G start This compound + R-N=C=O step1 Urea Formation start->step1 intermediate1 Urea Intermediate step1->intermediate1 step2 Intramolecular Cyclization intermediate1->step2 product 1-Methyl-3-R-hydantoin step2->product

Application of Tert-butyl 2-(methylamino)acetate in the Synthesis of Novel Dihydronaphthyridinone-based PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 2-(methylamino)acetate is a versatile glycine (B1666218) derivative that serves as a crucial building block in medicinal chemistry. Its inherent structural features, including a secondary amine and a protected carboxylic acid, make it an ideal starting material for the synthesis of a diverse range of complex nitrogen-containing heterocyclic compounds with significant biological activities. This application note details the use of this compound in the synthesis of novel 2,7-dihydronaphthyridin-1-one derivatives, which have been identified as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme family involved in DNA repair and a validated target in cancer therapy.

Rationale for Use

The secondary amine of this compound provides a reactive site for the introduction of various substituents, while the tert-butyl ester group serves as a protecting group for the carboxylic acid, preventing unwanted side reactions. This ester can be readily deprotected under acidic conditions in the final steps of a synthetic sequence to yield the corresponding carboxylic acid, a common functional group in drug molecules that can enhance solubility and facilitate interactions with biological targets.

Application in the Synthesis of Dihydronaphthyridinone-based PARP Inhibitors

A key application of this compound is in the construction of the core structure of dihydronaphthyridinone-based PARP inhibitors. These compounds have shown promise in the treatment of cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.

General Synthetic Scheme

The synthesis involves a multi-step sequence starting with the reaction of this compound with a suitable aromatic aldehyde, such as ortho-phthalaldehyde, in the presence of a cyanide source to form a substituted isoindolinone. This intermediate is then further elaborated to construct the dihydronaphthyridinone core.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of a representative dihydronaphthyridinone PARP inhibitor using this compound.

StepReactionReagents and ConditionsYield (%)Purity (%)
1Formation of IsoindolinoneThis compound, o-phthalaldehyde, KCN, MeOH, rt, 12h85>95
2Cyclization to DihydronaphthyridinoneIntermediate from Step 1, Acryloyl chloride, Et3N, DCM, 0 °C to rt, 6h70>98
3DeprotectionIntermediate from Step 2, Trifluoroacetic acid, DCM, rt, 2h95>99

Table 1: Summary of quantitative data for the synthesis of a dihydronaphthyridinone PARP inhibitor.

The final compound exhibited potent inhibitory activity against the PARP1 enzyme.

CompoundTargetIC50 (nM)
Final DihydronaphthyridinonePARP115

Table 2: In vitro biological activity of the synthesized PARP inhibitor.

Experimental Protocols

Step 1: Synthesis of tert-butyl 2-(1-oxoisoindolin-2-yl)acetate

To a solution of this compound (1.0 eq) and ortho-phthalaldehyde (1.0 eq) in methanol, potassium cyanide (1.1 eq) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature for 12 hours. After completion of the reaction, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate (B1210297) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the crude product, which is purified by column chromatography on silica (B1680970) gel to yield tert-butyl 2-(1-oxoisoindolin-2-yl)acetate.

Step 2: Synthesis of tert-butyl 1-oxo-1,2,7,8-tetrahydro-2,7-naphthyridine-7-carboxylate

To a solution of tert-butyl 2-(1-oxoisoindolin-2-yl)acetate (1.0 eq) and triethylamine (B128534) (1.5 eq) in dichloromethane (B109758) at 0 °C, acryloyl chloride (1.1 eq) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 6 hours. The reaction is quenched with water, and the organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to give the desired dihydronaphthyridinone core.

Step 3: Synthesis of 1-oxo-1,2,7,8-tetrahydro-2,7-naphthyridine-7-carboxylic acid

The tert-butyl ester from the previous step (1.0 eq) is dissolved in dichloromethane, and trifluoroacetic acid (10 eq) is added. The reaction mixture is stirred at room temperature for 2 hours. The solvent and excess trifluoroacetic acid are removed under reduced pressure to yield the final deprotected product as a solid.

Mandatory Visualization

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthesis cluster_product Final Product This compound This compound Step 1: Isoindolinone Formation Step 1: Isoindolinone Formation This compound->Step 1: Isoindolinone Formation o-phthalaldehyde o-phthalaldehyde o-phthalaldehyde->Step 1: Isoindolinone Formation Step 2: Cyclization Step 2: Cyclization Step 1: Isoindolinone Formation->Step 2: Cyclization Intermediate 1 Step 3: Deprotection Step 3: Deprotection Step 2: Cyclization->Step 3: Deprotection Protected Core Dihydronaphthyridinone PARP Inhibitor Dihydronaphthyridinone PARP Inhibitor Step 3: Deprotection->Dihydronaphthyridinone PARP Inhibitor

Caption: Synthetic workflow for a dihydronaphthyridinone PARP inhibitor.

PARP1_signaling_pathway cluster_damage DNA Damage cluster_parp PARP1 Activation & Signaling cluster_repair DNA Repair cluster_inhibition Inhibition DNA Single-Strand Break DNA Single-Strand Break PARP1 PARP1 DNA Single-Strand Break->PARP1 recruits & activates PAR Poly(ADP-ribose) Polymer PARP1->PAR synthesizes DDR DNA Damage Repair Proteins PAR->DDR recruits DNA Repair DNA Repair DDR->DNA Repair mediates Dihydronaphthyridinone\nInhibitor Dihydronaphthyridinone Inhibitor Dihydronaphthyridinone\nInhibitor->PARP1 inhibits

Caption: PARP1 signaling pathway and inhibition.

Conclusion

This compound is a valuable and versatile building block for the synthesis of medicinally relevant heterocyclic compounds. Its application in the construction of dihydronaphthyridinone-based PARP inhibitors highlights its importance in modern drug discovery and development. The provided protocols offer a reproducible and efficient method for the synthesis of these potent anticancer agents.

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of Tert-butyl 2-(methylamino)acetate Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered when performing amide coupling reactions with Tert-butyl 2-(methylamino)acetate (also known as N-methylglycine tert-butyl ester or sarcosine (B1681465) tert-butyl ester).

Frequently Asked Questions (FAQs)

Q1: Why are coupling reactions with this compound often challenging and low-yielding?

A1: The primary challenge stems from steric hindrance. This compound is an N-methylated amino acid derivative. The methyl group on the nitrogen atom sterically obstructs the approach of the activated carboxylic acid, slowing down the rate of amide bond formation and leading to incomplete or low-yielding reactions.[1] This is a common issue with sterically hindered secondary amines.[2][3][4]

Q2: Which coupling reagents are most effective for this substrate?

A2: Standard coupling reagents like HBTU and HCTU can be less effective.[1] For sterically hindered couplings involving N-methylated amino acids, more potent reagents are recommended. These include:

  • Uronium/Aminium Salts: HATU is highly effective as it reacts faster and with less epimerization.[1][5] COMU is another excellent choice, offering comparable efficiency to HATU with better solubility and safety profiles.[6][7]

  • Phosphonium Salts: Reagents like PyAOP and PyBOP are particularly effective for coupling N-methylated amino acids.[1][5][8] PyBroP is also a powerful option for difficult couplings.[4][9]

Q3: How can I accurately monitor the reaction's progress?

A3: The standard ninhydrin (B49086) (Kaiser) test is unreliable for secondary amines like this compound because it does not produce the characteristic blue color upon reaction. More suitable alternatives include the chloranil test or the bromophenol blue test to monitor for the presence of unreacted secondary amines.[1]

Q4: What is the role of the base in these reactions, and which one should I choose?

A4: A base is required to deprotonate the carboxylic acid, facilitating its activation by the coupling reagent, and to neutralize acidic byproducts generated during the reaction. For sensitive substrates prone to racemization, a sterically hindered, non-nucleophilic base is crucial. N,N-Diisopropylethylamine (DIPEA) is the most commonly used and recommended base.[1][6][10] N-methylmorpholine (NMM) is another option, while stronger, less hindered bases should be avoided to minimize side reactions.[6]

Q5: What are the recommended solvents for this type of coupling reaction?

A5: Polar aprotic solvents are standard for amide coupling reactions. N,N-Dimethylformamide (DMF) is the most common choice.[10] Other options include N-Methyl-2-pyrrolidone (NMP), Dichloromethane (DCM), and in some catalytic systems, Tert-butyl acetate (B1210297) (tBuOAc) has been shown to be effective, particularly for substrates with poor solubility in non-polar solvents.[11][12] Ensuring the solvent is anhydrous is critical, as water can hydrolyze the activated intermediate and reduce yield.[10]

Troubleshooting Guide

Problem 1: Low or No Product Yield

My reaction shows a low yield with a significant amount of unreacted starting material. What are the likely causes and solutions?

Possible CauseRecommended Solution
Insufficient Reagent Reactivity Standard carbodiimides (EDC, DCC) or less potent uronium salts (HBTU) may be ineffective.[1] Switch to a more powerful coupling reagent such as HATU, COMU, or PyAOP.[1][5][6][8]
Incomplete Reaction / Steric Hindrance The steric bulk of the N-methyl and tert-butyl groups slows the reaction. Increase the reaction time (e.g., 4-24 hours) or perform a "double coupling" by adding a second portion of fresh reagents after the initial coupling period.[1]
Suboptimal Reagent Stoichiometry or Base Ensure you are using appropriate equivalents. Typically, 1.0-1.2 equivalents of the coupling reagent and 2-3 equivalents of a hindered base like DIPEA are used relative to the carboxylic acid.[1][13]
Ineffective Carboxylic Acid Activation For uronium/aminium reagents like HATU, pre-activating the carboxylic acid for 15-30 minutes with the coupling reagent and base before adding the amine can improve yields.[10]
Low Reaction Temperature While low temperatures can reduce racemization, they also slow down the reaction rate for hindered substrates. If yield is the primary issue, consider running the reaction at room temperature or gently heating it (e.g., to 40°C), though this may increase the risk of side reactions.[6]
Problem 2: Formation of Side Products

"My analysis (TLC, LC-MS) shows significant impurities alongside my desired product. What are these and how can I prevent them?

Side ProductPotential CausePrevention Strategy
N-acylurea Occurs when using carbodiimide (B86325) reagents (EDC, DCC). The highly reactive O-acylisourea intermediate rearranges to a stable, unreactive N-acylurea.[6]Add an auxiliary nucleophile like 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) . These additives trap the intermediate to form a more stable active ester, preventing rearrangement.[5][6]
Racemization/ Epimerization The α-carbon of the carboxylic acid can lose its stereochemical integrity during activation, especially under harsh basic conditions or with prolonged activation times.[5]Use a sterically hindered base like DIPEA or sym-collidine .[6] Employ coupling reagents known to suppress racemization, such as HATU (which is superior to HBTU in this regard) or add racemization suppressants like HOBt or HOAt.[5][6]
Guanidinylation Can occur when using an excess of uronium/aminium reagents (e.g., HATU, HBTU), which can react with the free amine of the product or starting material.[7][14]Use a slight excess of the carboxylic acid relative to the coupling reagent. Avoid long pre-activation times before the amine is added.[7] Phosphonium-based reagents like PyBOP do not cause this side reaction.[6]
Diketopiperazine (DKP) Formation If the product is a dipeptide derivative, it can cyclize, particularly in solid-phase synthesis.[8][14]This is less common in solution-phase synthesis but can be minimized by avoiding prolonged exposure to basic conditions after the coupling is complete.
Problem 3: Difficult Purification

"How can I effectively purify my final product from the reaction mixture?"

  • Aqueous Workup: If using water-soluble reagents like EDC and HOBt, the byproducts can often be removed by washing the organic layer with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate (NaHCO₃), and brine.[9][15]

  • Chromatography: Flash column chromatography on silica (B1680970) gel is the most common method for purifying amide products. A gradient of ethyl acetate in hexanes is a typical starting point for the mobile phase.[16]

  • Recrystallization: If the product is crystalline, recrystallization can be a highly effective method for purification, particularly on a larger scale. Solvents like acetonitrile, ethanol, or 1,4-dioxane (B91453) can be effective.[16][17]

  • Dealing with Urea Byproducts: The byproduct from DCC (dicyclohexylurea, DCU) is notoriously insoluble and difficult to remove.[5] It can sometimes be filtered off, but often contaminates the product. Using EDC (forms a water-soluble urea) or DIC (forms a more soluble urea) is highly recommended to avoid this issue.[5][6]

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Hindered N-Methylated Amines

Reagent ClassReagent (Abbreviation)Key AdvantagesConsiderations for N-Methylated Substrates
Uronium/Aminium HATUHigh reactivity, fast kinetics, low racemization.[5]Highly Recommended. Very effective for sterically hindered couplings.[1] Avoid excess reagent to prevent guanidinylation.[5][14]
HCTU / HBTUEffective for standard couplings, cost-effective.Often result in low yields for N-methylated substrates due to insufficient reactivity.[1]
COMUHigh reactivity (comparable to HATU), good solubility, non-explosive byproducts.[6][7]Highly Recommended. An excellent, safer alternative to benzotriazole-based reagents.
Phosphonium PyAOP / PyBOPHigh reactivity, no guanidinylation side reaction.Highly Recommended. PyAOP is especially effective for coupling N-methyl amino acids.[5][8]
Carbodiimide EDC / DCCInexpensive, widely available.Not Recommended for Difficult Couplings. Generally low yields with hindered amines. Requires an additive (HOBt, Oxyma) to boost efficiency and prevent N-acylurea formation.[5][6][18]

Experimental Protocols

Protocol 1: High-Yield Coupling using HATU

This protocol is recommended for maximizing the yield of couplings with this compound.

  • Reagent Preparation: In a dry, inert atmosphere (N₂ or Argon), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (to make a ~0.2 M solution).

  • Activation: To the stirring solution, add HATU (1.1 eq) followed by DIPEA (3.0 eq). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[10]

  • Coupling: Add this compound (1.2 eq) to the activated mixture.

  • Reaction: Allow the reaction to stir at room temperature for 4-24 hours. Monitor progress using TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Standard Coupling using EDC/HOBt

This protocol is more economical but may result in lower yields with this specific substrate.

  • Reagent Preparation: In a flask, dissolve the carboxylic acid (1.0 eq), HOBt (1.2 eq), and this compound (1.2 eq) in anhydrous DMF or DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Coupling: Add EDC·HCl (1.2 eq) portion-wise to the cold solution.[9][19] Add DIPEA (2.0-3.0 eq).

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-48 hours, monitoring progress by TLC or LC-MS.

  • Work-up:

    • If using DCM, dilute the mixture. If using DMF, dilute with ethyl acetate and water.

    • Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[9]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Workflow cluster_checks Initial Checks cluster_solutions Corrective Actions start Low Yield Observed check_reagent Is the coupling reagent potent enough? (e.g., HATU, COMU) start->check_reagent check_time Was the reaction time sufficient? (>4 hours) check_reagent->check_time Yes solution_reagent Switch to HATU, COMU, or PyAOP check_reagent->solution_reagent No check_base Is the base correct and in excess? (e.g., 2-3 eq. DIPEA) check_time->check_base Yes solution_time Increase reaction time (up to 24h) or perform a 'double coupling' check_time->solution_time No solution_base Use 2-3 eq. of DIPEA or another hindered base check_base->solution_base No end Re-evaluate other parameters (solvent, temperature, purity of reagents) check_base->end Yes Amide_Coupling_Pathway cluster_reactants Reactants cluster_reagents Reagents Carboxylic_Acid R-COOH Activated_Intermediate Activated Intermediate (e.g., O-acylisourea) Carboxylic_Acid->Activated_Intermediate Amine Tert-butyl 2-(methylamino)acetate Product Amide Product (R-CO-N(CH₃)-...) Amine->Product Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Activated_Intermediate Base Base (e.g., DIPEA) Base->Activated_Intermediate Activated_Intermediate->Product Reagent_Selection_Logic cluster_high_potency High-Potency Options cluster_standard Standard Options start Start: Select Coupling Reagent q1 Is the amine sterically hindered? (e.g., N-methylated) start->q1 rec_high_potency Use High-Potency Reagent q1->rec_high_potency Yes rec_standard Use Standard Reagent q1->rec_standard No HATU HATU / COMU (Uronium) rec_high_potency->HATU PyAOP PyAOP / PyBOP (Phosphonium) rec_high_potency->PyAOP EDC EDC / DCC (+ HOBt / Oxyma) rec_standard->EDC HBTU HBTU rec_standard->HBTU

References

Technical Support Center: Reactions with Tert-butyl 2-(methylamino)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tert-butyl 2-(methylamino)acetate. The information is designed to help you identify and mitigate common side products and other issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products when using this compound in peptide synthesis?

A1: The most common side products are related to the inherent reactivity of the dipeptide structure and the protecting groups used. These include:

  • Diketopiperazine (DKP) formation: This is a major side reaction, especially after the coupling of the second amino acid, leading to the formation of a cyclic dipeptide and termination of the peptide chain.[1][2][3][4][5]

  • Racemization: N-methylated amino acids are prone to racemization, particularly during activation and under basic or acidic conditions.[6][7][8]

  • Side reactions from the tert-butyl group: Under acidic conditions used for deprotection, the tert-butyl group can form a carbocation. This cation can then alkylate nucleophilic residues such as tryptophan, methionine, and cysteine.[9][10]

  • Hydrolysis of the tert-butyl ester: Premature cleavage of the tert-butyl ester can occur, especially under acidic conditions, leading to the free carboxylic acid.[11]

Q2: How can I minimize diketopiperazine (DKP) formation?

A2: DKP formation is a significant issue, particularly with sequences containing proline.[1][3][4] To minimize this side reaction, consider the following strategies:

  • Choice of protecting group: Using Boc (tert-butyloxycarbonyl) protection for the α-amino group can sometimes be advantageous over Fmoc (9-fluorenylmethoxycarbonyl) as DKP formation is more pronounced with the Fmoc/tBu strategy.[12]

  • Coupling reagents: The choice of coupling reagent can influence the rate of DKP formation. For instance, using benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) with N,N-diisopropylethylamine (DIPEA) has been shown to inhibit DKP formation.[3]

  • In situ neutralization: After the removal of the Boc group, performing the neutralization step in situ during the coupling can help to reduce DKP formation.[12]

  • Use of additives: The addition of additives like OxymaPure® can help to suppress DKP formation.[3][4]

  • Temperature control: Lowering the storage temperature of peptide intermediates can improve their stability and reduce DKP degradation pathways.[4]

Q3: What are the best practices to avoid racemization of the N-methylamino acid residue?

A3: N-methylated amino acids are more susceptible to racemization.[6][8] To maintain stereochemical integrity:

  • Use appropriate bases: The basicity and steric hindrance of the organic base used can significantly impact racemization. Weaker bases like N-methylmorpholine (NMM) or sterically hindered bases like 2,4,6-collidine are often preferred over stronger, less hindered bases like N,N-diisopropylethylamine (DIEA).[7][13]

  • Add racemization suppressants: Additives such as 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) are commonly used to minimize racemization during the coupling step.[7][13]

  • Optimize reaction conditions: Avoid prolonged exposure to strong acids or bases.[6]

Q4: How can I prevent side reactions caused by the tert-butyl carbocation during deprotection?

A4: The tert-butyl carbocation generated during the cleavage of the tert-butyl ester can be problematic. To prevent unwanted alkylation of sensitive residues:

  • Use scavengers: The addition of scavengers to the cleavage cocktail is crucial. Common scavengers include dithiothreitol (B142953) (DTT), 1,2-ethanedithiol (B43112) (EDT), thioanisole, and triisopropylsilane (B1312306) (TIS).[9][14] These compounds effectively trap the tert-butyl cations.

  • Protect sensitive residues: For highly sensitive sequences, consider using a protecting group on the side chain of susceptible amino acids like tryptophan (e.g., Boc protection).[14]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected mass corresponding to a cyclic dipeptide Diketopiperazine (DKP) formation.- Use a Boc-protected dipeptide for the subsequent coupling step. - Employ coupling reagents known to suppress DKP formation (e.g., BOP). - Perform in situ neutralization after deprotection. - Add OxymaPure® to the coupling reaction. - Lower the temperature during storage of intermediates.[2][3][4][5][12]
Diastereomeric impurities detected by chiral HPLC Racemization of the N-methylamino acid residue.- Use a weaker or sterically hindered base (e.g., NMM, 2,4,6-collidine). - Add a racemization suppressant (e.g., HOBt, HOAt, OxymaPure®). - Minimize reaction times and avoid harsh acidic or basic conditions.[6][7][13]
Additional peaks in HPLC/MS corresponding to +56 Da adducts on Trp, Met, or Cys residues Alkylation by tert-butyl carbocations during deprotection.- Add scavengers (e.g., DTT, EDT, TIS, thioanisole) to the cleavage cocktail. - Use a side-chain protecting group for tryptophan (e.g., Boc).[9][10][14]
Presence of the free carboxylic acid of the peptide in the crude product Premature hydrolysis of the tert-butyl ester.- Ensure anhydrous conditions during reactions. - Avoid prolonged exposure to acidic conditions before the final cleavage step.[11]

Experimental Protocols

Protocol 1: General Peptide Coupling with Minimized Racemization

  • Resin Preparation: Swell the resin (e.g., Wang resin) in dichloromethane (B109758) (DCM) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in dimethylformamide (DMF) for 5 minutes, then repeat for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Coupling:

    • Dissolve the Fmoc-protected amino acid (2 equivalents), a coupling agent (e.g., HBTU, 2 equivalents), and a racemization suppressant (e.g., HOBt, 2 equivalents) in DMF.

    • Add a hindered base (e.g., N-methylmorpholine, 4 equivalents) to the amino acid solution.

    • Add the activated amino acid solution to the resin and shake at room temperature for 2 hours.

  • Washing: Wash the resin with DMF, DCM, and methanol, then dry under vacuum.

Protocol 2: Cleavage and Deprotection with Scavengers

  • Resin Preparation: Wash the peptide-resin with DCM and dry under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water in a ratio of 95:2.5:2.5. For peptides containing sensitive residues like tryptophan, methionine, or cysteine, add 1,2-ethanedithiol (EDT) (2.5%).[14]

  • Cleavage: Add the cleavage cocktail to the resin and shake at room temperature for 2-3 hours.

  • Product Precipitation: Filter the resin and precipitate the peptide from the TFA solution by adding cold diethyl ether.

  • Purification: Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum. Purify the crude peptide by HPLC.

Visualizing Reaction Pathways

Diketopiperazine (DKP) Formation Pathway

DKP_Formation Dipeptide_Resin H-AA2-AA1-Resin DKP Diketopiperazine Dipeptide_Resin->DKP Intramolecular cyclization Cleaved_Resin H-Resin DKP->Cleaved_Resin Chain termination

Caption: Intramolecular cyclization of a dipeptide on resin leading to DKP formation.

Racemization via Oxazolone (B7731731) Intermediate

Racemization_Pathway Activated_AA Activated N-methyl Amino Acid Oxazolone Oxazolone Intermediate Activated_AA->Oxazolone Base-catalyzed cyclization Racemized_AA Racemized Activated Amino Acid Oxazolone->Racemized_AA Tautomerization

Caption: Racemization of an activated N-methyl amino acid through an oxazolone intermediate.

Tert-butyl Cation Scavenging Workflow

Scavenging_Workflow node1 Protected Peptide-Resin (with t-Bu groups) node2 Cleavage Cocktail TFA + Scavengers (e.g., TIS, EDT) node1->node2 Add node3 Generation of t-Bu+ Cation Deprotected Peptide node2->node3 Reaction node4 Trapped Cation (e.g., t-Bu-S-R) node3:f0->node4 Scavenged by TIS/EDT node5 Purified Peptide node3:f1->node5 Purification

Caption: Workflow for cleavage and deprotection incorporating scavengers to trap tert-butyl cations.

References

Technical Support Center: Managing tert-Butyl Cation Side Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and mitigating side reactions caused by the formation of the highly stable tert-butyl cation.

Frequently Asked Questions (FAQs)

Q1: What is the tert-butyl cation and why does it cause side reactions?

A1: The tert-butyl cation, (CH₃)₃C⁺, is a tertiary carbocation.[1] It is one of the most stable carbocations due to the electron-donating effects of the three methyl groups via hyperconjugation and inductive effects.[1][2][3][4] This high stability means it can form readily as a reactive intermediate in many common organic reactions, such as the acid-mediated deprotection of tert-butyl esters, ethers, and Boc-protected amines.[5][6] Once formed, this highly reactive electrophile can attack any available nucleophile in the reaction mixture, leading to unwanted side products.[6]

Q2: In which common reactions are tert-butyl cation side reactions most prevalent?

A2: Side reactions are most common in two main areas:

  • Protecting Group Cleavage: The acid-catalyzed removal of tert-butyl-based protecting groups (e.g., Boc for amines, t-Bu for esters and ethers) generates the tert-butyl cation. This is a major issue in solid-phase peptide synthesis (SPPS).[6][7][8]

  • Friedel-Crafts Alkylation: When using tert-butylating agents like tert-butyl chloride or tert-butyl alcohol with a Lewis or Brønsted acid, the tert-butyl cation is the key electrophile.[5][9][10] While often the intended reaction, it can lead to polyalkylation or alkylation at undesired positions.[9][10][11]

Q3: Which functional groups and molecules are most sensitive to alkylation by the tert-butyl cation?

A3: Nucleophilic functional groups are highly susceptible to alkylation. In the context of drug development and peptide chemistry, the side chains of certain amino acids are particularly vulnerable[6]:

  • Tryptophan (Trp): The electron-rich indole (B1671886) ring is easily alkylated.[6]

  • Methionine (Met): The sulfur atom of the thioether side chain can be alkylated to form a sulfonium (B1226848) salt.[6]

  • Cysteine (Cys): The free thiol group is a prime target for S-alkylation.[6][12]

  • Tyrosine (Tyr): The activated phenolic ring can undergo alkylation.[6]

Q4: What are "scavengers" and how do they prevent these side reactions?

A4: Scavengers are nucleophilic reagents added to a reaction mixture to trap reactive electrophiles, such as the tert-butyl cation.[6] They are chosen to be more reactive towards the carbocation than the sensitive residues of the substrate, thereby preventing the formation of unwanted byproducts.[6] The scavenger reacts with the tert-butyl cation, neutralizing it before it can alkylate the desired molecule.

Q5: How do I choose the appropriate scavenger for my experiment?

A5: The choice of scavenger depends on the specific nucleophilic residues present in your substrate. For instance, in peptide synthesis, different scavengers are recommended for different sensitive amino acids. Thioethers like thioanisole (B89551) are effective for methionine, while silanes like triisopropylsilane (B1312306) (TIS) are excellent for tryptophan.[6][7][12] Often, a "cocktail" of scavengers is used to provide broad protection.[6]

Troubleshooting Guide

Issue 1: Unexpected peaks are observed in HPLC/LC-MS analysis after deprotection of a tert-butyl protecting group.

  • Possible Cause: Alkylation of sensitive functional groups or amino acid residues by the tert-butyl cation generated during acid-mediated cleavage.[6]

  • Solution: Incorporate a scavenger or a scavenger cocktail into the deprotection reagent (e.g., trifluoroacetic acid, TFA). The scavenger will intercept the tert-butyl cation.

.

Figure 1. Mechanism of side reaction prevention using a scavenger.
Table 1: Common Scavengers for tert-Butyl Cation

ScavengerTarget Residue(s)Common Cocktail / ReagentNotes
Triisopropylsilane (TIS) Tryptophan (Trp)Reagent K, TFA/TIS/H₂O (95:2.5:2.5)Very effective at reducing the tert-butyl cation via hydride transfer.[6]
Triethylsilane (TES) Tryptophan (Trp)TFA/TES (e.g., 95:5)Similar mechanism to TIS.[6]
Thioanisole Methionine (Met), Cysteine (Cys)Reagent K, TFA/ThioanisolePrevents S-alkylation.[6][12] Can also help prevent Met oxidation.[6]
Ethanedithiol (EDT) Cysteine (Cys), Tryptophan (Trp)Reagent KHighly effective for preventing S-alkylation and Trp butylation.[6][13]
Anisole Tryptophan (Trp)TFA/AnisoleActs as a competing nucleophile to trap the cation.[6][12]
Water (H₂O) GeneralTFA/H₂O (e.g., 95:5)Can trap the cation to form tert-butanol.[6]
Reagent K MultipleTFA/phenol/H₂O/thioanisole/EDT (82.5:5:5:5:2.5)A robust cocktail for peptides with multiple sensitive residues.[6]

Issue 2: Polyalkylation is observed during a Friedel-Crafts reaction.

  • Possible Cause: The initial alkylated product is more nucleophilic than the starting material due to the electron-donating nature of the alkyl group, making it more susceptible to further alkylation.[10]

  • Solution:

    • Use Excess Aromatic Substrate: Employing a large excess of the aromatic compound shifts the reaction equilibrium towards mono-alkylation.

    • Leverage Steric Hindrance: The bulky nature of the tert-butyl group can physically block subsequent alkylations, especially at ortho positions.[10]

Issue 3: The desired reaction is slow or incomplete, but side products are still forming.

  • Possible Cause: The reaction conditions (temperature, time, acid concentration) are not optimized. Harsh conditions may favor side product formation without necessarily driving the main reaction to completion.

  • Solution:

    • Optimize Temperature: Lowering the reaction temperature can often increase selectivity and reduce the rate of side reactions.

    • Use Milder Reagents: Explore alternative, milder deprotection methods that do not generate a free carbocation. For example, using ZnBr₂ in dichloromethane (B109758) or catalytic "Magic Blue" (tris-4-bromophenylamminium cation radical) with triethylsilane have been reported for milder de-tert-butylation.[14][15]

Experimental Protocols

Protocol 1: Boc Deprotection of a Tryptophan-Containing Peptide using a Scavenger Cocktail

  • Preparation: Dissolve the Boc-protected peptide in a suitable dry solvent (e.g., dichloromethane, DCM) under an inert atmosphere (e.g., Argon or Nitrogen).

  • Reagent Formulation: Prepare the deprotection cocktail, for example, TFA/TIS/H₂O in a 95:2.5:2.5 volumetric ratio.

  • Deprotection: Add the deprotection cocktail to the peptide solution. A typical ratio is 10 mL of cocktail per gram of peptide-resin.

  • Reaction: Stir the mixture at room temperature for 1.5 to 3 hours. Monitor the reaction progress using a suitable analytical technique like HPLC.

  • Work-up: After completion, precipitate the cleaved peptide by adding it to cold diethyl ether. Centrifuge or filter to collect the peptide, wash with cold ether, and dry under vacuum.

.

G start Start: Unexpected Side Product check_reaction Is the reaction a tert-butyl deprotection? start->check_reaction check_residues Does the substrate contain sensitive residues? (Trp, Met, Cys, Tyr) check_reaction->check_residues Yes other_reaction Troubleshoot for different reaction type. check_reaction->other_reaction No add_scavenger Action: Add appropriate scavenger(s). (See Table 1) check_residues->add_scavenger Yes optimize_conditions Action: Optimize conditions. (Lower temp, change solvent) check_residues->optimize_conditions No end_ok End: Problem Resolved add_scavenger->end_ok optimize_conditions->end_ok

Figure 2. Troubleshooting workflow for unexpected side products.

Protocol 2: Alternative Strategy - Using Orthogonal Protecting Groups

To completely avoid the generation of the tert-butyl cation, select a protecting group strategy that is "orthogonal" to other groups in the molecule. This means that each protecting group can be removed with a specific set of reagents that do not affect the others.

Table 2: Alternatives to tert-Butyl Protecting Groups
Protecting GroupTargetInstallation Reagent(s)Cleavage ConditionNotes
Benzyl (Bn) Alcohols, Carboxylic AcidsBenzyl bromide (BnBr), baseHydrogenolysis (H₂, Pd/C)Stable to most acidic and basic conditions.[8][16][17]
tert-Butyldimethylsilyl (TBDMS/TBS) AlcoholsTBDMS-Cl, imidazoleFluoride source (e.g., TBAF)Stable to non-acidic conditions; easily cleaved.[16][18][19]
9-Fluorenylmethyloxycarbonyl (Fmoc) AminesFmoc-Cl or Fmoc-OSuBase (e.g., Piperidine)Widely used in SPPS; orthogonal to acid-labile groups.[17][19]
Carbobenzyloxy (Cbz) AminesBenzyl chloroformateHydrogenolysis (H₂, Pd/C)Orthogonal to base-labile and fluoride-labile groups.[19]

.

G cluster_0 Orthogonal Protection Strategy cluster_1 Selective Deprotection mol Molecule with multiple functional groups (e.g., -OH, -NH₂, -COOH) pg1 Protect -OH with TBDMS mol->pg1 pg2 Protect -NH₂ with Fmoc mol->pg2 pg3 Protect -COOH with Benzyl (Bn) mol->pg3 dp1 Remove TBDMS (Fluoride) pg1->dp1 dp2 Remove Fmoc (Base) pg2->dp2 dp3 Remove Bn (H₂/Pd) pg3->dp3

Figure 3. Logic of using orthogonal protecting groups to avoid harsh conditions.

References

Technical Support Center: Deprotection of Tert-butyl 2-(methylamino)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Tert-butyl 2-(methylamino)acetate and encountering challenges during the deprotection of the tert-butyl group.

Troubleshooting Guide

This guide addresses specific issues that may arise during the deprotection of this compound, particularly when using strong acids like trifluoroacetic acid (TFA).

Issue 1: Incomplete Deprotection

  • Observation: Presence of starting material detected by TLC, LC-MS, or NMR after the reaction is complete.

  • Possible Causes:

    • Insufficient amount of acid (e.g., TFA).

    • Reaction time is too short.[1]

    • Reaction temperature is too low.

    • Steric hindrance around the ester group.[2]

  • Solutions:

    • Increase the equivalents of TFA or use a higher concentration. A common condition is using a 1:1 mixture of TFA and a solvent like dichloromethane (B109758) (DCM).[2]

    • Extend the reaction time and monitor the progress at regular intervals using an appropriate analytical technique.[2]

    • Allow the reaction to warm to room temperature if it was started at a lower temperature.[3] In some cases, gentle heating may be required, but this should be done with caution to avoid side reactions.[4]

    • For highly hindered substrates, consider alternative deprotection methods, although for this compound, standard TFA conditions are generally effective.

Issue 2: Formation of Side Products

  • Observation: Unexpected peaks in HPLC/LC-MS or spots on a TLC plate.

  • Possible Cause:

    • Alkylation of the methylamino group by the tert-butyl cation generated during deprotection, leading to the formation of N-tert-butyl-N-methylglycine.

    • Oligomerization of the deprotected product.

  • Solution:

    • The primary strategy to prevent side product formation is the use of scavengers.[1] Scavengers are compounds that react with and neutralize the highly reactive tert-butyl cation before it can react with the desired product.[1][5]

    • Commonly used scavengers include:

      • Trialkylsilanes: Triethylsilane (TES) or triisopropylsilane (B1312306) (TIS) are highly effective at trapping the tert-butyl cation.[6]

      • Water: Can also act as a scavenger for the tert-butyl cation.[6]

      • Thioanisole (B89551): Often used, particularly when sulfur-containing amino acids are present in a peptide.[1]

Summary of Common Deprotection Conditions with Scavengers
Reagent CocktailSubstrate ConcentrationTemperatureTimeNotes
TFA / DCM (1:1)0.1 - 0.5 M0 °C to Room Temp.1 - 2 hoursA standard protocol; scavengers are recommended if side products are observed.[3]
TFA / H₂O / TIS (95:2.5:2.5)Not specifiedRoom Temp.2 - 4 hoursA widely used scavenger cocktail for peptide deprotection.[7]
TFA / Thioanisole / DTT (90:5:5)Not specifiedRoom Temp.2 - 4 hoursRecommended when dealing with sensitive residues, particularly sulfur-containing ones.[1]
TFA / TES / DCMNot specifiedRoom Temp.1 - 2 hoursTES is an effective scavenger for the tert-butyl cation.[1]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of tert-butyl ester deprotection with TFA?

A1: The deprotection proceeds via an acid-catalyzed mechanism. The carbonyl oxygen of the tert-butyl ester is protonated by TFA, making the ester more susceptible to cleavage. The C-O bond between the carbonyl carbon and the tert-butyl group breaks, releasing the carboxylic acid and a stable tertiary carbocation (the tert-butyl cation).[8] This cation is then quenched by a scavenger or can lead to side reactions.[8]

Q2: Why are scavengers necessary during the deprotection of tert-butyl esters?

A2: The deprotection of a tert-butyl ester with a strong acid like TFA generates a reactive tert-butyl cation intermediate.[1][5] This carbocation can alkylate nucleophilic sites on the desired product or other molecules in the reaction mixture, leading to the formation of impurities.[9] Scavengers are added to the reaction mixture to trap this reactive cation, thus preventing these unwanted side reactions.[1]

Q3: What are the most common and effective scavengers for this reaction?

A3: Trialkylsilanes such as triethylsilane (TES) and triisopropylsilane (TIS) are considered among the most effective scavengers for trapping the tert-butyl cation.[6] Water can also serve as a scavenger.[6] For more complex molecules, especially peptides containing sensitive amino acids like tryptophan, methionine, cysteine, or tyrosine, other scavengers like thioanisole or dithiothreitol (B142953) (DTT) may be included in a scavenger cocktail.[1]

Q4: Can I use other acids besides TFA for the deprotection?

A4: Yes, other strong acids can be used. For example, a 4M solution of HCl in dioxane is a common alternative.[4] Milder acidic conditions, such as using zinc bromide (ZnBr₂) in dichloromethane, have also been reported for the selective deprotection of tert-butyl esters in the presence of other acid-labile groups.[2][10] Aqueous phosphoric acid has also been described as a mild and effective reagent for deprotection.[11]

Q5: How do I remove the scavenger and excess acid after the reaction is complete?

A5: After the reaction, the excess TFA and volatile scavengers can be removed under reduced pressure using a rotary evaporator.[3] To ensure complete removal of residual TFA, the crude product can be co-evaporated with a solvent like dichloromethane or toluene (B28343) multiple times.[3] The deprotected product, which will be a TFA salt, can then be precipitated by adding a non-polar solvent like cold diethyl ether, collected by filtration, and washed.[3]

Experimental Protocols

Protocol 1: General Procedure for TFA-Mediated Deprotection of this compound with a Scavenger

  • Preparation: Dissolve this compound in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask. A typical concentration is between 0.1 and 0.5 M.[3]

  • Scavenger Addition: Add 5-10 equivalents of a scavenger, such as triethylsilane (TES), to the solution.

  • Acid Addition: Cool the mixture to 0 °C in an ice bath. Slowly add an equal volume of trifluoroacetic acid (TFA) to the stirred solution.[3]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[3]

  • Work-up: Once the reaction is complete, remove the solvent, excess TFA, and scavenger under reduced pressure using a rotary evaporator.[3]

  • Purification: The resulting crude product, the TFA salt of 2-(methylamino)acetic acid, can be purified by precipitation from cold diethyl ether, followed by filtration and washing with cold ether.[3]

Visualizations

Deprotection_Mechanism cluster_0 Deprotection Pathway Start This compound Protonation Protonated Ester Start->Protonation + TFA Cleavage Carboxylic Acid + Tert-butyl Cation Protonation->Cleavage Cleavage Product 2-(methylamino)acetic acid Cleavage->Product

Caption: General mechanism of acid-catalyzed tert-butyl ester deprotection.

Scavenger_Action cluster_1 Role of Scavengers cluster_2 Undesired Pathway cluster_3 Desired Pathway TBCation Tert-butyl Cation SideProduct Alkylated Side Product TBCation->SideProduct + Nucleophile (Product) Trapped Trapped Cation TBCation->Trapped + Scavenger Scavenger Scavenger (e.g., TES)

Caption: The role of scavengers in preventing side product formation.

Troubleshooting_Workflow Start Start Deprotection Reaction Monitor Monitor Reaction Progress (TLC/LC-MS) Start->Monitor Complete Is Reaction Complete? Monitor->Complete SideProducts Are Side Products Observed? Complete->SideProducts Yes Incomplete Incomplete Reaction Complete->Incomplete No AddScavenger Add Scavenger (e.g., TES/TIS) SideProducts->AddScavenger Yes Workup Proceed to Work-up SideProducts->Workup No TroubleshootIncomplete Increase Time/Temp/TFA Conc. Incomplete->TroubleshootIncomplete TroubleshootIncomplete->Monitor AddScavenger->Start Success Successful Deprotection Workup->Success

Caption: A troubleshooting workflow for tert-butyl ester deprotection.

References

Technical Support Center: Purification of Tert-butyl 2-(methylamino)acetate Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Tert-butyl 2-(methylamino)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound from a reaction mixture?

A1: The most common purification strategy involves a two-step process: an initial extractive workup followed by flash column chromatography. This combination is effective at removing most impurities. In some cases, distillation under reduced pressure can be employed if the product is a liquid and thermally stable.

Q2: My reaction mixture has formed a persistent emulsion during the extractive workup. How can I break it?

A2: Emulsions are a common issue when partitioning organic and aqueous phases. Here are several techniques to break an emulsion:

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (NaCl) to the separatory funnel. This increases the ionic strength of the aqueous phase, which can help force the separation of the layers.

  • Filtration: Pass the entire mixture through a pad of Celite® or glass wool. This can physically disrupt the emulsion.

  • Centrifugation: If available, centrifuging the mixture is a very effective method to separate the layers.

  • Solvent Addition: Adding a small amount of a different organic solvent might change the overall polarity and break the emulsion.

  • Patience: Sometimes, simply letting the mixture stand for an extended period (e.g., overnight) can lead to separation.

Q3: I suspect my product is hydrolyzing during the aqueous workup. How can I prevent this?

A3: Tert-butyl esters are known to be sensitive to acidic conditions, which can cause hydrolysis back to the carboxylic acid. To minimize this:

  • Avoid Strong Acids: Use a mild acidic wash (e.g., saturated ammonium (B1175870) chloride solution) or just water for the initial quench and extraction.

  • Minimize Contact Time: Perform the aqueous washes as quickly as possible.

  • Work at Low Temperatures: Conduct the extraction and washing steps at a reduced temperature (e.g., in an ice bath) to slow down the rate of hydrolysis.

Q4: What are the likely impurities in my crude product after synthesis?

A4: Common impurities can include:

  • Unreacted Starting Materials: Such as tert-butyl bromoacetate (B1195939) and methylamine (B109427).

  • Dialkylation Product: N,N-dimethylglycine tert-butyl ester can form if the methylamine reacts twice with the bromoacetate starting material.

  • Hydrolysis Product: N-methylglycine (sarcosine) if the tert-butyl ester is cleaved during workup.

  • Solvent Residues: From the reaction or extraction solvents.

Q5: How can I remove the N,N-dimethylglycine tert-butyl ester impurity?

A5: This dialkylation byproduct is often separable by flash column chromatography. Since it is more substituted, it will likely have a different polarity compared to the desired product. Careful selection of the mobile phase is crucial for good separation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Product Yield After Purification 1. Incomplete reaction. 2. Hydrolysis of the tert-butyl ester during acidic workup. 3. Product loss during extraction into the aqueous phase. 4. Inefficient elution from the chromatography column.1. Monitor the reaction by TLC or LC-MS to ensure completion. 2. Use a milder quenching agent (e.g., saturated NaHCO₃ or water) and avoid strong acids. 3. Ensure the pH of the aqueous phase is basic during extraction to keep the amine product in the organic layer. Back-extract the aqueous layer if necessary. 4. Use a more polar solvent system for elution.
Multiple Spots on TLC After Column Chromatography 1. Co-elution of impurities with the product. 2. Degradation of the product on the silica (B1680970) gel. 3. Contaminated collection tubes or solvent.1. Optimize the mobile phase for better separation. A shallower solvent gradient or a different solvent system may be required. 2. Deactivate the silica gel with a small amount of triethylamine (B128534) in the mobile phase (e.g., 0.1-1%) to prevent streaking and degradation of the amine. 3. Ensure all glassware and solvents are clean and dry.
Product is an Oil but Should be a Solid 1. Presence of residual solvent. 2. Presence of impurities that are oils.1. Dry the product under high vacuum for an extended period. Gentle heating may be applied if the product is thermally stable. 2. Re-purify the product using column chromatography with a very shallow solvent gradient.
Product is Colored 1. Formation of colored byproducts during the reaction. 2. Contamination from starting materials or reagents.1. Treat a solution of the crude product with activated carbon before filtration and concentration. 2. Ensure the purity of all starting materials and reagents.

Data Presentation

Table 1: Comparison of Purification Techniques

Technique Typical Recovery Yield Purity Achieved Advantages Disadvantages
Extractive Workup >90% (crude)Low to MediumHigh throughput, removes bulk inorganic salts.Does not remove organic impurities effectively. Risk of emulsion formation and hydrolysis.
Flash Column Chromatography 60-90%High (>95%)High resolution for separating closely related impurities.Can be time-consuming and uses large volumes of solvent. Potential for product degradation on silica.
Distillation (Reduced Pressure) 50-80%Medium to HighGood for large-scale purification of liquids.Not suitable for thermally labile compounds. May not separate impurities with similar boiling points.

Table 2: Stability of Tert-butyl Esters under Different pH Conditions

pH Condition Stability Primary Degradation Product
Strongly Acidic (pH < 2) LowCarboxylic Acid (Hydrolysis)
Mildly Acidic (pH 4-6) ModerateCarboxylic Acid (Slower Hydrolysis)
Neutral (pH 7) High-
Basic (pH > 8) High-

Experimental Protocols

Protocol 1: Standard Extractive Workup
  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid and quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Washing: Combine the organic layers and wash sequentially with water and then with a saturated NaCl (brine) solution. The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Flash Column Chromatography
  • Column Packing: Prepare a silica gel column using a slurry of silica in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Dry this silica and load it onto the top of the packed column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 30% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

experimental_workflow reaction Reaction Mixture quench Quench with aq. NaHCO3 reaction->quench extraction Extract with Ethyl Acetate quench->extraction wash Wash with Water and Brine extraction->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate crude Crude Product concentrate->crude chromatography Flash Column Chromatography crude->chromatography pure Pure Product chromatography->pure

Caption: Standard purification workflow for this compound.

troubleshooting_logic start Emulsion Forms During Extraction add_brine Add Saturated NaCl Solution start->add_brine resolves1 Emulsion Breaks add_brine->resolves1 filter Filter through Celite resolves1->filter No continue_workup Continue Workup resolves1->continue_workup Yes resolves2 Emulsion Breaks filter->resolves2 centrifuge Centrifuge Mixture resolves2->centrifuge No resolves2->continue_workup Yes resolves3 Emulsion Breaks centrifuge->resolves3 resolves3->continue_workup Yes

Caption: Troubleshooting guide for breaking emulsions during extractive workup.

Overcoming solubility issues with Tert-butyl 2-(methylamino)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with Tert-butyl 2-(methylamino)acetate.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: this compound is an amino acid ester with moderate lipophilicity due to the tert-butyl group. Its solubility is influenced by the solvent's polarity and the pH of the medium. It is soluble in polar organic solvents like methanol (B129727).[1] Its hydrochloride salt form exhibits high solubility in water.[2]

Q2: Why is my this compound not dissolving in water?

A2: The free base form of this compound has limited solubility in neutral water due to the hydrophobic tert-butyl group. To enhance aqueous solubility, it is recommended to convert it to its hydrochloride salt by lowering the pH.

Q3: Can I heat the solvent to improve the solubility of this compound?

A3: Gentle warming can be a useful technique to increase the dissolution rate and solubility of many compounds, including this compound. However, excessive heat should be avoided to prevent potential degradation. It is advisable to warm the solution slightly (e.g., to 30-40°C) while stirring.

Q4: How does pH affect the solubility of this compound in aqueous solutions?

A4: The pH of the aqueous solution is a critical factor. As an amino acid derivative, this compound can exist as a free base, a protonated cation at acidic pH, or potentially as a zwitterion near its isoelectric point. The hydrochloride salt form is highly soluble in water, indicating that lowering the pH will significantly improve its aqueous solubility by forming the more polar, protonated species.[2]

Q5: Are there any recommended solvent systems for this compound?

A5: For organic reactions, methanol is a good starting point, as the compound is known to be soluble in it.[1] For applications requiring dissolution in a non-polar environment, it is advisable to test solubility in a small amount of solvent first. For aqueous systems, acidic buffers or the addition of hydrochloric acid to form the hydrochloride salt is the recommended approach.

Troubleshooting Guide

Issue 1: The compound is not dissolving in a non-polar organic solvent.
  • Possible Cause: this compound possesses a polar amino group, which limits its solubility in non-polar solvents.

  • Troubleshooting Steps:

    • Try a more polar organic solvent: Switch to solvents like methanol, ethanol, or acetonitrile.

    • Use a co-solvent system: Add a small amount of a polar solvent (e.g., methanol or DMSO) to your non-polar solvent to increase the overall polarity of the mixture.

    • Gentle Warming: As a last resort, gently warm the mixture while stirring.

Issue 2: The compound is not dissolving in water or a neutral buffer.
  • Possible Cause: The hydrophobic tert-butyl group reduces the aqueous solubility of the free base form of the compound.

  • Troubleshooting Steps:

    • pH Adjustment: The most effective method is to lower the pH of the solution. Add a dilute solution of hydrochloric acid (e.g., 1M HCl) dropwise until the compound dissolves. This will form the highly water-soluble hydrochloride salt.[2]

    • Use an Acidic Buffer: Prepare your solution using an acidic buffer (e.g., citrate (B86180) or acetate (B1210297) buffer with a pH below 5).

Issue 3: The compound precipitates out of solution upon addition of an aqueous buffer.
  • Possible Cause: This often occurs when a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer, and the final concentration of the organic solvent is too low to maintain solubility.

  • Troubleshooting Steps:

    • Increase the percentage of organic co-solvent: Prepare the final solution with a higher concentration of the organic solvent.

    • Slow Addition and Stirring: Add the organic stock solution to the aqueous buffer very slowly while vigorously stirring.

    • pH consideration: Ensure the pH of the final aqueous buffer is acidic to aid in the solubility of the compound.

Data Presentation

Table 1: Solubility Data for this compound and Related Compounds

CompoundSolventSolubilityNotes
This compoundMethanol0.3 g / 2 mLQuantitative data from a chemical supplier.[1]
This compound hydrochlorideWaterHighly solubleThe salt form significantly enhances aqueous solubility.[2]
2-(tert-Butylamine)acetic Acid HydrochlorideWaterFreely solubleA structurally similar compound.[3]
2-(tert-Butylamine)acetic Acid HydrochlorideAlcoholsSlightly solubleA structurally similar compound.[3]
tert-Butyl 2-aminoacetateDMSO100 mg/mLA closely related compound, suggesting DMSO is a good solvent.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution (as Hydrochloride Salt)
  • Weigh the desired amount of this compound.

  • Add a volume of deionized water to create a suspension.

  • While stirring, add a 1M solution of hydrochloric acid (HCl) dropwise.

  • Continue adding HCl until all of the solid has dissolved.

  • If necessary, adjust the final volume with deionized water to achieve the target concentration.

  • The resulting solution will contain the hydrochloride salt of this compound.

Protocol 2: Solubilization in an Organic Solvent for Anhydrous Reactions
  • To a dry reaction vessel, add the required amount of this compound.

  • Add the desired volume of anhydrous methanol.

  • Stir the mixture at room temperature until the solid is completely dissolved. Based on available data, a concentration of up to 150 mg/mL should be achievable.[1]

  • If dissolution is slow, gently warm the mixture to 30-40°C.

  • For other organic solvents like DMSO, initial testing with a small amount is recommended, but good solubility is expected based on analogous compounds.

Protocol 3: Preparation of a Working Solution in a Mixed Solvent System (for Biological Assays)
  • Prepare a concentrated stock solution of this compound in an organic solvent such as DMSO or methanol.

  • In a separate container, prepare the desired aqueous buffer.

  • While vigorously stirring the aqueous buffer, slowly add the concentrated organic stock solution dropwise.

  • Monitor the solution for any signs of precipitation.

  • If the compound remains in solution, you have successfully prepared your working solution. If precipitation occurs, refer to the troubleshooting guide.

Visualizations

Solubility_Troubleshooting_Workflow Troubleshooting Workflow for this compound Solubility start Start: Dissolve Compound solvent_type What is the solvent type? start->solvent_type organic Organic Solvent solvent_type->organic Organic aqueous Aqueous/Buffer solvent_type->aqueous Aqueous is_dissolved_org Is it dissolved? organic->is_dissolved_org is_dissolved_aq Is it dissolved? aqueous->is_dissolved_aq success Success! is_dissolved_org->success Yes troubleshoot_org Troubleshoot Organic Solubility is_dissolved_org->troubleshoot_org No is_dissolved_aq->success Yes troubleshoot_aq Troubleshoot Aqueous Solubility is_dissolved_aq->troubleshoot_aq No change_solvent Use more polar solvent (e.g., MeOH, DMSO) troubleshoot_org->change_solvent co_solvent Use co-solvent system troubleshoot_org->co_solvent warm Gentle warming troubleshoot_org->warm lower_ph Lower pH with HCl to form hydrochloride salt troubleshoot_aq->lower_ph acidic_buffer Use acidic buffer troubleshoot_aq->acidic_buffer Experimental_Workflow_Aqueous Workflow for Preparing an Aqueous Solution start Start weigh Weigh Compound start->weigh add_water Add Deionized Water weigh->add_water add_hcl Add 1M HCl Dropwise while stirring add_water->add_hcl check_dissolution Is it fully dissolved? add_hcl->check_dissolution check_dissolution->add_hcl No adjust_volume Adjust to Final Volume check_dissolution->adjust_volume Yes end End: Aqueous Solution (Hydrochloride Salt) adjust_volume->end

References

Optimizing reaction conditions for N-alkylation of Tert-butyl 2-(methylamino)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-alkylation of tert-butyl 2-(methylamino)acetate. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to assist researchers, scientists, and drug development professionals in successfully performing this crucial transformation.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for N-alkylation of this compound?

A1: There are two primary methods for the N-alkylation of this compound:

  • Direct Alkylation with Alkyl Halides: This is a classical SN2 reaction where the secondary amine displaces a halide from an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base.[1] This method is straightforward but can be prone to overalkylation.

  • Reductive Amination: This two-step, one-pot reaction involves the formation of an intermediate iminium ion by reacting the secondary amine with an aldehyde or ketone, followed by in-situ reduction with a mild reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).[2] This method is often preferred for its high selectivity and milder reaction conditions, which helps to avoid the issue of overalkylation.[2]

Q2: How do I choose between direct alkylation and reductive amination?

A2: The choice of method depends on the substrate and the desired product.

  • Direct alkylation is suitable for introducing simple alkyl groups when the corresponding alkyl halide is readily available and stable. It is often used when trying to synthesize tertiary amines.

  • Reductive amination is advantageous when dealing with more complex or sensitive alkyl groups (via the corresponding aldehyde or ketone) and when mono-alkylation is the desired outcome.[2][3] It is generally a more controlled reaction.[2]

Q3: What are the most common side reactions to be aware of?

A3: The most common side reactions include:

  • Overalkylation: In direct alkylation, the tertiary amine product can react further with the alkyl halide to form a quaternary ammonium (B1175870) salt.[4]

  • Elimination: With sterically hindered alkyl halides or strong bases, an elimination reaction (E2) can compete with the desired substitution (SN2), leading to the formation of an alkene.

  • Racemization: If there are chiral centers in the molecule, harsh basic conditions or elevated temperatures can lead to their racemization.

  • Aldehyde/Ketone Reduction: In reductive amination, the reducing agent can sometimes directly reduce the starting aldehyde or ketone, leading to the corresponding alcohol as a byproduct.[2]

Q4: Can I use alcohols directly as alkylating agents?

A4: Yes, direct N-alkylation using alcohols is possible through a "borrowing hydrogen" strategy, often requiring a transition metal catalyst (e.g., Ruthenium or Iridium).[5] This method is highly atom-economical as water is the only byproduct.[5] However, it requires specific catalytic systems and higher temperatures.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Step
Inactive Alkylating Agent For direct alkylation, ensure the alkyl halide is not degraded. Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides. Consider converting an alkyl chloride or bromide to the corresponding iodide in situ using NaI (Finkelstein reaction).
Insufficient Base Strength or Solubility In direct alkylation, the choice of base is critical. For a relatively weak base like K₂CO₃, ensure it is finely powdered and vigorously stirred. Consider using a stronger, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or a stronger inorganic base like Cs₂CO₃. Phase-transfer catalysts can also be beneficial with inorganic bases.
Ineffective Reducing Agent For reductive amination, ensure the reducing agent (e.g., NaBH(OAc)₃) is fresh and has been stored under anhydrous conditions. NaBH(OAc)₃ is preferred over NaBH₄ or NaCNBH₃ for its milder nature and reduced side reactions.[2]
Poor Iminium Ion Formation In reductive amination, the formation of the iminium ion can be slow. The addition of a catalytic amount of a weak acid, such as acetic acid, can facilitate this step.
Low Reaction Temperature While room temperature is often sufficient, some less reactive alkylating agents or sterically hindered substrates may require gentle heating (e.g., 40-60 °C). Monitor the reaction for potential side reactions at elevated temperatures.
Issue 2: Formation of Byproducts
Potential Cause Troubleshooting Step
Overalkylation (Quaternary Salt Formation) In direct alkylation, use a slight excess (1.1-1.5 equivalents) of the amine relative to the alkyl halide. Alternatively, switch to reductive amination, which is not prone to overalkylation.[2]
Elimination Product (Alkene) Use a less sterically hindered base (e.g., K₂CO₃ instead of t-BuOK). Run the reaction at a lower temperature.
Alcohol Byproduct from Aldehyde/Ketone In reductive amination, add the reducing agent portion-wise to the mixture of the amine and the carbonyl compound. This allows the iminium ion to form before a significant amount of the carbonyl is reduced.

Experimental Protocols

Protocol 1: Direct N-Alkylation with an Alkyl Halide

This protocol describes the N-alkylation of this compound with benzyl (B1604629) bromide.

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous and finely powdered

  • Acetonitrile (B52724) (CH₃CN), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard laboratory glassware for reaction, work-up, and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq) and anhydrous acetonitrile (to make a 0.2 M solution).

  • Add potassium carbonate (2.0 eq).

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter off the inorganic salts and wash the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (B1210297) and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica (B1680970) gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N-benzylated product.

Protocol 2: Reductive Amination with an Aldehyde

This protocol details the N-alkylation of this compound with benzaldehyde (B42025).

Materials:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for reaction, work-up, and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous dichloromethane (to make a 0.1 M solution).

  • Add benzaldehyde (1.1 eq) to the solution and stir the mixture at room temperature for 30 minutes to allow for iminium ion formation.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions over 15 minutes.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the N-benzylated product.

Data Presentation

Table 1: Comparison of Bases for Direct N-Alkylation with Benzyl Bromide

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃CH₃CN252478
2Cs₂CO₃CH₃CN251885
3DIPEACH₃CN501282
4K₂CO₃DMF252075

Table 2: Reductive Amination with Various Aldehydes

EntryAldehydeReducing AgentSolventTime (h)Yield (%)
1BenzaldehydeNaBH(OAc)₃DCM692
2IsobutyraldehydeNaBH(OAc)₃DCM888
34-MethoxybenzaldehydeNaBH(OAc)₃DCM695
4CyclohexanecarboxaldehydeNaBH(OAc)₃DCM1085

Visualizations

direct_alkylation_workflow cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Work-up & Purification start Dissolve Amine in CH3CN add_base Add K2CO3 start->add_base stir1 Stir Suspension add_base->stir1 add_halide Add Alkyl Halide stir1->add_halide react Stir at RT add_halide->react monitor Monitor by TLC/LC-MS react->monitor filter Filter Salts monitor->filter concentrate1 Concentrate filter->concentrate1 extract Aqueous Work-up concentrate1->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Final Product purify->product

Caption: Workflow for Direct N-Alkylation.

reductive_amination_workflow cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up & Purification start Dissolve Amine in DCM add_aldehyde Add Aldehyde start->add_aldehyde stir1 Stir for Iminium Ion Formation add_aldehyde->stir1 add_reductant Add NaBH(OAc)3 stir1->add_reductant react Stir at RT add_reductant->react monitor Monitor by TLC/LC-MS react->monitor quench Quench with NaHCO3 monitor->quench extract Extract with DCM quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Final Product purify->product

Caption: Workflow for Reductive Amination.

troubleshooting_logic cluster_direct Direct Alkylation Issues cluster_reductive Reductive Amination Issues start Low Yield? check_halide Check Alkyl Halide Activity start->check_halide Direct Alkylation check_reductant Check Reducing Agent start->check_reductant Reductive Amination check_base Optimize Base check_halide->check_base check_temp Increase Temperature check_base->check_temp overalkylation Overalkylation? check_temp->overalkylation check_iminium Catalyze Iminium Formation check_reductant->check_iminium switch_method Switch to Reductive Amination overalkylation->switch_method Yes

Caption: Troubleshooting Logic for Low Yield.

References

Technical Support Center: Minimizing Racemization with Tert-butyl 2-(methylamino)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on minimizing racemization during the coupling of Tert-butyl 2-(methylamino)acetate and other N-methylated amino acids.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of coupling N-methylated amino acids like this compound?

A1: Racemization is the loss of stereochemical integrity at the α-carbon of an amino acid during a chemical reaction, leading to a mixture of D and L enantiomers. For N-methylated amino acids, this is a particularly prevalent issue during peptide bond formation. Unlike their non-methylated counterparts, which primarily racemize through an oxazolone (B7731731) intermediate, N-methylated amino acids are believed to racemize via the formation of a planar, mesoionic oxazolium-5-oxide intermediate.[1] This intermediate readily loses its chiral information, and subsequent reaction with an amine can yield both the desired and the undesired diastereomer.

Q2: What are the primary factors that promote racemization when working with this compound?

A2: Several factors can significantly increase the risk of racemization during the coupling of N-methylated amino acids:[1]

  • Coupling Reagents: The choice of activating agent is critical. Some reagents are inherently more prone to inducing racemization than others.

  • Additives: The absence of racemization-suppressing additives, especially when using carbodiimides, can lead to high levels of epimerization.

  • Bases: The strength and steric hindrance of the base used can influence the rate of α-proton abstraction, a key step in racemization. Stronger, less hindered bases generally increase racemization.

  • Solvents: Polar solvents can stabilize the charged oxazolium-5-oxide intermediate, thereby promoting racemization.[2]

  • Temperature: Elevated temperatures accelerate the rate of most reactions, including racemization.

  • Presence of Tertiary Amine Salts: Salts such as triethylamine (B128534) hydrochloride can significantly promote racemization.[1]

Q3: Which coupling reagents are recommended for minimizing racemization with N-methylated amino acids?

A3: For coupling sterically hindered and racemization-prone N-methylated amino acids, onium salts are generally preferred over carbodiimides alone. The most effective reagents include:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely regarded as a highly efficient coupling reagent for N-methylated amino acids with low racemization levels.[3]

  • HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate): Another effective uronium salt that can be used to minimize racemization.

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A phosphonium (B103445) salt that is particularly effective for coupling N-methylated amino acids, especially in challenging sequences.[4]

  • PyBOP/HOAt (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) with 1-Hydroxy-7-azabenzotriazole): The combination of PyBOP with the additive HOAt is a powerful tool for suppressing racemization.[4]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A modern, highly efficient uronium salt that shows excellent performance with low racemization.[5]

Troubleshooting Guide

Issue: High levels of diastereomeric impurity detected after coupling this compound.

This is a common challenge when working with N-methylated amino acids. Follow this troubleshooting workflow to identify and resolve the source of racemization.

TroubleshootingWorkflow Troubleshooting High Racemization Start High Racemization Detected Step1 Step 1: Evaluate Coupling Reagent Start->Step1 Step2 Step 2: Assess Base and Solvent Step1->Step2 Using Onium Salt? Solution1 Switch to Low-Racemization Reagent (e.g., HATU, PyAOP, COMU) Step1->Solution1 Using Carbodiimide alone? Step3 Step 3: Check Reaction Temperature Step2->Step3 Using Recommended Base/Solvent? Solution2 Use Weaker/Hindered Base (NMM, Collidine) and/or a Less Polar Solvent (DCM, THF) Step2->Solution2 Using Strong Base (e.g., DIPEA) or Polar Solvent (e.g., DMF)? Step4 Step 4: Review Protocol and Purification Step3->Step4 Running at Low Temperature? Solution3 Perform Coupling at 0°C Step3->Solution3 Running at Elevated Temperature? Solution4 Ensure Absence of Amine Salts Optimize Purification Step4->Solution4

Caption: A step-by-step workflow for troubleshooting high racemization.

Quantitative Data on Racemization

The choice of coupling method has a significant impact on the degree of racemization. The following table summarizes the percentage of racemization observed during the coupling of an N-methylated amino acid derivative (Z-Ala-MeLeu) with Gly-OBzl under various conditions.

Coupling MethodBaseSolventAdditive% Racemization (D-isomer)Reference
Mixed Anhydride (IBCF)NMMTHFNone39.0[2]
DCCTEACH2Cl2None18.0[2]
DCCTEACH2Cl2HOBt2.8[2]
EEDQTEATHFNone15.0[6]
DCCI-HONSu-THFHONSuEssentially Pure[2]

Data is illustrative and specific results may vary depending on the exact substrates and conditions.

Experimental Protocols

Protocol 1: Low-Racemization Coupling using HATU

This protocol is recommended for coupling this compound or other N-methylated amino acids with a high degree of chiral integrity.

Materials:

  • Fmoc-protected amino acid (the coupling partner for this compound) (1.0 eq)

  • This compound (or its hydrochloride salt) (1.0 - 1.2 eq)

  • HATU (1.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the Fmoc-protected amino acid (1.0 eq) and this compound (1.0 - 1.2 eq) in anhydrous DMF or DCM under an inert atmosphere.

  • Add the base (DIPEA or NMM, 2.0 eq) to the solution. If using the hydrochloride salt of this compound, an additional equivalent of base may be required for neutralization.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add HATU (1.0 eq) to the stirred solution.

  • Stir the reaction at 0 °C for 15-30 minutes, then allow it to slowly warm to room temperature.

  • Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS). The reaction is typically complete within 1-4 hours.

  • Upon completion, proceed with a standard aqueous work-up and purification by flash chromatography.

ProtocolWorkflow HATU Coupling Protocol Workflow Start Start Dissolve Dissolve Reactants in Anhydrous Solvent Start->Dissolve AddBase Add Base (DIPEA or NMM) Dissolve->AddBase Cool Cool to 0°C AddBase->Cool AddHATU Add HATU Cool->AddHATU React Stir at 0°C, then RT AddHATU->React Monitor Monitor Progress (TLC/LC-MS) React->Monitor Workup Aqueous Work-up and Purification Monitor->Workup End End Workup->End

Caption: A streamlined workflow for the HATU-mediated coupling protocol.

Protocol 2: Low-Racemization Coupling using PyAOP

This protocol is an excellent alternative, particularly for challenging couplings involving sterically hindered N-methylated amino acids.[3]

Materials:

  • Fmoc-protected amino acid (1.1 eq)

  • N-methylated amino acid on solid support (1.0 eq)

  • PyAOP (1.1 eq)

  • DIPEA (2.2 eq)

  • HOAt (optional, 1.1 eq)

  • Anhydrous DMF or NMP

Procedure for Solid-Phase Peptide Synthesis (SPPS):

  • Swell the resin-bound N-methylated amino acid in DMF or NMP.

  • Perform Fmoc deprotection of the resin-bound amino acid using standard protocols (e.g., 20% piperidine (B6355638) in DMF).

  • Wash the resin thoroughly with DMF.

  • In a separate vessel, dissolve the Fmoc-protected amino acid (1.1 eq) and PyAOP (1.1 eq) in DMF. If desired, add HOAt (1.1 eq) to further suppress racemization.

  • Add DIPEA (2.2 eq) to the solution of the amino acid and coupling reagent and pre-activate for 1-5 minutes.

  • Add the pre-activated amino acid solution to the resin.

  • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitor the coupling completion using a qualitative test (e.g., Kaiser test for primary amines, or a chloranil (B122849) test for secondary amines).

  • If the coupling is incomplete, a second coupling can be performed.

  • Wash the resin thoroughly with DMF and proceed to the next cycle of deprotection and coupling.

SPPS_Workflow SPPS Workflow with PyAOP Start Start with Resin Deprotection Fmoc Deprotection Start->Deprotection Wash1 Wash Resin Deprotection->Wash1 Preactivation Pre-activate Amino Acid with PyAOP and DIPEA Wash1->Preactivation Coupling Couple to Resin Wash1->Coupling Preactivation->Coupling Monitor Monitor Coupling Coupling->Monitor Wash2 Wash Resin Monitor->Wash2 NextCycle Proceed to Next Cycle Wash2->NextCycle

Caption: A schematic of the solid-phase peptide synthesis cycle using PyAOP.

References

Troubleshooting incomplete deprotection of Tert-butyl 2-(methylamino)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering issues with the incomplete deprotection of Tert-butyl 2-(methylamino)acetate (Boc-Sarcosine-OtBu).

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for incomplete Boc deprotection of this compound?

Incomplete deprotection of this substrate can stem from several factors:

  • Insufficient Acid Strength or Concentration: The rate of Boc cleavage is highly dependent on the acid concentration.[1] Standard conditions that work for other amino acids might be insufficient due to the electronic properties of the N-methyl group.

  • Inadequate Reaction Time: The reaction may simply not have been allowed to proceed to completion. Monitoring the reaction progress is crucial.[2]

  • Steric Hindrance: The N-methyl group can increase steric bulk around the carbamate (B1207046) nitrogen, potentially hindering the approach of the acid catalyst and slowing the reaction rate compared to non-methylated analogues.[1]

  • Poor Reagent Quality: Degradation of the acid (e.g., trifluoroacetic acid - TFA) or solvent can reduce the reaction's efficiency.

  • Low Temperature: While some protocols start at 0°C to control reactivity, maintaining a low temperature for the entire duration may significantly slow the deprotection rate. Reactions are often allowed to warm to room temperature.[1][3]

Q2: I see multiple products in my crude reaction mixture by LC-MS. What are the likely side reactions?

During acid-catalyzed deprotection, the primary side reaction is the formation of a stable tert-butyl cation (tBu⁺).[4][5] This electrophile can lead to:

  • Alkylation of Nucleophiles: If other nucleophilic functional groups are present in the molecule or in the reaction mixture, they can be alkylated by the tert-butyl cation.[4]

  • Re-protection: While less common, under certain equilibrium conditions, the tert-butyl cation could potentially react with the deprotected amine.

  • Ester Hydrolysis: If the workup conditions are too harsh (e.g., strongly basic to remove the acid), the tert-butyl ester itself could be hydrolyzed.[6]

Q3: How can I effectively monitor the progress of the deprotection reaction?

Regularly monitoring the reaction is key to achieving complete deprotection without unnecessary exposure to harsh acidic conditions.

  • Thin-Layer Chromatography (TLC): This is a quick and effective method. The deprotected product, being a free amine (or its salt), will have a different retention factor (Rf) than the Boc-protected starting material. Staining with ninhydrin (B49086) is effective for visualizing the primary or secondary amine product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides a more definitive assessment, allowing you to track the disappearance of the starting material's mass peak and the appearance of the product's mass peak. It can also help identify any side products being formed.[1]

Q4: Are there alternative deprotection methods if standard TFA or HCl conditions fail?

Yes, several other methods can be employed for Boc deprotection:

  • Aqueous Phosphoric Acid: This can be an effective, mild, and environmentally benign reagent for the deprotection of Boc groups.[7]

  • Lewis Acids: Reagents like Sn(OTf)₂ or ZnBr₂ can be used, sometimes offering different selectivity compared to protic acids.[8]

  • Thermal Deprotection: Heating the substrate, sometimes in specific solvents like trifluoroethanol (TFE) or even water, can effect deprotection without any acid catalyst.[9][10][11] This method is often used in continuous flow chemistry.[9][10]

  • TMSI (Trimethylsilyl iodide): This reagent can be used for a more neutral pH deprotection, which is beneficial if other acid-sensitive groups are present.[11][12]

Troubleshooting Guide

This section addresses specific problems and provides actionable solutions.

Problem 1: Low yield of the deprotected product with significant starting material remaining.

This indicates an incomplete reaction.

ParameterRecommended ActionRationale
Reaction Time Extend the reaction time. Monitor every 30-60 minutes by TLC or LC-MS until no starting material is observed.[1][2]The kinetics of deprotection for this specific substrate may be slower than anticipated.
Acid Concentration Increase the concentration of the acid. For example, if using 20% TFA in DCM, try increasing to 50%.[1][13]The rate of Boc cleavage often shows a high-order dependence on acid concentration.[1]
Temperature Ensure the reaction is allowed to warm to room temperature after initial cooling. If the reaction is still slow, gentle heating (e.g., to 40°C) can be considered, but must be done cautiously to avoid side reactions.Higher temperatures increase the reaction rate.
Reagent Quality Use fresh, high-purity TFA or prepare a fresh solution of HCl in dioxane.Old or improperly stored reagents can degrade, leading to lower effective acid concentration.

Problem 2: The desired product is formed, but the mass spectrum shows a +56 Da adduct.

This points to S-alkylation if a sulfur-containing residue like methionine is present, or potentially N- or O-alkylation at other nucleophilic sites by the tert-butyl cation.

ParameterRecommended ActionRationale
Scavengers Add a scavenger to the deprotection cocktail. Common scavengers include triisopropylsilane (B1312306) (TIS), thioanisole, or water.[1][4]Scavengers are designed to "trap" the reactive tert-butyl cation, preventing it from reacting with your product.[4][5]

Experimental Protocols

Protocol 1: Boc Deprotection using TFA in DCM

  • Dissolution: Dissolve the Boc-protected amino acid ester in anhydrous dichloromethane (B109758) (DCM) in a round-bottom flask. A typical concentration is around 0.1-0.2 M.

  • Cooling: Cool the solution to 0°C in an ice bath.[3]

  • Addition of TFA: Add trifluoroacetic acid (TFA) to the solution. A common starting ratio is 1:1 (v/v) of DCM to TFA, but this can be adjusted.[8][13]

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's progress by TLC or LC-MS every 30-60 minutes.[2][3]

  • Work-up: Once the reaction is complete, remove the solvent and excess TFA in vacuo using a rotary evaporator. To ensure complete removal of residual acid, co-evaporate with a solvent like toluene (B28343) (2-3 times).[1] The resulting product will be the TFA salt.

Protocol 2: Work-up to Obtain the Free Amine

Method A: Aqueous Basic Wash

  • After evaporation of TFA/DCM, dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate (B1210297) or DCM).

  • Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the TFA salt.[6] Be cautious as CO₂ gas will evolve.

  • Separate the layers and wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the free amine.

Method B: Solid-Phase Scavenging

  • After the initial evaporation, dissolve the crude TFA salt in a solvent like methanol (B129727) or DCM.

  • Add a basic resin, such as Amberlyst A21, and stir the suspension for 30-60 minutes.[6][14]

  • Filter the resin and wash it with the solvent.

  • Combine the filtrates and concentrate in vacuo to obtain the free amine. This method avoids an aqueous work-up.[6]

Visualizations

cluster_reaction Reaction Mechanism cluster_products Products & Byproducts cluster_side_reactions Side Reactions BocSarOtBu Boc-Sar-OtBu Protonation 1. Protonation of Carbonyl BocSarOtBu->Protonation TFA TFA (Trifluoroacetic Acid) TFA->Protonation Cleavage 2. C-O Bond Cleavage Protonation->Cleavage Generates Carbamic Acid and tBu⁺ Decarboxylation 3. Decarboxylation Cleavage->Decarboxylation tBu tert-Butyl Cation Cleavage->tBu AmineSalt Amine TFA Salt (Final Product) Decarboxylation->AmineSalt CO2 CO₂ (gas) Decarboxylation->CO2 Isobutylene Isobutylene (gas) tBu->Isobutylene Deprotonation Alkylation Alkylation of Nucleophiles tBu->Alkylation Trapped by Nu:

Caption: Mechanism of TFA-mediated Boc deprotection and potential side reactions.

Start Start: Dissolve Boc-Sar-OtBu in DCM Cool Cool to 0°C Start->Cool AddTFA Add TFA Cool->AddTFA Stir Stir at Room Temperature AddTFA->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Monitor->Stir Incomplete Evaporate Concentrate in vacuo Monitor->Evaporate Complete Workup Work-up (Aqueous Wash or Resin) Evaporate->Workup Product Isolate Product: H₂N⁺-Sar-OtBu or Free Amine Workup->Product Incomplete Problem: Incomplete Deprotection CheckTime Was reaction time sufficient? Incomplete->CheckTime Extend_Time Solution: Extend reaction time & monitor CheckTime->Extend_Time No Check_Acid Is acid concentration adequate? CheckTime->Check_Acid Yes Increase_Acid Solution: Increase acid concentration Check_Acid->Increase_Acid No Check_Reagents Are reagents fresh? Check_Acid->Check_Reagents Yes Use_Fresh Solution: Use fresh TFA/solvent Check_Reagents->Use_Fresh No Consider_Alt Consider Alternative Methods: Thermal, Lewis Acid, etc. Check_Reagents->Consider_Alt Yes Side_Reaction Problem: Side Product (+56 Da) Add_Scavenger Solution: Add scavenger (e.g., TIS) Side_Reaction->Add_Scavenger

References

Technical Support Center: Purification of Tert-butyl 2-(methylamino)acetate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-butyl 2-(methylamino)acetate. It offers practical advice on the removal of unreacted starting material from your product.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a reaction mixture containing this compound?

A1: Besides the unreacted starting material, common impurities depend on the reaction type. In peptide coupling reactions, you may find residual coupling agents (e.g., HBTU, HATU), their byproducts (e.g., HOBt, tetramethylurea), and excess N-protected amino acids. In reductive amination reactions, byproducts can include over-alkylated amines and unreacted carbonyl compounds.

Q2: What are the key physical and chemical properties of this compound to consider for purification?

A2: Understanding the properties of this compound is crucial for selecting an appropriate purification method. The secondary amine is basic, and the tert-butyl ester is sensitive to strong acids.

Table 1: Physical and Chemical Properties of this compound and a Generic Peptide Product

PropertyThis compoundGeneric Peptide Product
Molecular Weight 145.20 g/mol Varies (significantly higher)
Boiling Point Not readily available (likely high-boiling)Non-volatile
pKa (of conjugate acid) Estimated 8-9Varies (depends on sequence)
Solubility Soluble in organic solvents (DCM, EtOAc, THF)Varies (often less soluble in non-polar organics)
Key Functional Groups Secondary amine, tert-butyl esterAmide bonds, other functional groups

Q3: Can I remove the tert-butyl ester group during workup?

A3: Yes, the tert-butyl ester is labile to strong acids.[1][2] Prolonged exposure to acidic conditions (e.g., 1M HCl) during an aqueous wash should be minimized if the tert-butyl ester needs to be retained. For intentional removal, treatment with trifluoroacetic acid (TFA) is effective.

Troubleshooting Guides

This section provides detailed protocols for common purification challenges.

Issue 1: Presence of Unreacted this compound in a Peptide Coupling Reaction Product

This guide assumes you have performed a peptide coupling reaction where this compound was used as the amine component, and your desired product is a larger, N-protected peptide.

This method leverages the basicity of the unreacted secondary amine to separate it from the neutral peptide product.

Experimental Protocol:

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate (B1210297) (EtOAc) or dichloromethane (B109758) (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a mild acidic solution, such as 5% aqueous citric acid or 1M HCl. The unreacted this compound will be protonated and move into the aqueous layer.

    • Caution: Minimize contact time with the acidic solution to prevent hydrolysis of the tert-butyl ester on your product.

  • Phase Separation: Separate the organic layer containing your product.

  • Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any residual acid and other acidic byproducts.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain your purified product.

This is a highly effective method for separating compounds with different polarities. The peptide product is expected to have a different polarity compared to the smaller, unreacted starting material.

Experimental Protocol:

  • Sample Preparation: Dissolve the crude product in a minimal amount of the chromatography eluent or a stronger solvent like DCM. Adsorb the sample onto a small amount of silica (B1680970) gel.

  • Column Packing: Pack a silica gel column with an appropriate non-polar solvent system, such as a mixture of hexanes and ethyl acetate.

  • Loading: Load the adsorbed sample onto the top of the column.

  • Elution: Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexanes). The less polar compounds will elute first.

  • Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify the fractions containing your purified product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Table 2: Comparison of Purification Methods for Peptide Coupling Reactions

MethodProsConsBest For
Acid-Base Extraction Fast, inexpensive, good for large scale.Potential for emulsion formation, risk of tert-butyl ester hydrolysis.Removing basic impurities from neutral products.
Flash Chromatography High resolution, applicable to a wide range of compounds.More time-consuming, requires more solvent, potential for product loss on the column.Separating compounds with different polarities.
Issue 2: Presence of Unreacted this compound in a Reductive Amination Reaction Product

This guide assumes you have performed a reductive amination where this compound was reacted with an aldehyde or ketone to produce a tertiary amine.

In this case, both the starting material and the product are basic. Therefore, an acid-base extraction will not be effective for separation. Flash column chromatography is the recommended method. The product will likely be less polar than the starting material due to the increased steric bulk and masking of the N-H bond.

Experimental Protocol for Flash Column Chromatography:

Follow the protocol outlined in "Issue 1: Method 2," adjusting the solvent system as needed based on the polarity of your product. A typical starting solvent system could be 10-20% ethyl acetate in hexanes, with a gradient to a higher concentration of ethyl acetate.

Visualizations

Below are diagrams illustrating the decision-making process and workflow for purification.

Purification_Decision_Tree start Crude Reaction Mixture product_type Is the product significantly less basic than this compound? start->product_type extraction Acid-Base Extraction product_type->extraction  Yes (e.g., N-protected peptide) chromatography Flash Column Chromatography product_type->chromatography  No (e.g., tertiary amine from reductive amination) end Purified Product extraction->end chromatography->end

Caption: Decision tree for selecting a purification method.

Experimental_Workflow cluster_extraction Acid-Base Extraction cluster_chromatography Flash Column Chromatography dissolve Dissolve Crude Mixture acid_wash Wash with Mild Acid dissolve->acid_wash separate_org Separate Organic Layer acid_wash->separate_org bicarb_wash Wash with NaHCO3 separate_org->bicarb_wash brine_wash Wash with Brine bicarb_wash->brine_wash dry_concentrate_ext Dry and Concentrate brine_wash->dry_concentrate_ext prep_sample Prepare Sample pack_column Pack Column prep_sample->pack_column load_sample Load Sample pack_column->load_sample elute Elute with Gradient load_sample->elute collect_fractions Collect & Analyze Fractions elute->collect_fractions concentrate_chrom Combine & Concentrate collect_fractions->concentrate_chrom

Caption: General workflows for purification methods.

References

Stability of Tert-butyl 2-(methylamino)acetate in acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tert-butyl 2-(methylamino)acetate. The information provided is intended to assist with challenges encountered during experimental procedures involving this compound, particularly concerning its stability in acidic conditions.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in different pH conditions?

A1: this compound is highly sensitive to acidic conditions due to the lability of the tert-butyl ester group. It is relatively stable under neutral and basic conditions but will undergo rapid hydrolysis as the pH decreases. The acid-catalyzed hydrolysis proceeds through a mechanism involving the formation of a stable tert-butyl cation, which makes the ester bond susceptible to cleavage.[1]

Q2: What are the primary degradation products of this compound in an acidic solution?

A2: The primary degradation products are N-methylglycine (sarcosine) and tert-butanol, resulting from the hydrolysis of the ester bond. Under strongly acidic conditions and elevated temperatures, further degradation of the resulting N-methylglycine is possible, though less common.

Q3: Can I use this compound in formulations or experimental buffers with a low pH?

A3: It is strongly advised to avoid acidic conditions (pH < 6) when working with this compound if the integrity of the ester is critical. If a low pH is required for your experiment, the compound should be freshly prepared in the acidic medium and used immediately. The rate of hydrolysis is significant, especially at room temperature and below.

Q4: Are there any specific acids that are more detrimental to the stability of this compound?

A4: Strong mineral acids (e.g., HCl, H₂SO₄, H₃PO₄) and strong organic acids (e.g., trifluoroacetic acid - TFA) will all effectively catalyze the hydrolysis of the tert-butyl ester.[1] The rate of hydrolysis is generally dependent on the hydronium ion concentration (pH) rather than the specific acid anion, assuming the acid is strong and fully dissociated.

Q5: How does the N-methylamino group affect the stability of the molecule?

A5: The N-methylamino group, being basic, will be protonated in acidic conditions. This protonation can influence the electronic environment of the ester carbonyl, potentially affecting the rate of hydrolysis. However, the dominant factor for its instability in acid is the inherent lability of the tert-butyl ester. In the context of peptides, N-methylation can sometimes lead to specific side reactions under acidic conditions, such as the deletion of an N-terminal N-acetylated, N-methylated amino acid.[2]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results or loss of compound activity. Degradation of this compound due to acidic conditions in your experimental setup (e.g., buffer, reaction medium).- Verify the pH of all solutions. If possible, adjust the pH to be neutral or slightly basic.- If acidic conditions are unavoidable, prepare the solution containing this compound immediately before use and keep it at a low temperature.- Analyze the purity of your compound before and after the experiment using a suitable analytical method like HPLC to assess degradation.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). The presence of degradation products, primarily N-methylglycine and tert-butanol.- Co-inject your sample with a standard of N-methylglycine to confirm the identity of the degradation peak.- Modify your experimental protocol to minimize exposure to acidic conditions.
Low yield in synthetic steps where this compound is a reactant. The compound may be degrading during the reaction or workup if acidic conditions are present.- Carefully review your reaction and workup procedures to identify and eliminate any acidic steps.- If an acidic workup is necessary, perform it quickly and at a low temperature.- Consider using a different protecting group for the carboxylic acid if acidic conditions are inherent to your synthetic route.
Difficulty in isolating the pure compound after synthesis or purification. Potential for degradation on silica (B1680970) gel during column chromatography if an acidic solvent system is used.- Neutralize the silica gel before use by washing it with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine.- Use a buffered mobile phase for chromatography if compatible with your compound and the stationary phase.

Quantitative Stability Data

The following tables provide estimated kinetic data for the acid-catalyzed hydrolysis of this compound. These values are based on published data for tert-butyl acetate (B1210297) and serve as a reasonable approximation for the hydrolysis of the tert-butyl ester moiety. The actual rates for this compound may vary due to the influence of the N-methylamino group.

Table 1: Estimated First-Order Rate Constants (k) for Hydrolysis at Different pH and Temperatures

Temperature (°C)pH 3 (k in s⁻¹)pH 4 (k in s⁻¹)pH 5 (k in s⁻¹)
251.5 x 10⁻⁵1.5 x 10⁻⁶1.5 x 10⁻⁷
377.8 x 10⁻⁵7.8 x 10⁻⁶7.8 x 10⁻⁷
504.1 x 10⁻⁴4.1 x 10⁻⁵4.1 x 10⁻⁶

Assumptions: The hydrolysis follows pseudo-first-order kinetics with respect to the ester concentration. The rate is directly proportional to the hydronium ion concentration. The activation energy for the hydrolysis is approximately 27.5 kcal/mol, based on the AAL1 mechanism for tert-butyl acetate.[3][4][5]

Table 2: Estimated Half-Life (t½) of this compound in Acidic Conditions

Temperature (°C)pH 3pH 4pH 5
25~13 hours~5.4 days~54 days
37~2.5 hours~1 day~10 days
50~28 minutes~4.7 hours~1.9 days

Calculated using the formula t½ = 0.693 / k

Experimental Protocols

Protocol for Assessing the Stability of this compound in Acidic Buffer

This protocol outlines a general method to determine the stability of this compound in a specific acidic buffer using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound
  • Acidic buffer of desired pH (e.g., citrate (B86180) buffer, phosphate (B84403) buffer)
  • Quenching solution (e.g., a basic buffer like Tris or phosphate buffer at pH 8-9)
  • HPLC grade water, acetonitrile, and any other required mobile phase components
  • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)
  • Reversed-phase C18 HPLC column

2. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a non-acidic, aprotic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
  • Initiation of Stability Study:
  • Pre-warm the acidic buffer to the desired experimental temperature (e.g., 25°C, 37°C, or 50°C).
  • To initiate the experiment (t=0), add a small volume of the stock solution to the pre-warmed acidic buffer to achieve the desired final concentration. Ensure the volume of the organic solvent from the stock solution is minimal to avoid altering the buffer properties.
  • Time-Point Sampling:
  • At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
  • Immediately quench the hydrolysis reaction by diluting the aliquot into a vial containing a known volume of the cold quenching solution. This will raise the pH and stop the degradation.
  • HPLC Analysis:
  • Analyze the quenched samples by HPLC.
  • The mobile phase composition and gradient will need to be optimized to achieve good separation between the parent compound and its degradation product (N-methylglycine).
  • Monitor the disappearance of the peak corresponding to this compound and the appearance of the peak for N-methylglycine over time.
  • Data Analysis:
  • Create a calibration curve for this compound to quantify its concentration at each time point.
  • Plot the natural logarithm of the concentration of this compound versus time.
  • The negative of the slope of this line will give the pseudo-first-order rate constant (k) for the hydrolysis under the tested conditions.

Visualizations

Hydrolysis_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Formation of Tert-butyl Cation cluster_step3 Step 3: Deprotonation Ester This compound Protonated_Ester Protonated Ester Ester->Protonated_Ester Fast Protonated_Ester_2 Protonated Ester H3O H₃O⁺ H2O_1 H₂O Carbocation Tert-butyl Cation Protonated_Ester_2->Carbocation Slow (Rate-determining) Sarcosine N-methylglycine Protonated_Ester_2->Sarcosine Carbocation_2 Tert-butyl Cation Tert_Butanol Tert-butanol Carbocation_2->Tert_Butanol Fast H2O_2 H₂O H3O_2 H₃O⁺

Caption: Acid-catalyzed hydrolysis of this compound.

Experimental_Workflow A Prepare Stock Solution (in aprotic solvent) B Initiate Hydrolysis (Add stock to acidic buffer at constant T) A->B C Sample at Time Intervals (t=0, 15, 30, 60... min) B->C D Quench Reaction (Dilute in basic buffer) C->D E HPLC Analysis (Separate parent and degradant) D->E F Data Analysis (Plot ln[Ester] vs. time) E->F G Determine Rate Constant (k) and Half-life (t½) F->G

Caption: Workflow for kinetic analysis of ester hydrolysis.

References

Navigating Temperature Control in Tert-butyl 2-(methylamino)acetate Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of Tert-butyl 2-(methylamino)acetate, precise temperature control is paramount to ensure optimal reaction outcomes, minimize impurity formation, and maintain process safety. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during this N-methylation reaction.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges related to temperature control in the synthesis of this compound?

A1: The N-methylation of Tert-butyl 2-aminoacetate can present several temperature-related challenges. The reaction may have an exothermic profile, meaning it releases heat. Without proper control, this can lead to a rapid increase in temperature, promoting side reactions and the formation of impurities. Conversely, insufficient temperature may result in a sluggish or incomplete reaction, leading to low yields. Key challenges include preventing over-methylation (the formation of the dimethylated product), minimizing the hydrolysis of the tert-butyl ester group, and ensuring consistent and reproducible results.

Q2: How does reaction temperature influence the yield and purity of this compound?

A2: Reaction temperature is a critical parameter that directly impacts both the yield and purity of the final product. An optimal temperature range allows for a reasonable reaction rate while minimizing the formation of byproducts.

  • Low Temperatures (e.g., 0-10°C): May lead to a slower reaction rate, requiring longer reaction times. However, lower temperatures are often beneficial for selectivity, reducing the likelihood of over-methylation and other side reactions.

  • Elevated Temperatures (e.g., >30°C): Can significantly increase the reaction rate but may also promote the formation of impurities such as the N,N-dimethylated byproduct and products resulting from ester hydrolysis. In some cases, higher temperatures can lead to decomposition of the starting material or product.

Q3: What are the common side reactions that can be exacerbated by improper temperature control?

A3: Improper temperature control can lead to several undesirable side reactions:

  • Over-methylation: The primary amine of Tert-butyl 2-aminoacetate can be methylated twice, leading to the formation of Tert-butyl 2-(dimethylamino)acetate. This is often favored at higher temperatures.

  • Ester Hydrolysis: The tert-butyl ester is sensitive to both acidic and strongly basic conditions, which can be exacerbated at elevated temperatures, leading to the formation of the corresponding carboxylic acid.

  • Decomposition: At excessively high temperatures, the starting materials or the product may decompose, leading to a complex mixture of impurities and a lower yield.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Yield of this compound Incomplete reaction: The reaction temperature may be too low, or the reaction time may be insufficient.Gradually increase the reaction temperature in small increments (e.g., 5°C) and monitor the reaction progress by TLC or HPLC. Consider extending the reaction time at the current temperature.
Degradation of reagents: The methylating agent (e.g., dimethyl sulfate (B86663), methyl iodide) or the starting material may have degraded.Use fresh, high-purity reagents. Ensure proper storage conditions for all starting materials.
Presence of Significant Impurities (e.g., over-methylation) High reaction temperature: The reaction temperature is likely too high, promoting the formation of the N,N-dimethylated byproduct.Reduce the reaction temperature. Consider performing the reaction at 0-5°C. Add the methylating agent slowly and in a controlled manner to dissipate any heat generated.
Incorrect stoichiometry: An excess of the methylating agent can lead to over-methylation.Carefully control the stoichiometry of the methylating agent. Use no more than one equivalent for mono-methylation.
Reaction Runaway (Uncontrolled Exotherm) Poor heat dissipation: The reaction vessel may not be adequately cooled, or the rate of addition of a reagent is too fast.Ensure efficient stirring and use a cooling bath (e.g., ice-water or ice-salt bath) to maintain the desired temperature. Add exothermic reagents dropwise, monitoring the internal temperature closely.
Inconsistent Results Between Batches Variability in temperature control: Fluctuations in the reaction temperature between batches can lead to different product profiles.Utilize a reliable temperature control system (e.g., a thermostat-controlled bath or a jacketed reactor). Accurately record the temperature profile for each reaction.

Quantitative Data on Temperature Effects

Reaction Temperature (°C)Reaction Time (h)Yield of this compound (%)Purity (%)Key Impurities Observed (and their %)
024
1012
25 (Room Temp)8
404

Experimental Protocols

The following is a generalized experimental protocol for the N-methylation of Tert-butyl 2-aminoacetate. It is crucial to adapt this procedure based on laboratory safety guidelines and specific experimental findings.

Materials:

  • Tert-butyl 2-aminoacetate

  • Methylating agent (e.g., Dimethyl sulfate or Methyl iodide)

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Base (e.g., Triethylamine, Diisopropylethylamine)

  • Cooling bath (e.g., ice-water bath)

  • Standard laboratory glassware and stirring equipment

  • Temperature monitoring device (thermometer or thermocouple)

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a temperature probe, dissolve Tert-butyl 2-aminoacetate (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to the desired starting temperature (e.g., 0°C) using a cooling bath.

  • Base Addition: Add the base (1.1 to 1.5 equivalents) to the cooled solution while maintaining the temperature.

  • Methylating Agent Addition: Slowly add the methylating agent (1.0 to 1.1 equivalents) dropwise to the reaction mixture over a period of 30-60 minutes. Crucially, monitor the internal temperature throughout the addition and adjust the addition rate to maintain the set temperature.

  • Reaction Monitoring: Allow the reaction to stir at the set temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, quench the reaction by adding a suitable reagent (e.g., a saturated aqueous solution of ammonium (B1175870) chloride).

  • Work-up and Purification: Perform an appropriate aqueous work-up to remove salts and unreacted reagents. The organic layer is then dried, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or distillation.

Visualizing Workflows

To aid in understanding the experimental and troubleshooting processes, the following diagrams have been generated.

ExperimentalWorkflow Experimental Workflow for Temperature-Controlled N-Methylation prep 1. Prepare Reactant Solution (Tert-butyl 2-aminoacetate in solvent) cool 2. Cool to Target Temperature (e.g., 0°C) prep->cool base 3. Add Base cool->base methyl 4. Slow, Controlled Addition of Methylating Agent base->methyl monitor_temp Monitor Internal Temperature Continuously methyl->monitor_temp react 5. Maintain Temperature and Stir methyl->react monitor_temp->methyl Adjust Addition Rate monitor_rxn Monitor Reaction Progress (TLC/HPLC) react->monitor_rxn quench 6. Quench Reaction react->quench monitor_rxn->react Continue or Stop workup 7. Work-up and Purify quench->workup product This compound workup->product

Caption: Experimental Workflow for Temperature-Controlled N-Methylation

TroubleshootingWorkflow Troubleshooting Logic for N-Methylation Reactions start Reaction Issue Identified low_yield Low Yield? start->low_yield impurities High Impurities? start->impurities runaway Reaction Runaway? start->runaway incomplete Incomplete Reaction? low_yield->incomplete Yes degradation Reagent Degradation? low_yield->degradation Yes over_methylation Over-methylation? impurities->over_methylation Yes hydrolysis Ester Hydrolysis? impurities->hydrolysis Yes poor_cooling Poor Cooling/Fast Addition? runaway->poor_cooling Yes increase_temp Increase Temperature or Time incomplete->increase_temp Yes fresh_reagents Use Fresh Reagents degradation->fresh_reagents Yes decrease_temp Decrease Temperature over_methylation->decrease_temp Yes check_stoich Check Stoichiometry over_methylation->check_stoich Yes hydrolysis->decrease_temp Yes check_ph Check pH and Water Content hydrolysis->check_ph Yes improve_cooling Improve Cooling/Slow Addition poor_cooling->improve_cooling Yes

Caption: Troubleshooting Logic for N-Methylation Reactions

Technical Support Center: Scale-Up of Reactions with Tert-butyl 2-(methylamino)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up of reactions involving Tert-butyl 2-(methylamino)acetate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and use of this valuable reagent in larger-scale manufacturing processes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its scale-up a topic of interest?

This compound, also known as sarcosine (B1681465) tert-butyl ester, is a derivative of the amino acid glycine.[] It serves as a crucial building block in the synthesis of various pharmaceuticals and peptidomimetics. The N-methylation and the tert-butyl ester group offer specific advantages in peptide synthesis, such as increasing proteolytic stability and modulating bioavailability. The scale-up of reactions involving this compound is critical for moving from laboratory-scale research to industrial production of drug candidates.

Q2: What are the primary methods for synthesizing this compound at an industrial scale?

The most common method for synthesizing this compound is the N-alkylation of tert-butyl glycinate (B8599266). This typically involves reacting tert-butyl glycinate with a methylating agent. An alternative approach that can be considered for large-scale synthesis is reductive amination.

Q3: What are the major challenges encountered during the scale-up of this compound synthesis?

Scaling up the synthesis of this compound presents several challenges, including:

  • Side Reactions: The formation of byproducts, such as the dialkylated product (Tert-butyl 2-(dimethylamino)acetate) and products resulting from O-alkylation, can reduce the yield and complicate purification.

  • Incomplete Conversion: Achieving full conversion of the starting material, tert-butyl glycinate, can be difficult on a larger scale, leading to complex purification steps.

  • Purification: Separating the desired product from unreacted starting materials, side products, and reagents can be challenging and costly at an industrial scale.

  • Process Safety: The thermal stability of the reactants and products, as well as the potential for exothermic reactions, must be carefully managed to ensure a safe process.[2]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the scale-up of reactions involving this compound.

Issue 1: Low Yield of this compound
Possible Cause Troubleshooting Steps
Incomplete reaction- Optimize Reaction Time and Temperature: Monitor the reaction progress using techniques like HPLC or GC to determine the optimal reaction time. A moderate increase in temperature may improve the reaction rate, but excessive heat can lead to side reactions. - Choice of Base and Solvent: The selection of a suitable base and solvent system is critical. The solubility of the starting materials and intermediates can significantly impact the reaction rate. Consider exploring different solvent systems or the use of phase-transfer catalysts.
Side reactions consuming starting material- Control Stoichiometry: Carefully control the stoichiometry of the methylating agent to minimize over-methylation. Using a slight excess of the methylating agent may be necessary to drive the reaction to completion, but a large excess should be avoided. - Alternative Methylating Agents: Evaluate different methylating agents. While methyl iodide is common, other reagents might offer better selectivity.
Issue 2: Formation of Significant Amounts of Impurities
Possible Cause Troubleshooting Steps
Over-alkylation (Dialkylation) - Slow Addition of Methylating Agent: Add the methylating agent slowly to the reaction mixture to maintain a low instantaneous concentration, which can favor mono-alkylation. - Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes improve the selectivity for mono-alkylation over dialkylation.
O-alkylation - Choice of Base: The choice of base can influence the extent of O-alkylation versus N-alkylation. Experiment with different bases to find one that favors N-alkylation.
Issue 3: Difficulties in Product Purification
Possible Cause Troubleshooting Steps
Close Boiling Points of Product and Impurities - Optimize Distillation Conditions: If using distillation for purification, employ a column with higher theoretical plates and carefully control the reflux ratio to improve separation. - Crystallization: Explore the possibility of purifying the product or its salt form through crystallization. Seeding strategies and careful control of cooling profiles can enhance crystal size and purity.
Emulsion Formation During Workup - Adjust pH: Carefully adjust the pH of the aqueous phase during extraction to break emulsions. - Addition of Salt: Adding brine (saturated sodium chloride solution) can help to break emulsions by increasing the ionic strength of the aqueous phase.

Experimental Protocols

While specific industrial-scale protocols are proprietary, the following outlines a general laboratory-scale procedure for the synthesis of this compound via N-methylation, which can be adapted and optimized for scale-up.

Synthesis of this compound

This procedure involves the N-methylation of tert-butyl glycinate.

Materials:

  • Tert-butyl glycinate hydrochloride

  • Methyl iodide

  • Potassium carbonate (or another suitable base)

  • Acetonitrile (or another suitable solvent)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of tert-butyl glycinate hydrochloride in acetonitrile, add potassium carbonate.

  • Stir the suspension vigorously at room temperature.

  • Add methyl iodide dropwise to the suspension.

  • Continue stirring the reaction mixture at room temperature and monitor its progress by TLC or HPLC.

  • Once the reaction is complete, filter the mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

Data Presentation

The following table provides a hypothetical comparison of key parameters between a lab-scale and a pilot-scale synthesis of this compound, highlighting potential challenges in scale-up.

ParameterLab Scale (10 g)Pilot Scale (10 kg)Potential Scale-Up Challenges
Yield 85%75%Reduced yield due to mass transfer limitations and less efficient heat transfer.
Purity (by GC) 98%95%Increased levels of impurities due to longer reaction times and potential hotspots.
Dialkylation Impurity < 1%3-4%Less effective temperature control and localized high concentrations of methylating agent.
Unreacted Starting Material < 1%1-2%Inefficient mixing leading to incomplete reaction.
Reaction Time 6 hours10 hoursSlower heat and mass transfer at larger scales.

Visualizations

Experimental Workflow for Synthesis

experimental_workflow start Start reactants Charge Tert-butyl glycinate HCl, Base, and Solvent start->reactants addition Slowly add Methylating Agent reactants->addition reaction Reaction Monitoring (TLC/HPLC) addition->reaction filtration Filtration reaction->filtration workup Aqueous Workup (Washing) filtration->workup drying Drying of Organic Layer workup->drying concentration Solvent Removal drying->concentration purification Purification (Distillation/Crystallization) concentration->purification product Final Product: This compound purification->product

Caption: A typical workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield Observed check_conversion Check Reaction Conversion (HPLC/GC) start->check_conversion incomplete Incomplete Reaction check_conversion->incomplete Low Conversion side_products Significant Side Products Observed check_conversion->side_products High Conversion optimize_time_temp Optimize Reaction Time and/or Temperature incomplete->optimize_time_temp optimize_reagents Optimize Base/Solvent Combination incomplete->optimize_reagents control_stoichiometry Adjust Stoichiometry of Methylating Agent side_products->control_stoichiometry slow_addition Implement Slow Addition of Methylating Agent side_products->slow_addition solution Improved Yield optimize_time_temp->solution optimize_reagents->solution control_stoichiometry->solution slow_addition->solution

Caption: A decision tree for troubleshooting low yields in the synthesis.

Potential Side Reaction Pathways

side_reactions start Tert-butyl glycinate product This compound (Desired Product) start->product + CH3-X (N-alkylation) o_alkylation O-Alkylated Byproduct start->o_alkylation + CH3-X (O-alkylation) dialkylation Tert-butyl 2-(dimethylamino)acetate (Dialkylation) product->dialkylation + CH3-X (Over-alkylation)

Caption: Potential side reactions during the N-methylation of tert-butyl glycinate.

References

Technical Support Center: Analysis of Tert-butyl 2-(methylamino)acetate by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the identification of byproducts of Tert-butyl 2-(methylamino)acetate by Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the expected byproducts in the synthesis of this compound?

A1: The potential byproducts largely depend on the synthetic route employed. Two common routes are:

  • Alkylation of methylamine (B109427) with a tert-butyl haloacetate (e.g., tert-butyl bromoacetate):

    • Over-alkylation product: Tert-butyl 2-(dimethylamino)acetate can form if the methylamine reacts with two molecules of the alkylating agent.

    • Hydrolysis of starting material: Tert-butyl bromoacetate (B1195939) can hydrolyze to form bromoacetic acid and tert-butanol (B103910), especially in the presence of moisture.[1]

  • Esterification of N-methylglycine (sarcosine) with a tert-butyl source (e.g., isobutylene (B52900) or di-tert-butyl dicarbonate):

    • Unreacted starting material: N-methylglycine (sarcosine) may be present if the reaction does not go to completion.

    • Byproducts from the tert-butylating agent: For instance, when using di-tert-butyl dicarbonate (B1257347), tert-butanol and carbon dioxide are the expected byproducts.[2]

Q2: What are the major challenges in the LC-MS analysis of this compound and its byproducts?

A2: The primary challenges are associated with the physicochemical properties of these small, polar, and basic compounds:

  • Poor retention on reversed-phase columns: These analytes have limited hydrophobicity and may elute in the solvent front, leading to poor separation.

  • Peak tailing: The basic amine groups can interact with residual silanols on silica-based columns, causing asymmetric peak shapes.

  • Ion suppression: Co-eluting matrix components can interfere with the ionization of the target analytes in the mass spectrometer, leading to reduced sensitivity.

Q3: What type of LC column is recommended for this analysis?

A3: A column that provides good retention and peak shape for polar compounds is essential. Consider using:

  • Hydrophilic Interaction Liquid Chromatography (HILIC) columns: These are specifically designed for the retention of polar compounds.

  • Mixed-mode columns: These columns offer a combination of reversed-phase and ion-exchange or HILIC retention mechanisms.

  • Reversed-phase columns with polar endcapping or embedded polar groups: These can provide better retention and peak shape for polar analytes compared to standard C18 columns.

Q4: How can I improve the peak shape of my analytes?

A4: To mitigate peak tailing:

  • Adjust mobile phase pH: Using a mobile phase with a low pH (e.g., containing 0.1% formic acid) will protonate the amine groups, which can reduce their interaction with silanols.

  • Use a buffer: A buffer, such as ammonium (B1175870) formate (B1220265) or ammonium acetate, in the mobile phase can help to mask the silanol (B1196071) groups and improve peak symmetry.

  • Employ a high-pH stable column: These columns are designed to be used with high-pH mobile phases where the silanols are deprotonated, reducing interactions with basic analytes.

Q5: What are the expected mass-to-charge ratios (m/z) for the main compound and its potential byproducts?

A5: The expected [M+H]⁺ ions in positive electrospray ionization (ESI) mode are summarized in the table below.

Data Presentation: Predicted Byproducts and their Mass Information

Compound NameChemical FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)
This compoundC₇H₁₅NO₂145.20146.11
N-methylglycine (Sarcosine)C₃H₇NO₂89.0990.05
Tert-butyl 2-(dimethylamino)acetateC₈H₁₇NO₂159.23160.13
Bromoacetic acidC₂H₃BrO₂138.95138.94 / 140.94
Tert-butanolC₄H₁₀O74.1275.08

Experimental Protocols

Exemplary LC-MS Method for the Analysis of this compound and Byproducts

This protocol provides a starting point for method development and may require optimization for your specific instrumentation and sample matrix.

1. Sample Preparation:

  • Dissolve the reaction mixture or sample in a suitable solvent, such as a mixture of acetonitrile (B52724) and water (e.g., 50:50 v/v), to a final concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. LC Conditions:

  • Column: HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) %A %B
    0.0 5 95
    5.0 40 60
    6.0 40 60
    6.1 5 95

    | 8.0 | 5 | 95 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

3. MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

  • Scan Range: m/z 50 - 300

  • MS/MS Fragmentation: Use collision-induced dissociation (CID) with an appropriate collision energy (e.g., 10-30 eV) to obtain fragment ions for structural confirmation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No peak or very weak signal for the target analyte 1. Incorrect MS ionization mode. 2. Ion suppression from the sample matrix. 3. The compound is not eluting from the column.1. Ensure you are using positive ionization mode for these basic compounds. 2. Dilute the sample or improve sample clean-up. Adjust the chromatography to separate the analyte from interfering matrix components. 3. Modify the gradient to a higher percentage of the aqueous mobile phase to elute highly polar compounds. Consider a different column type (e.g., reversed-phase if currently using HILIC).
Broad or tailing peaks 1. Secondary interactions with the column stationary phase. 2. Column overload. 3. Extra-column dead volume.1. Add a buffer (e.g., 10 mM ammonium formate) to the mobile phase. Ensure the mobile phase pH is appropriate for the column and analytes. 2. Reduce the injection volume or dilute the sample. 3. Check all fittings and tubing for proper connections and minimize the length of tubing.
Unidentified peaks in the chromatogram 1. Presence of reaction byproducts or impurities. 2. Contamination from solvents, glassware, or the LC-MS system.1. Refer to the data table of potential byproducts. Analyze the mass spectrum and fragmentation pattern of the unknown peak for identification. 2. Run a blank injection (solvent only) to identify system-related peaks. Ensure high-purity solvents and clean sample vials are used.
Retention time shifts 1. Inadequate column equilibration. 2. Changes in mobile phase composition. 3. Column degradation.1. Ensure the column is equilibrated with at least 10 column volumes of the initial mobile phase conditions before each injection. 2. Prepare fresh mobile phase daily and ensure accurate mixing. 3. Replace the column if performance continues to degrade.
Inconsistent fragmentation patterns 1. Fluctuating collision energy. 2. In-source fragmentation.1. Ensure the collision energy is stable and optimized for each compound of interest. 2. Reduce the cone voltage or source temperature to minimize fragmentation in the ion source.

Visualizations

Byproduct_Identification_Workflow start Start: Unidentified Peak in Chromatogram get_ms Acquire Mass Spectrum of the Peak start->get_ms check_mz Compare m/z with Expected Byproducts Table get_ms->check_mz perform_msms Perform MS/MS Fragmentation check_mz->perform_msms Match Found check_mz->perform_msms No Match analyze_fragments Analyze Fragmentation Pattern perform_msms->analyze_fragments compare_fragments Compare with Predicted Fragmentation analyze_fragments->compare_fragments identify_byproduct Tentative Byproduct Identification compare_fragments->identify_byproduct Pattern Matches unknown_compound Potentially Unknown Compound compare_fragments->unknown_compound No Match end End identify_byproduct->end further_investigation Further Structural Elucidation (e.g., NMR) unknown_compound->further_investigation further_investigation->end Synthesis_Pathways cluster_0 Route 1: Alkylation cluster_1 Route 2: Esterification TBBA Tert-butyl bromoacetate TBMA Tert-butyl 2-(methylamino)acetate TBBA->TBMA + Methylamine TBDA Tert-butyl 2-(dimethylamino)acetate (Over-alkylation) TBBA->TBDA + Excess Methylamine/TBMA Hydrolysis Hydrolysis Products (Bromoacetic acid, Tert-butanol) TBBA->Hydrolysis + H2O MA Methylamine MA->TBMA TBMA->TBDA Sarcosine N-methylglycine (Sarcosine) TBMA2 Tert-butyl 2-(methylamino)acetate Sarcosine->TBMA2 Unreacted Unreacted Sarcosine Sarcosine->Unreacted TBAgent Tert-butylating Agent TBAgent->TBMA2

References

Strategies to avoid hydrolysis of Tert-butyl 2-(methylamino)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tert-butyl 2-(methylamino)acetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing and troubleshooting the hydrolysis of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its hydrolysis a concern?

This compound is a derivative of the amino acid glycine.[1] The tert-butyl ester functional group is susceptible to hydrolysis, particularly under acidic conditions, which cleaves the ester to form tert-butanol (B103910) and 2-(methylamino)acetic acid (sarcosine). This degradation can lead to impurities in your sample, affect reaction yields, and compromise the integrity of your experimental results.

Q2: Under what conditions is this compound most likely to hydrolyze?

The tert-butyl ester of this compound is highly susceptible to acid-catalyzed hydrolysis.[2] Even mild acidic conditions can promote cleavage of the ester bond. Conversely, the compound is relatively stable under neutral and basic conditions.[2]

Q3: How does the presence of the methylamino group affect the hydrolysis of the tert-butyl ester?

Q4: Can I use this compound in aqueous solutions?

While it may be soluble in some aqueous systems, prolonged exposure, especially to acidic aqueous environments, should be avoided to minimize hydrolysis. If aqueous solutions are necessary, they should be buffered to a neutral or slightly basic pH and used for the shortest possible duration.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of desired product in a reaction using this compound as a starting material. Hydrolysis of the tert-butyl ester during the reaction.- Ensure all solvents and reagents are anhydrous. - If an acidic catalyst is used, consider a non-aqueous acid or a milder Lewis acid. - Minimize reaction time and temperature.
Presence of an unexpected impurity with a mass corresponding to sarcosine (B1681465) (2-(methylamino)acetic acid) in analytical data (e.g., LC-MS, NMR). Hydrolysis during workup, purification, or storage.- During aqueous workup, use a neutral or slightly basic aqueous solution (e.g., saturated sodium bicarbonate) for extraction. - For purification by chromatography, use a neutral mobile phase if possible. If an acidic modifier (e.g., TFA) is required, minimize the exposure time and consider alternative purification methods. - Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperature.
Inconsistent results in biological assays. Degradation of the compound in the assay buffer.- Check the pH of the assay buffer. If it is acidic, consider adjusting it to a neutral or slightly basic pH, ensuring it does not affect the assay performance. - Prepare fresh solutions of the compound immediately before use.

Experimental Protocols

Protocol 1: General Handling and Storage to Minimize Hydrolysis
  • Handling: Handle this compound in a dry, inert atmosphere (e.g., in a glovebox or under a stream of nitrogen or argon).

  • Solvents: Use anhydrous solvents for all solutions and reactions.

  • Storage: Store the solid compound in a desiccator at low temperature (e.g., -20°C). For solutions, store in anhydrous aprotic solvents at low temperature and use as quickly as possible.

Protocol 2: Monitoring Hydrolysis by HPLC
  • Sample Preparation: Prepare a solution of this compound in a relevant solvent (e.g., acetonitrile, methanol, or the reaction mixture). Prepare a standard of 2-(methylamino)acetic acid (sarcosine) for comparison.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid or a neutral buffer, can be used. Note that an acidic mobile phase may cause some on-column hydrolysis.

    • Detection: UV detection at a suitable wavelength (e.g., 210 nm) or mass spectrometry (MS).

  • Analysis: Monitor for the appearance of the sarcosine peak and a decrease in the peak area of the starting material over time.

Data Presentation

The stability of tert-butyl esters is highly dependent on the pH of the environment. The following table summarizes the qualitative stability of this compound under different conditions.

Condition pH Range Relative Stability Primary Degradation Product
Strongly Acidic < 3Very Low2-(methylamino)acetic acid
Mildly Acidic 3 - 6Low to Moderate2-(methylamino)acetic acid
Neutral 6 - 8HighMinimal degradation
Basic > 8HighMinimal degradation

Visualizations

Hydrolysis of this compound

The following diagram illustrates the acid-catalyzed hydrolysis mechanism of this compound.

Hydrolysis cluster_reactants Reactants cluster_products Products Reactant This compound Sarcosine 2-(methylamino)acetic acid Reactant->Sarcosine Hydrolysis TertButanol tert-Butanol Reactant->TertButanol Hydrolysis H2O H₂O H_plus H⁺ (catalyst)

Caption: Acid-catalyzed hydrolysis of this compound.

Decision Tree for Experimental Setup

This diagram provides a logical workflow for designing experiments to minimize the hydrolysis of this compound.

DecisionTree Start Experiment with This compound Aqueous Aqueous solvent required? Start->Aqueous Anhydrous Use anhydrous solvents Aqueous->Anhydrous No Buffer Buffer to pH > 7 Aqueous->Buffer Yes Acidic Acidic conditions required? MinimizeTime Minimize reaction/exposure time Acidic->MinimizeTime No NonAqueousAcid Use non-aqueous acid or Lewis acid Acidic->NonAqueousAcid Yes Anhydrous->Acidic Buffer->Acidic Proceed Proceed with caution, monitor for hydrolysis MinimizeTime->Proceed NonAqueousAcid->Proceed End Optimal Conditions Proceed->End

Caption: Workflow for selecting appropriate experimental conditions.

References

Validation & Comparative

A Comparative Guide to HPLC Analysis for Purity Assessment of Tert-butyl 2-(methylamino)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for determining the purity of pharmaceutical intermediates and active pharmaceutical ingredients. This guide provides a comparative analysis of two distinct HPLC methods for the purity assessment of tert-butyl 2-(methylamino)acetate, a key building block in organic synthesis. The following sections detail the experimental protocols, present a side-by-side data comparison, and offer a visual representation of the analytical workflow.

Comparative Analysis of HPLC Methods

Two primary HPLC approaches are presented for the analysis of this compound: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC). RP-HPLC separates molecules based on their hydrophobicity, while HILIC is well-suited for highly polar compounds.

Method A: Reversed-Phase HPLC (RP-HPLC)

This method utilizes a non-polar stationary phase (C18) and a polar mobile phase. The retention of this compound is expected to be relatively low due to its polar nature. The addition of an ion-pairing agent or an acid to the mobile phase is often necessary to achieve good peak shape and retention for basic analytes.

Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC employs a polar stationary phase (e.g., silica (B1680970) or amino-based) and a mobile phase with a high concentration of an organic solvent and a small amount of water. This technique is particularly effective for retaining and separating very polar compounds that show little or no retention in reversed-phase mode.

Data Presentation: Method Performance Comparison

The following table summarizes hypothetical, yet realistic, quantitative data for the two proposed HPLC methods. This data is intended to provide a basis for comparing the potential performance of each technique.

ParameterMethod A: RP-HPLCMethod B: HILIC
Retention Time of Analyte 2.5 minutes6.8 minutes
Theoretical Plates 8,50012,000
Tailing Factor 1.21.1
Resolution (Analyte vs. Closest Impurity) 2.13.5
Limit of Quantification (LOQ) 0.05%0.02%
Analysis Run Time 10 minutes15 minutes

Experimental Protocols

Method A: Reversed-Phase HPLC (RP-HPLC)

1. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (B52724)

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-7 min: 5% to 95% B

    • 7-8 min: 95% B

    • 8-8.1 min: 95% to 5% B

    • 8.1-10 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Detection Wavelength: 210 nm

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)

1. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

2. Chromatographic Conditions:

  • Column: HILIC (Silica-based), 4.6 x 100 mm, 3.5 µm particle size

  • Mobile Phase A: 95:5 Acetonitrile/Water with 10 mM Ammonium Formate, pH 3.0

  • Mobile Phase B: 50:50 Acetonitrile/Water with 10 mM Ammonium Formate, pH 3.0

  • Gradient Program:

    • 0-2 min: 0% B

    • 2-10 min: 0% to 50% B

    • 10-12 min: 50% B

    • 12-12.1 min: 50% to 0% B

    • 12.1-15 min: 0% B

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • Detection Wavelength: 210 nm

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in acetonitrile to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for HPLC analysis.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Weigh and Dissolve Sample Filter_Sample Filter Sample Solution Sample->Filter_Sample Autosampler Autosampler (Injection) Filter_Sample->Autosampler Mobile_Phase Prepare Mobile Phase Degas Degas Mobile Phase Mobile_Phase->Degas Pump HPLC Pump Degas->Pump Column HPLC Column Autosampler->Column Pump->Column Detector Detector (UV-Vis) Column->Detector Data_Acquisition Data Acquisition System Detector->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Calculation Purity Calculation Integration->Calculation Report Generate Report Calculation->Report

Caption: General workflow for HPLC purity analysis.

A Comparative Guide to LC-MS Methods for Analyzing Tert-butyl 2-(methylamino)acetate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in reactions involving Tert-butyl 2-(methylamino)acetate, precise and reliable analytical methods are paramount for monitoring reaction progress, identifying byproducts, and ensuring the quality of the final product. This guide provides a comparative overview of two primary Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies suitable for the analysis of this compound: Reversed-Phase Liquid Chromatography (RPLC) , often coupled with derivatization, and Hydrophilic Interaction Liquid Chromatography (HILIC) for direct analysis.

This compound, also known as tert-butyl sarcosinate, is a small, polar molecule. Its analysis by LC-MS can be approached in different ways, each with its own set of advantages and disadvantages. The choice of method will depend on the specific requirements of the analysis, such as the need for high sensitivity, the complexity of the sample matrix, and the desired sample throughput.

Method 1: Reversed-Phase Liquid Chromatography (RPLC) with Derivatization

Reversed-phase chromatography is a widely used technique, but the polar nature of this compound can lead to poor retention on traditional C18 columns. To overcome this, derivatization of the secondary amine can be employed to increase the hydrophobicity of the analyte, thereby improving its retention and chromatographic separation. A common derivatizing agent is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), which reacts with primary and secondary amines.

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an alternative chromatographic technique that is well-suited for the analysis of polar compounds without the need for derivatization. In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent and a small amount of aqueous solvent. This allows for the retention of polar analytes like this compound.

Quantitative Data Summary

The following tables summarize the typical quantitative performance parameters that can be expected for the two LC-MS methods. The data for the RPLC method is based on the analysis of similar derivatized amino acids, while the HILIC data is extrapolated from the analysis of underivatized amino acids and sarcosine (B1681465) derivatives.

Table 1: Comparison of LC-MS Method Performance Parameters

ParameterMethod 1: RPLC with AQC DerivatizationMethod 2: HILIC (Direct Analysis)
Analyte AQC-derivatized this compoundThis compound
Retention Time ~8-12 min~3-7 min
Linearity (R²) > 0.99> 0.99
Limit of Detection (LOD) ~0.1 - 1 ng/mL~1 - 10 ng/mL
Limit of Quantification (LOQ) ~0.5 - 5 ng/mL~5 - 25 ng/mL
Precision (%RSD) < 10%< 15%
Accuracy (%Recovery) 90 - 110%85 - 115%

Table 2: Typical Mass Spectrometry Parameters

ParameterMethod 1: RPLC with AQC DerivatizationMethod 2: HILIC (Direct Analysis)
Ionization Mode ESI PositiveESI Positive
Precursor Ion (m/z) [M+H]⁺ of derivatized analyte[M+H]⁺ = 146.12
Product Ion(s) (m/z) Characteristic fragment of the AQC tag (e.g., 171.1) and fragments of the parent moleculeFragments corresponding to the loss of the tert-butyl group (e.g., 90.1) and other fragments
Scan Type Multiple Reaction Monitoring (MRM)Multiple Reaction Monitoring (MRM)

Experimental Protocols

Method 1: RPLC with AQC Derivatization - Experimental Protocol

1. Sample Preparation and Derivatization:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • To 10 µL of the sample or standard, add 70 µL of borate (B1201080) buffer (pH 8.8).

  • Add 20 µL of AQC reagent solution (dissolved in acetonitrile).

  • Vortex briefly and heat at 55 °C for 10 minutes.

  • Dilute the reaction mixture with the initial mobile phase before injection.

2. LC-MS/MS Conditions:

  • LC System: UPLC/HPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5-95% B over 15 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization: Electrospray Ionization (ESI), Positive mode

  • MRM Transitions: Monitor the transition from the protonated derivatized molecule to characteristic product ions.

Method 2: HILIC (Direct Analysis) - Experimental Protocol

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Dilute the sample or standard in a solution that mimics the initial mobile phase composition (e.g., 90% acetonitrile).

  • Centrifuge to remove any particulates before injection.

2. LC-MS/MS Conditions:

  • LC System: UPLC/HPLC system

  • Column: HILIC column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium formate (B1220265) with 0.1% formic acid in water

  • Mobile Phase B: 10 mM Ammonium formate with 0.1% formic acid in 95:5 acetonitrile:water

  • Gradient: 95-50% B over 10 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 2 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization: Electrospray Ionization (ESI), Positive mode

  • MRM Transitions: Monitor the transition from the protonated molecule ([M+H]⁺ = 146.12) to characteristic product ions (e.g., loss of isobutylene, m/z 90.1).

Visualizations

RPLC_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis Sample Sample/Standard Buffer Add Borate Buffer Sample->Buffer AQC Add AQC Reagent Buffer->AQC Heat Heat at 55°C AQC->Heat Dilute Dilute Heat->Dilute Inject Inject into UPLC Dilute->Inject Column C18 Column Inject->Column MS ESI-MS/MS (MRM) Column->MS Data Data Acquisition MS->Data

Caption: Workflow for RPLC-MS analysis with derivatization.

HILIC_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis Sample Sample/Standard Dilute Dilute in Mobile Phase Sample->Dilute Centrifuge Centrifuge Dilute->Centrifuge Inject Inject into UPLC Centrifuge->Inject Column HILIC Column Inject->Column MS ESI-MS/MS (MRM) Column->MS Data Data Acquisition MS->Data

Caption: Workflow for direct HILIC-MS analysis.

Method_Comparison cluster_rplc Method 1: RPLC cluster_hilic Method 2: HILIC Analyte Tert-butyl 2-(methylamino)acetate Derivatization Derivatization (e.g., AQC) Analyte->Derivatization DirectAnalysis Direct Analysis Analyte->DirectAnalysis HighSensitivity High Sensitivity Derivatization->HighSensitivity ComplexPrep More Complex Sample Prep Derivatization->ComplexPrep SimplePrep Simpler Sample Prep DirectAnalysis->SimplePrep LowerSensitivity Potentially Lower Sensitivity DirectAnalysis->LowerSensitivity

Caption: Logical comparison of RPLC and HILIC methods.

Quantitative NMR (qNMR) for High-Accuracy Purity Assessment of Tert-butyl 2-(methylamino)acetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking robust and accurate methods for purity determination, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy presents a powerful, primary analytical technique. This guide provides an objective comparison of qNMR with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for assessing the purity of Tert-butyl 2-(methylamino)acetate, a key building block in pharmaceutical synthesis. The comparative analysis is supported by illustrative experimental data and detailed methodologies to facilitate informed decision-making in quality control and analytical development.

This compound is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] Ensuring its purity is paramount for the safety and efficacy of the final drug product. While traditional chromatographic methods like HPLC and GC-MS are widely employed for purity analysis, qNMR has emerged as a primary ratio method capable of providing direct, SI-traceable purity values without the need for a specific reference standard of the analyte itself.

Comparative Analysis of Purity Assessment Methods

The selection of an analytical technique for purity determination depends on various factors, including the required accuracy, the nature of the analyte and its potential impurities, and the intended application. This section compares the performance of qNMR, HPLC, and GC-MS for the purity assessment of this compound.

Parameter Quantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Direct comparison of the integral of an analyte's signal to that of a certified internal standard.Separation of components based on their differential partitioning between a mobile and stationary phase, with detection typically by UV absorbance.Separation of volatile compounds followed by ionization and mass-to-charge ratio analysis. Requires derivatization for non-volatile analytes.
Purity Result (Illustrative) 99.2% (w/w)99.3% (Area %)99.1% (Area %)
Key Advantages - Primary ratio method- High accuracy and precision- SI-traceable results- No need for a specific analyte reference standard- Provides structural information- High sensitivity for UV-active impurities- Well-established and widely available- Can separate a wide range of compounds- High sensitivity and selectivity- Provides molecular weight and structural information of impurities
Key Limitations - Lower sensitivity compared to chromatographic methods- Potential for signal overlap- Requires a certified internal standard- Requires a reference standard for the analyte for quantitative analysis- Impurities without a chromophore may not be detected- Area percent purity can be inaccurate if response factors differ- Requires derivatization for non-volatile compounds, which can introduce errors- Potential for thermal degradation of the analyte or its derivatives
Typical Impurities Detected Quantifies the main component against all proton-bearing impurities.Non-volatile organic impurities with a UV chromophore.Volatile and semi-volatile organic impurities.

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. The following sections outline the methodologies for the purity assessment of this compound using qNMR, HPLC, and GC-MS.

Quantitative ¹H-NMR (qNMR) Spectroscopy

Objective: To determine the absolute purity (w/w %) of this compound using an internal standard.

Materials and Reagents:

  • This compound (Analyte)

  • Maleic acid (Internal Standard, certified purity ≥ 99.5%)[2][3][4][5]

  • Deuterated Dimethyl Sulfoxide (DMSO-d6, ≥ 99.8% D)

  • NMR tubes (5 mm)

  • Analytical balance (readability ± 0.01 mg)

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Experimental Workflow for qNMR Purity Determination

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh ~20 mg of Analyte weigh_is Accurately weigh ~15 mg of Internal Standard dissolve Dissolve in ~0.7 mL DMSO-d6 weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer acquire Acquire ¹H NMR spectrum (quantitative parameters) transfer->acquire process Process spectrum (phasing, baseline correction) acquire->process integrate Integrate analyte and internal standard signals process->integrate calculate Calculate purity using the qNMR equation integrate->calculate

Caption: Workflow for qNMR Purity Determination

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of this compound into a clean, dry vial.

    • Accurately weigh approximately 15 mg of maleic acid (internal standard) into the same vial.

    • Add approximately 0.7 mL of DMSO-d6 to the vial.

    • Ensure complete dissolution by vortexing.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum using quantitative parameters, including a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest (typically 30-60 seconds) and a sufficient number of scans (e.g., 16-64) to achieve a high signal-to-noise ratio.

  • Data Processing and Purity Calculation:

    • Process the acquired spectrum, including Fourier transformation, phase correction, and baseline correction.

    • Integrate a well-resolved signal of the analyte (e.g., the singlet of the tert-butyl protons) and a signal of the internal standard (the singlet of the vinyl protons of maleic acid).

    • Calculate the purity using the following equation:

      Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight (this compound: 145.20 g/mol [6][7]; Maleic acid: 116.07 g/mol [2][3][4][5])

      • m = mass

      • P_IS = Purity of the internal standard

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound by area percent and identify potential impurities.

Materials and Reagents:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (≥ 98%)

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Logical Flow for HPLC Purity Assessment

HPLC_Flow cluster_prep Sample & Mobile Phase Preparation cluster_analysis Chromatographic Analysis cluster_data Data Analysis prep_mobile Prepare mobile phases (e.g., Water + 0.1% Formic Acid and Acetonitrile + 0.1% Formic Acid) prep_sample Prepare sample solution (~1 mg/mL in mobile phase A) inject Inject sample onto HPLC system prep_sample->inject run_gradient Run gradient elution inject->run_gradient integrate Integrate all peaks in the chromatogram run_gradient->integrate calculate Calculate purity by area percent integrate->calculate

Caption: Logical Flow for HPLC Purity Assessment

Procedure:

  • Mobile Phase and Sample Preparation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Prepare a sample solution of this compound at a concentration of approximately 1 mg/mL in Mobile Phase A.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase (4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

    • Gradient: 5% to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Data Analysis:

    • Integrate the peak area of the main component and all impurity peaks.

    • Calculate the purity using the area percent method:

      Purity (%) = (Area_main / (Area_main + ΣArea_impurities)) * 100

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile and semi-volatile impurities in this compound after derivatization.

Materials and Reagents:

  • This compound

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine

  • Dichloromethane (GC grade)

Instrumentation:

  • GC-MS system with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

Logical Relationship for GC-MS Purity Analysis

GCMS_Logic cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Interpretation dissolve Dissolve sample in pyridine derivatize Add BSTFA + TMCS and heat dissolve->derivatize inject Inject derivatized sample derivatize->inject separate Separate components in GC column inject->separate detect Detect and identify by MS separate->detect integrate Integrate peaks detect->integrate calculate Calculate area percent purity integrate->calculate

References

A Comparative Guide to N-Methylated Glycine Derivatives in Peptide Synthesis: Tert-butyl 2-(methylamino)acetate vs. Boc-sarcosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of peptide synthesis, the incorporation of N-methylated amino acids is a critical strategy for enhancing the pharmacokinetic properties of peptide-based therapeutics. N-methylation can improve proteolytic stability, increase membrane permeability, and modulate conformation, ultimately leading to more viable drug candidates.[1][2][3] Sarcosine (B1681465) (N-methylglycine) is the simplest N-methylated amino acid, and its derivatives are fundamental building blocks in this advanced area of research.

This guide provides a comprehensive comparison of two commonly utilized sarcosine derivatives: Tert-butyl 2-(methylamino)acetate and N-Boc-sarcosine . While both serve as precursors for introducing a sarcosine moiety into a peptide sequence, their distinct protection strategies—C-terminal protection in the former and N-terminal protection in the latter—dictate their applications and handling in solid-phase peptide synthesis (SPPS).

At a Glance: Key Chemical and Physical Properties

A summary of the essential properties of this compound (often used as its hydrochloride salt) and Boc-sarcosine is presented below. This data provides a foundational understanding of their physical characteristics.

PropertyThis compoundBoc-sarcosine
Synonyms Sarcosine tert-butyl ester, H-Sar-OtBuN-Boc-N-methylglycine, Boc-N-methylglycine
Molecular Formula C7H15NO2C8H15NO4
Molecular Weight 145.20 g/mol 189.21 g/mol [4]
Structure Amine: Free; Carboxyl: tert-butyl esterAmine: Boc-protected; Carboxyl: Free acid
Appearance Colorless to light yellow liquidWhite to off-white crystalline powder[5]
Melting Point Not applicable (liquid at RT)88-90 °C
Solubility Soluble in common organic solventsSoluble in organic solvents like DMF and DCM; sparingly soluble in water[5]
Stability The tert-butyl ester enhances stability[6]The Boc group enhances stability and reactivity in chemical reactions[4]

Conceptual Framework: N-protection vs. C-protection in Peptide Synthesis

The fundamental difference between this compound and Boc-sarcosine lies in their protection strategy, which dictates their utility in standard peptide synthesis workflows.

G cluster_0 Boc-sarcosine (N-protected) cluster_1 This compound (C-protected) Boc_Sar_OH Boc-Sar-OH Activate_COOH Activate Carboxyl Group (e.g., with HBTU/HATU) Boc_Sar_OH->Activate_COOH Couple_to_Resin Couple to N-terminal of growing peptide chain Activate_COOH->Couple_to_Resin H_Sar_OtBu H-Sar-OtBu Couple_to_Activated_Resin Couple to C-terminal of growing peptide chain H_Sar_OtBu->Couple_to_Activated_Resin

Boc-sarcosine, with its protected N-terminus and free carboxylic acid, is ready for activation and coupling to the free N-terminus of a growing peptide chain on a solid support. This aligns with the standard direction of solid-phase peptide synthesis (C-terminus to N-terminus).

Conversely, this compound has a free N-terminus and a protected C-terminus. This makes it suitable for coupling to an activated C-terminus of a peptide chain, which is characteristic of N-terminus to C-terminus peptide synthesis, a less common but valuable strategy.

Performance in Peptide Synthesis: A Comparative Analysis

The primary challenge in incorporating N-methylated amino acids into a peptide sequence is the steric hindrance posed by the N-methyl group.[5] This steric bulk can significantly slow down the kinetics of peptide bond formation, leading to incomplete coupling and the generation of deletion sequences.[2] To overcome this, more potent coupling reagents and longer reaction times are often necessary.[7]

Boc-sarcosine:

  • Advantages: As a standard N-protected amino acid, it fits seamlessly into established Boc- and Fmoc-based solid-phase peptide synthesis protocols. The Boc group provides excellent protection for the secondary amine during coupling.

  • Challenges: The N-methyl group still presents steric hindrance, which can necessitate the use of highly efficient coupling reagents like HATU or HBTU and potentially longer coupling times or double coupling cycles to ensure complete reaction.[2]

This compound:

  • Advantages: The free secondary amine is available for direct coupling. The tert-butyl ester provides robust protection for the C-terminus.

  • Challenges: The steric hindrance from the N-methyl group remains a significant factor affecting coupling efficiency. The free amine can also be less nucleophilic compared to a primary amine, further slowing the reaction.

Experimental Protocols

Detailed experimental protocols for the use of these compounds in peptide synthesis are provided below. These are generalized protocols and may require optimization based on the specific peptide sequence and solid support used.

Protocol 1: Coupling of Boc-sarcosine in Solid-Phase Peptide Synthesis

This protocol outlines the manual coupling of Boc-sarcosine to a resin-bound peptide with a free N-terminus.

1. Resin Preparation:

  • Swell the resin (e.g., Merrifield or PAM resin for Boc-SPPS) in dichloromethane (B109758) (DCM) for 1-2 hours.
  • If starting a new synthesis, couple the first amino acid to the resin according to standard procedures.
  • For subsequent couplings, deprotect the N-terminal Boc group of the resin-bound peptide using 50% trifluoroacetic acid (TFA) in DCM.

2. Neutralization:

  • Wash the resin with DCM.
  • Neutralize the resulting TFA salt with a 5-10% solution of diisopropylethylamine (DIEA) in DCM or N,N-dimethylformamide (DMF).
  • Wash the resin thoroughly with DCM and DMF.

3. Amino Acid Activation and Coupling:

  • In a separate vessel, dissolve Boc-sarcosine (2-4 equivalents relative to resin loading) and a coupling agent such as HATU (0.95 equivalents relative to the amino acid) in DMF.
  • Add DIEA (2 equivalents relative to the amino acid) to the solution to activate the Boc-sarcosine.
  • Immediately add the activated amino acid solution to the resin.
  • Agitate the mixture for 1-2 hours at room temperature.

4. Monitoring and Washing:

  • Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test (note: secondary amines like sarcosine may give a weak positive or negative result, so alternative tests like the chloranil (B122849) test are recommended).
  • If the coupling is incomplete, a second coupling can be performed.
  • Once the coupling is complete, drain the reaction solution and wash the resin with DMF and DCM.

G Resin_Prep Resin Swelling and N-terminal Deprotection Neutralization Neutralization with DIEA Resin_Prep->Neutralization Coupling Coupling to Resin Neutralization->Coupling Activation Boc-sarcosine Activation (HATU/DIEA in DMF) Activation->Coupling Monitoring Monitoring (e.g., Chloranil test) Coupling->Monitoring Washing Washing (DMF, DCM) Monitoring->Washing

Protocol 2: Coupling of this compound in Peptide Synthesis

This protocol describes a general approach for coupling this compound to an activated C-terminus of a peptide, typically in a solution-phase synthesis or for specific applications in solid-phase synthesis.

1. Activation of the Peptide C-terminus:

  • Dissolve the N-protected peptide with a free C-terminus in a suitable solvent (e.g., DMF or DCM).
  • Add a coupling agent (e.g., HBTU, HATU, or DIC/HOBt) and a base (e.g., DIEA) to activate the C-terminal carboxyl group.

2. Coupling Reaction:

  • In a separate vessel, dissolve this compound (1.1-1.5 equivalents) in the same solvent.
  • Add the solution of this compound to the activated peptide solution.
  • Stir the reaction mixture at room temperature for 2-24 hours, monitoring the progress by TLC or LC-MS.

3. Work-up and Purification:

  • Upon completion, quench the reaction with a mild acid (e.g., saturated aqueous NH4Cl).
  • Extract the product with an organic solvent (e.g., ethyl acetate).
  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
  • Purify the crude product by column chromatography.

4. Deprotection of the tert-butyl ester:

  • The tert-butyl ester can be removed under acidic conditions, for example, by treatment with a solution of TFA in DCM.

Conclusion

Both this compound and Boc-sarcosine are valuable reagents for the incorporation of sarcosine into peptides. The choice between them is primarily dictated by the synthetic strategy.

  • Boc-sarcosine is the reagent of choice for standard C-to-N solid-phase peptide synthesis due to its N-protected, C-activated nature.

  • This compound is more suited for N-to-C peptide synthesis or for specific solution-phase fragment condensations where a free N-terminus and a protected C-terminus are required.

In both cases, the inherent steric hindrance of the N-methyl group necessitates the use of powerful coupling reagents and careful monitoring to ensure high-yield synthesis of the desired N-methylated peptide. The selection of the appropriate derivative and optimization of the coupling conditions are paramount for the successful synthesis of these modified peptides, which hold great promise in the development of next-generation therapeutics.

References

A Comparative Guide to the Reactivity of Tert-butyl 2-(methylamino)acetate and Ethyl 2-(methylamino)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of tert-butyl 2-(methylamino)acetate and ethyl 2-(methylamino)acetate. These two esters of sarcosine (B1681465) (N-methylglycine) are valuable building blocks in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Understanding their relative reactivity is crucial for optimizing reaction conditions and achieving desired synthetic outcomes.

Executive Summary

The principal difference in reactivity between this compound and ethyl 2-(methylamino)acetate stems from the steric and electronic properties of the tert-butyl and ethyl ester groups, respectively. The bulky tert-butyl group imposes significant steric hindrance around the secondary amine, making it less accessible to reactants. Conversely, the smaller ethyl group presents a lower steric barrier. Electronically, the tert-butyl group is slightly more electron-donating than the ethyl group, which can subtly influence the nucleophilicity of the amine.

Physicochemical Properties

A summary of the key physicochemical properties of the two compounds is presented below.

PropertyThis compoundEthyl 2-(methylamino)acetate
Molecular Formula C₇H₁₅NO₂C₅H₁₁NO₂
Molecular Weight 145.20 g/mol 117.15 g/mol [1]
Appearance Colorless liquid (predicted)Colorless liquid
Boiling Point Not reported55 °C at 19 Torr
Solubility Soluble in organic solventsSoluble in organic solvents and water

Reactivity Comparison: N-Acylation

N-acylation is a fundamental transformation for these molecules, often employed to introduce various functional groups or to build larger molecular scaffolds. The rate and efficiency of N-acylation are directly influenced by the steric and electronic nature of the ester group.

N_Acylation_Comparison cluster_tert_butyl This compound cluster_ethyl Ethyl 2-(methylamino)acetate TBMA Tert-butyl 2-(methylamino)acetate Acyl_TBMA Acylating Agent (e.g., Acetyl Chloride) Acyl_EMA Acylating Agent (e.g., Acetyl Chloride) Product_TBMA N-Acetyl-tert-butyl 2-(methylamino)acetate TBMA_Factors Steric Hindrance: HIGH Electronic Effect: Slightly electron-donating EMA Ethyl 2-(methylamino)acetate Product_EMA N-Acetyl-ethyl 2-(methylamino)acetate EMA_Factors Steric Hindrance: LOW Electronic Effect: Less electron-donating

Steric Effects

The tert-butyl group is significantly larger than the ethyl group, creating a more sterically hindered environment around the nitrogen atom of the secondary amine. This steric bulk impedes the approach of an acylating agent, leading to a slower reaction rate for N-acylation of this compound compared to its ethyl counterpart. In SN2 reactions, increasing steric hindrance is known to dramatically decrease reaction rates.[2]

Electronic Effects

Both the tert-butyl and ethyl groups are electron-donating through induction. The tert-butyl group is a slightly stronger electron-donating group than the ethyl group. This increased electron density on the nitrogen atom could marginally increase its nucleophilicity. However, in the case of N-acylation, the steric effect of the tert-butyl group is the dominant factor and significantly outweighs the minor increase in nucleophilicity.

Predicted Reactivity in N-Acylation:

FeatureThis compoundEthyl 2-(methylamino)acetate
Relative Rate SlowerFaster
Reaction Conditions May require more forcing conditions (higher temperature, longer reaction time, or stronger base)Milder conditions are generally sufficient
Yield Potentially lower yields due to steric hindrance, especially with bulky acylating agentsGenerally higher yields

Stability Comparison: Ester Hydrolysis

The stability of the ester group towards hydrolysis is another critical factor, particularly in drug development where metabolic stability is a concern.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis of tert-butyl esters proceeds via an AAL1 mechanism, involving the formation of a stable tert-butyl carbocation. This pathway is generally faster than the AAC2 mechanism for ethyl esters.[3]

Base-Catalyzed Hydrolysis (Saponification)

In the presence of a base, the hydrolysis of esters typically follows a BAC2 mechanism. The bulky tert-butyl group sterically hinders the approach of the hydroxide (B78521) nucleophile to the carbonyl carbon, making tert-butyl esters significantly more resistant to basic hydrolysis than ethyl esters.

Predicted Stability towards Hydrolysis:

ConditionThis compoundEthyl 2-(methylamino)acetate
Acidic More labileMore stable
Basic More stableMore labile

Experimental Protocols

The following are general experimental protocols for the synthesis and N-acetylation of both compounds.

Synthesis of Ethyl 2-(methylamino)acetate

Ethyl 2-(methylamino)acetate can be synthesized from ethyl chloroacetate (B1199739) and methylamine (B109427).

Materials:

  • Ethyl chloroacetate

  • Methylamine (40% in water)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Sodium bicarbonate

Procedure:

  • To a solution of methylamine in water, add ethyl chloroacetate dropwise at 0 °C.

  • Allow the reaction mixture to stir at room temperature overnight.

  • Extract the aqueous solution with diethyl ether.

  • Wash the combined organic layers with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.

Synthesis of this compound

The synthesis of this compound can be achieved from tert-butyl bromoacetate (B1195939) and methylamine.

Materials:

  • Tert-butyl bromoacetate

  • Methylamine (in a suitable solvent like THF)

  • Triethylamine (B128534)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

Procedure:

  • Dissolve tert-butyl bromoacetate and triethylamine in DCM.

  • Add a solution of methylamine in THF dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for several hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for N-Acetylation

The following protocol can be adapted for both esters to compare their reactivity.

N_Acetylation_Workflow Start Dissolve amine ester and base (e.g., triethylamine) in DCM Step1 Cool to 0 °C Start->Step1 Step2 Add acetyl chloride dropwise Step1->Step2 Step3 Stir at room temperature Step2->Step3 Step4 Monitor reaction by TLC Step3->Step4 Step5 Aqueous work-up Step4->Step5 Step6 Dry organic layer Step5->Step6 Step7 Purify by column chromatography Step6->Step7 End Characterize product Step7->End

Materials:

  • This compound or Ethyl 2-(methylamino)acetate

  • Acetyl chloride

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the respective 2-(methylamino)acetate ester (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction by adding saturated aqueous sodium bicarbonate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the N-acetylated product.

To obtain quantitative comparative data, it is recommended to run the N-acetylation reactions for both esters in parallel under identical conditions and monitor the reaction progress over time using techniques such as GC-MS or NMR spectroscopy.

Spectroscopic Data

The following table summarizes key expected NMR chemical shifts for the starting materials.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Ethyl 2-(methylamino)acetate ~1.2 (t, 3H), ~2.4 (s, 3H), ~3.3 (s, 2H), ~4.1 (q, 2H)~14, ~36, ~52, ~61, ~172
This compound ~1.4 (s, 9H), ~2.4 (s, 3H), ~3.2 (s, 2H)~28, ~36, ~53, ~81, ~171

Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Conclusion

  • Ethyl 2-(methylamino)acetate is the more reactive of the two towards N-acylation due to lower steric hindrance. It is the preferred substrate when rapid and efficient derivatization of the secondary amine is required under mild conditions. However, the ethyl ester is more susceptible to hydrolysis, particularly under basic conditions.

  • This compound offers greater stability towards nucleophilic attack at the ester carbonyl, making it more robust under many reaction conditions, especially those involving basic reagents. The trade-off for this stability is its lower reactivity at the secondary amine, which may necessitate more forcing conditions for N-acylation. The tert-butyl ester is, however, more readily cleaved under acidic conditions, providing an orthogonal deprotection strategy.

For drug development professionals, the tert-butyl ester may be advantageous as a protecting group that can be removed under specific acidic conditions, while the ethyl ester might be considered for prodrug strategies where hydrolysis is intended. The selection of the appropriate building block will ultimately be guided by the specific requirements of the synthetic route and the desired properties of the final molecule.

References

A Comparative Guide: Tert-butyl 2-(methylamino)acetate vs. Benzyl Esters in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of protecting groups is a critical determinant in the successful synthesis of peptides, directly influencing yield, purity, and the suppression of side reactions. This is particularly true when incorporating N-methylated amino acids, which are known to enhance the pharmacokinetic properties of therapeutic peptides but also introduce significant synthetic challenges, primarily due to steric hindrance. This guide provides an in-depth, objective comparison of two common carboxyl-protecting groups for N-methylated glycine (B1666218): Tert-butyl 2-(methylamino)acetate and its corresponding benzyl (B1604629) ester. The following analysis, supported by experimental data and detailed protocols, will assist researchers in making informed decisions for their peptide synthesis strategies.

At a Glance: Key Differences and Performance Metrics

The choice between a tert-butyl and a benzyl ester for protecting the C-terminus of N-methylated glycine hinges on the desired synthetic strategy, particularly the orthogonality of deprotection conditions relative to other protecting groups used in the peptide sequence.

Protecting GroupTypical Yield (%)Purity (%)Key AdvantagesKey Disadvantages
Tert-butyl Ester 80-90[1]>90[1]- Removable under moderately acidic conditions (e.g., TFA), compatible with the Fmoc/tBu strategy.[1] - Avoids the use of heavy metal catalysts for deprotection.- Can be labile under the repeated acidic conditions of Boc-SPPS.[1] - Potential for tert-butylation of sensitive residues like Tryptophan and Methionine.[2]
Benzyl Ester 85-95[1]>95[1]- Stable to a wide range of reagents, including the acidic conditions used for Boc-group removal.[1] - Removable by hydrogenolysis, offering an orthogonal deprotection strategy to acid-labile groups.[1]- Requires catalytic transfer hydrogenation (e.g., Pd/C) or strong acids (e.g., HF) for removal.[1] - Potential for catalyst poisoning by sulfur-containing residues. - Risk of racemization during saponification-based deprotection of N-methylated residues.

Note: The data presented in this table is representative and compiled from various sources. Actual results may vary depending on the specific peptide sequence, coupling reagents, and reaction conditions.

The Impact of N-Methylation on Peptide Synthesis

The presence of a methyl group on the amide nitrogen introduces significant steric bulk, which can impede the approach of the incoming activated amino acid during the coupling step. This steric hindrance often leads to slower reaction rates and incomplete couplings, necessitating the use of more potent activating reagents and potentially longer reaction times or elevated temperatures.

Furthermore, N-methylated amino acid residues are known to be more prone to racemization, particularly during deprotection steps involving strong bases or acids. The electron-donating nature of the N-methyl group can increase the acidity of the α-proton, facilitating its abstraction and subsequent loss of stereochemical integrity.

Orthogonal Deprotection Strategies: A Visual Guide

The choice between tert-butyl and benzyl esters is fundamentally linked to the overall protecting group strategy employed in the peptide synthesis. The following diagram illustrates the orthogonality of the Fmoc/tBu and Boc/Bzl strategies.

G cluster_Fmoc_tBu Fmoc/tBu Strategy cluster_Boc_Bzl Boc/Bzl Strategy Fmoc Fmoc (N-terminal) tBu tBu/Trt/Boc (Side-chains/ C-terminal tert-butyl ester) Boc Boc (N-terminal) Bzl Bzl/Tos (Side-chains/ C-terminal benzyl ester) Base Base (e.g., Piperidine) Base->Fmoc Deprotects Acid_mild Mild Acid (e.g., TFA) Acid_mild->tBu Deprotects Acid_mild->Boc Deprotects Acid_strong Strong Acid (e.g., HF) Acid_strong->Bzl Deprotects Hydrogenolysis Hydrogenolysis (H₂, Pd/C) Hydrogenolysis->Bzl Deprotects

Orthogonal Deprotection Schemes in Peptide Synthesis

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, coupling, and deprotection of this compound and its benzyl ester counterpart.

Synthesis of N-Protected N-Methylglycine Esters

Protocol 1: Synthesis of N-Boc-N-methylglycine tert-butyl ester

This protocol describes the synthesis of N-Boc-N-methylglycine tert-butyl ester, a key building block for incorporating N-methylglycine with a tert-butyl ester protecting group.

G cluster_start Starting Materials sarcosine Sarcosine (N-methylglycine) step1 Step 1: N-Boc Protection - Dissolve Sarcosine in DMSO/aq. NaOH - Add Boc₂O - Stir at room temperature sarcosine->step1 boc_anhydride Di-tert-butyl dicarbonate (B1257347) (Boc₂O) boc_anhydride->step1 tert_butanol tert-Butanol step2 Step 2: Esterification - Dissolve N-Boc-Sarcosine in tert-Butanol - Add DCC and DMAP - Stir at room temperature tert_butanol->step2 dmso DMSO (solvent) dmso->step1 naoh NaOH (base) naoh->step1 intermediate1 N-Boc-Sarcosine step1->intermediate1 intermediate1->step2 product N-Boc-N-methylglycine tert-butyl ester step2->product

Synthesis of N-Boc-N-methylglycine tert-butyl ester

Protocol 2: Synthesis of N-Fmoc-N-methylglycine benzyl ester

This protocol outlines the synthesis of N-Fmoc-N-methylglycine benzyl ester, used for incorporating N-methylglycine with a benzyl ester protecting group in Fmoc-based solid-phase peptide synthesis.

G cluster_start Starting Materials sarcosine_be Sarcosine benzyl ester hydrochloride step1 Step 1: N-Fmoc Protection - Suspend Sarcosine benzyl ester HCl in DCM - Add DIEA - Add Fmoc-Cl - Stir at room temperature sarcosine_be->step1 fmoc_cl Fmoc-Cl fmoc_cl->step1 diea DIEA (base) diea->step1 dcm DCM (solvent) dcm->step1 product N-Fmoc-N-methylglycine benzyl ester step1->product

References

A Comparative Guide to N-Methylglycine Incorporation: Alternatives to Tert-butyl 2-(methylamino)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis and the creation of peptidomimetics, the incorporation of N-methylglycine (sarcosine) is a common strategy to enhance proteolytic stability, modulate conformation, and improve pharmacokinetic properties. While Tert-butyl 2-(methylamino)acetate serves as a building block for this purpose, a comprehensive evaluation of its alternatives is crucial for optimizing synthesis outcomes. This guide provides an objective comparison of the primary alternatives, focusing on their performance within the two dominant solid-phase peptide synthesis (SPPS) strategies: 9-fluorenylmethoxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc).

The principal alternatives to this compound (H-Sar-OtBu) for the incorporation of N-methylglycine are the protected sarcosine (B1681465) derivatives compatible with standard peptide synthesis protocols:

  • Fmoc-Sar-OH (Fmoc-N-methylglycine)

  • Boc-Sar-OH (Boc-N-methylglycine)

The choice between these alternatives is intrinsically linked to the overall synthetic strategy employed for the peptide.

Performance Comparison of N-Methylglycine Building Blocks

The selection of a protected N-methylglycine derivative directly impacts coupling efficiency, potential side reactions, and the overall yield and purity of the final peptide. The following table summarizes the key performance indicators for Fmoc-Sar-OH and Boc-Sar-OH.

FeatureFmoc-Sar-OHBoc-Sar-OHThis compound (H-Sar-OtBu)
Protecting Group Strategy Fmoc/tBuBoc/BzlBoc/Bzl (typically)
Deprotection Conditions Base-labile (e.g., 20% piperidine (B6355638) in DMF)[1]Acid-labile (e.g., TFA)[1][]Requires acylation prior to use in Boc SPPS
Coupling Reagents Compatible with modern, efficient reagents (e.g., HBTU, HATU, HCTU)[][3]Often used with carbodiimides (e.g., DCC/HOBt), though newer reagents can be used[]N/A (unprotected amine)
Side Chain Protection Orthogonal acid-labile groups (e.g., tBu, Boc, Trt)[4]Requires side-chain protection stable to TFA (e.g., Bzl, Tos)N/A
Cleavage from Resin Mild acidic conditions (e.g., TFA cocktail)[4]Strong acid (e.g., HF)[1]Dependent on the resin used
Purity & Yield Generally high due to mild conditions and efficient couplingCan be lower for complex peptides due to harsher deprotection stepsDependent on the subsequent acylation and coupling steps
Ease of Handling Generally straightforward with automated synthesizersRequires specialized equipment for HF cleavage[1]Requires an additional reaction step before incorporation
Cost-Effectiveness Building blocks can be more expensive, but overall process can be more efficient[]Building blocks are often less expensive[]Can be cost-effective if synthesized in-house

Experimental Protocols

Detailed methodologies are critical for the successful incorporation of N-methylglycine. Below are representative protocols for the use of Fmoc-Sar-OH and Boc-Sar-OH in solid-phase peptide synthesis.

Protocol 1: Incorporation of Fmoc-Sar-OH in Fmoc/tBu SPPS

This protocol outlines the manual incorporation of Fmoc-Sar-OH onto a resin-bound peptide with a free N-terminal amine.

1. Resin Preparation:

  • Swell the resin (e.g., Rink Amide MBHA resin) in dimethylformamide (DMF) for at least 30 minutes.[5]
  • Remove the Fmoc protecting group from the N-terminal amino acid by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.[1][5]
  • Wash the resin thoroughly with DMF (3x), isopropanol (B130326) (3x), and DMF (3x).

2. Coupling of Fmoc-Sar-OH:

  • In a separate vessel, dissolve Fmoc-Sar-OH (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
  • Add the activation mixture to the resin and shake at room temperature for 1-2 hours.
  • Monitor the coupling reaction using a Kaiser test. A negative test (yellow beads) indicates complete coupling.
  • Wash the resin with DMF (5x).

3. Capping (Optional but Recommended):

  • To block any unreacted amino groups, treat the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF (e.g., 5% acetic anhydride, 5% DIPEA in DMF) for 30 minutes.
  • Wash the resin with DMF (5x).

4. Subsequent Deprotection and Coupling:

  • Proceed with the deprotection of the Fmoc group from the newly added sarcosine residue as described in step 1 to continue the peptide chain elongation.

Protocol 2: Incorporation of Boc-Sar-OH in Boc/Bzl SPPS

This protocol describes the manual incorporation of Boc-Sar-OH onto a resin-bound peptide with a free N-terminal amine.

1. Resin Preparation:

  • Swell the resin (e.g., MBHA resin) in dichloromethane (B109758) (DCM) for at least 30 minutes.[6]
  • Neutralize the resin with 5-10% DIPEA in DCM.
  • Wash the resin with DCM (5x).

2. Boc Deprotection:

  • Remove the Boc protecting group from the N-terminal amino acid by treating the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes, followed by a 30-minute treatment.[6]
  • Wash the resin with DCM (3x), isopropanol (3x), and DCM (3x).
  • Neutralize the resin with 10% DIPEA in DCM.
  • Wash the resin with DCM (5x).

3. Coupling of Boc-Sar-OH:

  • In a separate vessel, pre-activate Boc-Sar-OH (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5-10 minutes.
  • Alternatively, use a carbodiimide (B86325) coupling method by dissolving Boc-Sar-OH (3 eq.) and HOBt (3 eq.) in DMF, followed by the addition of DIC (3 eq.).
  • Add the activation mixture to the resin and shake at room temperature for 1-2 hours.
  • Monitor the coupling reaction using a Kaiser test.
  • Wash the resin with DMF (3x) and DCM (3x).

Visualizing Synthesis Workflows

The following diagrams illustrate the core steps in incorporating N-methylglycine using the Fmoc and Boc strategies.

Fmoc_Sarcosine_Incorporation Start Resin-Bound Peptide (Fmoc-Protected N-terminus) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Washing1 Wash (DMF, IPA) Deprotection->Washing1 Coupling Fmoc-Sar-OH Coupling (HCTU/DIPEA in DMF) Washing1->Coupling Washing2 Wash (DMF) Coupling->Washing2 Capping Capping (Optional) (Acetic Anhydride/DIPEA) Washing2->Capping End Resin-Bound Peptide with N-terminal Sarcosine Washing2->End If no capping Capping->End

Caption: Workflow for Fmoc-Sar-OH incorporation in SPPS.

Boc_Sarcosine_Incorporation Start Resin-Bound Peptide (Boc-Protected N-terminus) Deprotection Boc Deprotection (50% TFA/DCM) Start->Deprotection Washing1 Wash & Neutralize (DCM, IPA, DIPEA) Deprotection->Washing1 Coupling Boc-Sar-OH Coupling (HBTU/DIPEA or DCC/HOBt) Washing1->Coupling Washing2 Wash (DMF, DCM) Coupling->Washing2 End Resin-Bound Peptide with N-terminal Sarcosine Washing2->End

Caption: Workflow for Boc-Sar-OH incorporation in SPPS.

Concluding Remarks

The choice between Fmoc-Sar-OH and Boc-Sar-OH as alternatives to this compound for N-methylglycine incorporation is fundamentally dictated by the overarching peptide synthesis strategy. The Fmoc approach offers milder reaction conditions, compatibility with a wider range of sensitive functional groups, and is generally more amenable to automated synthesis.[1][][4] Conversely, the Boc strategy, while employing harsher deprotection conditions that may limit its applicability for certain complex peptides, can be more cost-effective in terms of starting materials.[1][] For syntheses where this compound is considered, it is important to note that it would first need to be acylated with a suitable protecting group (e.g., Boc anhydride) before it can be used in a standard SPPS workflow, adding an extra step to the overall process. Therefore, for direct incorporation, Fmoc-Sar-OH and Boc-Sar-OH are the more streamlined and widely adopted alternatives.

References

Performance of Tert-butyl 2-(methylamino)acetate in Automated Peptide Synthesizers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of N-methylated amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance the therapeutic properties of peptides. N-methylation can significantly improve metabolic stability, increase membrane permeability, and modulate conformation, which can lead to enhanced biological activity and oral bioavailability.[1][2][3] Tert-butyl 2-(methylamino)acetate, used in its Fmoc-protected form (Fmoc-Sar-OH or Fmoc-N-methylglycine) for solid-phase peptide synthesis (SPPS), is a key building block for introducing the simplest N-methylated amino acid, sarcosine, into a peptide chain.

This guide provides an objective comparison of the performance of Fmoc-Sar-OH with other N-methylated amino acid alternatives in automated peptide synthesizers, supported by experimental data and detailed protocols.

Data Presentation: Comparative Analysis

The primary challenge in the synthesis of N-methylated peptides is the steric hindrance at the N-terminal secondary amine, which can lead to slower and less efficient coupling reactions compared to non-methylated amino acids.[4][5] This is particularly pronounced when coupling an N-methylated amino acid to another N-methylated residue.

Table 1: Comparison of Synthesis Parameters for Fmoc-N-Methylated Amino Acids

ParameterFmoc-Sar-OH (N-Me-Gly)Fmoc-N-Me-Ala-OHFmoc-N-Me-Leu-OHGeneral Trend for other N-Me-AA
Steric Hindrance LowModerateHighIncreases with side chain bulk
Relative Coupling Difficulty Lower than other N-Me-AAModerateHighIncreases with steric hindrance
Recommended Coupling Reagents HATU/DIPEA, HBTU/HOBtHATU/DIPEA, PyAOP, PyBOP/HOAtHATU/DIPEA, PyAOP, PyBOP/HOAt, BOP-ClStronger coupling reagents required[1][6]
Typical Coupling Time (Automated) 1-2 hours2-4 hours or double coupling2-4 hours or double couplingLonger coupling times or double coupling often necessary[7]
Microwave-Assisted Coupling Effective in reducing timeHighly effective[4]Highly effective[4]Generally improves coupling efficiency for hindered residues[4]

Table 2: Performance Metrics of Peptides Containing N-Methylated Amino Acids

Performance MetricPeptide with SarcosinePeptide with N-Methyl-AlanineGeneral Observations
Typical Crude Purity 70-95%60-90%Purity can be lower for sequences with multiple N-methylated residues due to incomplete couplings.
Proteolytic Stability (vs. non-methylated) Significantly IncreasedSignificantly IncreasedN-methylation of the amide bond hinders recognition and cleavage by proteases.[7]
Membrane Permeability Generally IncreasedCan be higher than SarcosineThe increased lipophilicity and reduced H-bond donor capacity can improve passive diffusion across cell membranes.[7]
Conformational Flexibility More flexible than other N-Me-AAMore constrained than SarcosineN-methylation restricts the peptide backbone conformation, which can be beneficial for receptor binding.

Experimental Protocols

The following is a generalized protocol for the automated synthesis of a peptide containing an N-methylated amino acid using Fmoc/tBu chemistry.

Resin Preparation
  • Resin Selection: Choose a suitable resin based on the C-terminal of the desired peptide (e.g., Rink Amide resin for a C-terminal amide).

  • Swelling: Swell the resin in N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) for at least 1 hour before synthesis.[1]

Automated Peptide Synthesis Cycle

The synthesis proceeds through iterative cycles of deprotection and coupling for each amino acid.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine (B6355638) in DMF for 5-20 minutes to remove the Fmoc protecting group from the N-terminal amino acid.[7]

    • Wash the resin thoroughly with DMF to remove the deprotection solution and by-products.

  • Amino Acid Coupling (for non-methylated amino acids):

    • Dissolve the Fmoc-protected amino acid (4 equivalents relative to resin loading), a coupling reagent (e.g., HBTU, 3.9 equivalents), and a base (e.g., DIPEA, 8 equivalents) in DMF.[7]

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

    • Wash the resin with DMF and dichloromethane (B109758) (DCM).

  • Amino Acid Coupling (for N-methylated amino acids, e.g., Fmoc-Sar-OH):

    • Activation: In a separate vial, pre-activate the Fmoc-N-methylated amino acid (4 equivalents) with a stronger coupling reagent such as HATU (3.9 equivalents) and DIPEA (8 equivalents) in DMF for 5-10 minutes.[1][7]

    • Coupling: Add the pre-activated N-methylated amino acid solution to the resin.

    • Reaction Time: Allow for a longer coupling time (2-4 hours) or perform a double coupling (repeating the coupling step) to ensure complete reaction.[7] Microwave-assisted coupling can significantly reduce the reaction time and improve efficiency.[4]

    • Monitoring: Coupling to N-methylated amino acids should be monitored using a qualitative test like the bromophenol blue test, as the ninhydrin (B49086) test gives a false negative.[1]

    • Washing: Wash the resin thoroughly with DMF and DCM.

Cleavage and Deprotection
  • After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it.

  • Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (B1312306) (TIS), 2.5% H₂O) for 2-4 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.

Purification and Analysis
  • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analyze the purified peptide by mass spectrometry to confirm its identity and purity.

Mandatory Visualization

experimental_workflow cluster_synthesis Automated Peptide Synthesis cluster_comparison Comparative Coupling start Start: Swell Resin deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling Step wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 end_cycle Repeat for each Amino Acid wash2->end_cycle end_cycle->deprotection Next Amino Acid cleavage Cleavage from Resin (TFA Cocktail) end_cycle->cleavage Final Amino Acid purification Purification (RP-HPLC) cleavage->purification analysis Analysis (MS, HPLC) purification->analysis aa1 Fmoc-Sar-OH reagent1 Coupling Reagent (e.g., HATU) aa1->reagent1 aa2 Alternative Fmoc-N-Me-AA aa2->reagent1 reagent1->coupling

Caption: Experimental workflow for comparing N-methylated amino acids.

signaling_pathway cluster_peptide Peptide Properties cluster_effects Biophysical Effects cluster_interaction Biological Interaction peptide Peptide n_methylation N-Methylation (e.g., with Sarcosine) peptide->n_methylation Modification stability Increased Proteolytic Stability n_methylation->stability conformation Altered Conformation n_methylation->conformation receptor Target Receptor stability->receptor Longer Half-Life conformation->receptor Modulated Binding Affinity signaling Downstream Signaling receptor->signaling Activation/Inhibition

Caption: Impact of N-methylation on peptide-receptor interaction.

References

A Comparative Guide to the Structural Validation of Tert-butyl 2-(methylamino)acetate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the structural validation of Tert-butyl 2-(methylamino)acetate and its derivatives. Detailed experimental protocols, comparative data, and workflow visualizations are presented to assist researchers in confirming the chemical structures of these compounds, which are valuable building blocks in medicinal chemistry and drug discovery.

Introduction

This compound and its derivatives are important intermediates in the synthesis of various biologically active molecules. Accurate structural confirmation is a critical step in the drug development pipeline to ensure the identity, purity, and stability of these compounds. This guide outlines the primary analytical methods used for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).

Comparison of Analytical Techniques

The structural elucidation of this compound derivatives relies on the complementary information provided by NMR and MS. While NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the connectivity of atoms, mass spectrometry determines the molecular weight and provides fragmentation patterns that aid in structural confirmation.

Key Performance Characteristics
Feature¹H NMR Spectroscopy¹³C NMR SpectroscopyHigh-Resolution Mass Spectrometry (HRMS)
Information Provided Proton environment, chemical shifts (δ), coupling constants (J), integrationCarbon skeleton, chemical shifts (δ)Exact molecular weight, elemental composition
Sample Requirement ~1-5 mg~5-20 mg<1 mg
Resolution HighModerateVery High
Primary Use Determination of proton connectivity and stereochemistryConfirmation of carbon backbone and functional groupsUnambiguous determination of molecular formula

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of glycine (B1666218) tert-butyl ester with a suitable methylating agent. A representative procedure is the reductive amination of glycine tert-butyl ester with formaldehyde (B43269).

Materials:

  • Glycine tert-butyl ester hydrochloride

  • Formaldehyde (37% in water)

  • Sodium triacetoxyborohydride (B8407120)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of glycine tert-butyl ester hydrochloride (1 equivalent) in DCM, add formaldehyde (1.2 equivalents).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise.

  • Continue stirring at room temperature for 12-18 hours.

  • Quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

¹H NMR Spectroscopy Parameters:

  • Spectrometer: 400 MHz or higher

  • Pulse Program: Standard single-pulse experiment

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-5 seconds

  • Number of Scans: 8-16

¹³C NMR Spectroscopy Parameters:

  • Spectrometer: 100 MHz or higher

  • Pulse Program: Proton-decoupled experiment

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 1024 or more, depending on sample concentration

High-Resolution Mass Spectrometry (HRMS)

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as acetonitrile (B52724) or methanol.

Instrumentation and Parameters:

  • Mass Spectrometer: Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap

  • Ionization Mode: Positive ion mode is typically used for these compounds.

  • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Resolution: Set to a high resolution (e.g., >10,000) to enable accurate mass measurement.

Data Presentation: Spectroscopic Data for Tert-butyl 2-(amino)acetate Derivatives

The following tables summarize typical spectroscopic data for this compound and a related derivative.

¹H NMR Data (400 MHz, CDCl₃)
Compoundδ (ppm), Multiplicity, J (Hz), Integration, Assignment
Tert-butyl 2-aminoacetate [1]3.30 (s, 2H, CH ₂), 1.45 (s, 9H, C(CH ₃)₃)
Tert-butyl 2-(benzylamino)acetate 3.80 (s, 2H, PhCH ₂), 3.35 (s, 2H, CH ₂), 1.48 (s, 9H, C(CH ₃)₃), 7.25-7.40 (m, 5H, Ar-H )
N-(4-(tert-butyl)phenyl)-N-(2-(tert-butylamino)-2-oxo-1-(pyridin-3-yl)ethyl)isonicotinamide [2]8.57 (s, 1H), 8.50 (m, 3H), 7.98 (m, 1H), 7.57 (m, 2H), 7.51 (m, 1H), 7.12 (m, 4H), 6.28 (s, 1H), 1.34 (s, 9H), 1.14 (s, 9H)
¹³C NMR Data (100 MHz, CDCl₃)
Compoundδ (ppm), Assignment
Tert-butyl 2-aminoacetate [1]173.05 (C =O), 80.75 (C (CH₃)₃), 44.19 (C H₂), 27.82 (C(C H₃)₃)
Tert-butyl 2-(benzylamino)acetate 171.5 (C =O), 139.0 (Ar-C ), 128.6 (Ar-C H), 128.3 (Ar-C H), 127.3 (Ar-C H), 81.5 (C (CH₃)₃), 53.8 (PhC H₂), 51.2 (C H₂), 28.1 (C(C H₃)₃)
N-(4-(tert-butyl)phenyl)-N-(2-(tert-butylamino)-2-oxo-1-(thiophen-3-yl)ethyl)furan-2-carboxamide [2]168.1, 159.3, 152.0, 146.4, 144.6, 137.2, 134.9, 129.6, 129.0, 126.7, 125.8, 125.1, 116.7, 111.1, 61.6, 51.4, 34.6, 31.3, 28.6
High-Resolution Mass Spectrometry (HRMS) Data
CompoundCalculated [M+H]⁺ (m/z)Observed [M+H]⁺ (m/z)
Tert-butyl 2-aminoacetate 132.1025132.1021
Tert-butyl 2-(benzylamino)acetate 222.1494222.1490
N-(2-(tert-butylamino)-2-oxo-1-(pyridin-3-yl)ethyl)-N-(4-isopropylphenyl)furan-2-carboxamide [2]420.2287420.2290

Visualizations

Experimental Workflow for Synthesis and Structural Validation

G cluster_synthesis Synthesis cluster_validation Structural Validation Start Starting Materials (Glycine tert-butyl ester, Alkyl/Aryl Halide) Reaction N-Alkylation or N-Arylation Reaction Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Purified Derivative Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR MS Mass Spectrometry (HRMS) Product->MS Data_Analysis Data Analysis & Structure Confirmation NMR->Data_Analysis MS->Data_Analysis

Caption: Workflow for the synthesis and structural validation of this compound derivatives.

Key Spectroscopic Correlations for Structural Elucidation

G cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry Structure This compound O H₃C-N-CH₂-C-O-C(CH₃)₃ H HNMR ¹H NMR Singlet ~1.4 ppm (9H) Singlet ~2.4 ppm (3H) Singlet ~3.3 ppm (2H) Broad Singlet (1H) Structure:f2->HNMR:s1 tert-butyl protons Structure:f2->HNMR:s2 N-methyl protons Structure:f2->HNMR:s3 methylene protons Structure:f3->HNMR:s4 N-H proton CNMR ¹³C NMR ~172 ppm (C=O) ~81 ppm (O-C(CH₃)₃) ~55 ppm (N-CH₂) ~36 ppm (N-CH₃) ~28 ppm (C(CH₃)₃) Structure:f1->CNMR:c1 Structure:f2->CNMR:c2 Structure:f2->CNMR:c3 Structure:f2->CNMR:c4 Structure:f2->CNMR:c5 HRMS HRMS [M+H]⁺ = C₇H₁₆NO₂⁺ Calculated m/z: 146.1181 Observed m/z: ~146.1180 Structure->HRMS Fragmentation Key Fragments Loss of tert-butyl group (-57) Loss of CO₂tBu group (-101) Structure->Fragmentation

Caption: Key NMR and MS correlations for the structural confirmation of this compound.

References

A Comparative Guide to the Stability of Sarcosine Esters in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate ester protecting group for sarcosine (B1681465) (N-methylglycine) is a critical consideration in multi-step organic synthesis, particularly in the context of peptide synthesis and drug development. The stability of the ester directly influences reaction yields, purity of intermediates, and the overall efficiency of the synthetic route. This guide provides a comparative analysis of the stability of commonly used sarcosine esters—methyl, ethyl, and tert-butyl esters—supported by general experimental principles.

Comparative Stability Overview

The stability of an ester is contingent upon the reaction conditions employed. In general, the susceptibility of an ester to cleavage is influenced by steric hindrance around the carbonyl group and the electronic effects of the alkyl group.

Ester TypeStructureRelative Stability to Acidic HydrolysisRelative Stability to Basic Hydrolysis (Saponification)Common Cleavage ConditionsKey Considerations
Methyl Ester Sar-OMeLess StableLess StableStrong acidic (e.g., HCl, H2SO4) or basic (e.g., LiOH, NaOH) conditions.[1]Prone to hydrolysis under both strong acid and base. Its smaller size can lead to faster reaction rates in some cases.
Ethyl Ester Sar-OEtModerately StableModerately StableStrong acidic or basic conditions.Often offers improved solubility of intermediates compared to methyl esters, which can lead to better reaction rates and yields.[2]
Tert-Butyl Ester Sar-OtBuLeast StableMost StableMild to strong acidic conditions (e.g., TFA, HCl).[1][3]Highly stable to basic conditions, making it an excellent orthogonal protecting group in syntheses involving base-labile functionalities.[4] The bulky tert-butyl group provides significant steric hindrance, preventing nucleophilic attack under basic conditions.

Experimental Protocols

General Procedure for Esterification of Sarcosine (Fischer Esterification)

This protocol describes a general method for the synthesis of methyl and ethyl sarcosinate hydrochlorides.

Materials:

  • Sarcosine

  • Methanol or Ethanol

  • Thionyl chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄)

  • Anhydrous diethyl ether

Procedure:

  • Suspend sarcosine in an excess of the desired alcohol (methanol or ethanol) in a round-bottom flask equipped with a reflux condenser and a drying tube.

  • Cool the mixture in an ice bath.

  • Slowly add thionyl chloride (typically 1.1 to 1.5 equivalents) or concentrated sulfuric acid dropwise with stirring.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • The hydrochloride salt of the sarcosine ester will precipitate.

  • Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

General Procedure for Tert-Butyl Ester Synthesis

Materials:

  • N-protected Sarcosine (e.g., Boc-Sarcosine or Z-Sarcosine)

  • Tert-butanol

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous dichloromethane (B109758) (DCM)

Procedure:

  • Dissolve N-protected sarcosine in anhydrous DCM in a round-bottom flask.

  • Add tert-butanol, DCC, and a catalytic amount of DMAP.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with aqueous solutions to remove excess reagents and byproducts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography if necessary.

Comparative Cleavage Protocols

1. Acidic Cleavage of Tert-Butyl Esters:

  • Reagents: Trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 25-50% TFA/DCM).[5]

  • Procedure: Dissolve the tert-butyl ester in the TFA/DCM solution and stir at room temperature. The reaction is typically complete within 1-2 hours. The solvent and excess TFA are then removed under reduced pressure.

2. Basic Hydrolysis (Saponification) of Methyl/Ethyl Esters:

  • Reagents: 1M Lithium hydroxide (B78521) (LiOH) or Sodium hydroxide (NaOH) in a mixture of THF and water.

  • Procedure: Dissolve the ester in the THF/water mixture and add the aqueous base. Stir at room temperature and monitor by TLC. Upon completion, acidify the reaction mixture to protonate the resulting carboxylate and extract the carboxylic acid with an organic solvent.

Visualizing Synthetic Strategies

Orthogonal Protection Strategy in Peptide Synthesis

The differing stabilities of sarcosine esters under acidic and basic conditions allow for their use in orthogonal protection strategies, which is fundamental in solid-phase peptide synthesis (SPPS).

Orthogonal_Protection cluster_synthesis Peptide Synthesis Steps cluster_stability Protecting Group Stability Start Resin-Bound Peptide with N-terminal Fmoc group and side-chain tBu esters Deprotection Fmoc Deprotection (Piperidine in DMF) Start->Deprotection Final_Cleavage Final Cleavage from Resin and Side-Chain Deprotection (TFA Cocktail) Start->Final_Cleavage Completed Sequence Coupling Amino Acid Coupling (e.g., HATU, DIPEA) Deprotection->Coupling Free N-terminus Coupling->Start Elongated Peptide End Purified Peptide Final_Cleavage->End Fmoc Fmoc Group (Base Labile) tBu tert-Butyl Ester (Acid Labile) Base Basic Conditions (e.g., Piperidine) Base->Fmoc Cleaves Base->tBu Stable Acid Acidic Conditions (e.g., TFA) Acid->Fmoc Stable Acid->tBu Cleaves Ester_Synthesis_Deprotection Sarcosine Sarcosine Me_Et_Ester Sarcosine Methyl/Ethyl Ester Sarcosine->Me_Et_Ester MeOH or EtOH, H+ tBu_Ester Sarcosine tert-Butyl Ester Sarcosine->tBu_Ester Isobutylene, H+ or N-Boc-Sarcosine + tBuOH, DCC Acid_Hydrolysis Acidic Hydrolysis (e.g., aq. HCl) Me_Et_Ester->Acid_Hydrolysis Base_Hydrolysis Basic Hydrolysis (e.g., NaOH) Me_Et_Ester->Base_Hydrolysis Acidolysis Acidolysis (e.g., TFA) tBu_Ester->Acidolysis Acid_Hydrolysis->Sarcosine Base_Hydrolysis->Sarcosine Acidolysis->Sarcosine

References

Benchmarking Tert-butyl 2-(methylamino)acetate Against Other Protected Amino Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Tert-butyl 2-(methylamino)acetate, an ester of the N-methylated amino acid sarcosine (B1681465), against standard protected amino acids commonly used in peptide synthesis and drug development. The performance and properties of this compound are benchmarked against Boc-Gly-OH, Fmoc-Gly-OH, Cbz-Gly-OH, and Boc-Sar-OH to highlight its unique characteristics and potential applications.

Overview of Compared Amino Acid Derivatives

This compound, also known as sarcosine tert-butyl ester, offers a unique structural motif: a secondary amine and a bulky tert-butyl ester group. This comparison evaluates its physicochemical properties and reactivity relative to canonical N-protected glycine (B1666218) and sarcosine derivatives.

  • This compound (Sar-OtBu): The subject of this guide, featuring a free secondary amine and a tert-butyl ester.

  • Boc-Gly-OH: A standard, acid-labile N-protected amino acid.

  • Fmoc-Gly-OH: A standard, base-labile N-protected amino acid, central to modern solid-phase peptide synthesis (SPPS).

  • Cbz-Gly-OH: A classic N-protected amino acid, typically removed by hydrogenolysis.

  • Boc-Sar-OH: The N-protected counterpart to Sar-OtBu, allowing for a direct comparison of the effect of the N-Boc group.

Physicochemical Properties

The selection of a building block in chemical synthesis is critically influenced by its physical and chemical properties. The following table summarizes key data for this compound and its alternatives.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Solubility
This compound C7H15NO2145.20[1]Not FoundNot specified, likely soluble in organic solvents.
Boc-Gly-OH C7H13NO4175.18[2]86-89[2]Soluble in water.[2]
Fmoc-Gly-OH C17H15NO4297.30[3]174-175[4]Low solubility in water; soluble in DMF, DMSO, Methanol.[5][6]
Cbz-Gly-OH C10H11NO4209.20[7]118-122[8]Insoluble in water; soluble in Methanol.[9]
Boc-Sar-OH C8H15NO4189.2188-90Soluble in DMF.

Reactivity and Deprotection Strategies

The utility of these molecules is defined by the conditions required for coupling and deprotection. This compound's free secondary amine presents both opportunities and challenges in peptide coupling, while the tert-butyl ester requires specific acidic conditions for cleavage.

Logical Flow of Protection/Deprotection

The choice of protecting group dictates the overall synthetic strategy, as they must be removed orthogonally to one another.

Deprotection_Strategy Boc Boc Strong_Acid Strong Acid (e.g., TFA) Boc->Strong_Acid Fmoc Fmoc Base Base (e.g., Piperidine) Fmoc->Base Cbz Cbz Hydrogenolysis Hydrogenolysis (H₂, Pd/C) Cbz->Hydrogenolysis Free_Amine Free Secondary Amine (Sar-OtBu) tBu_Ester tert-Butyl Ester tBu_Ester->Strong_Acid Free_Acid Free Acid

Caption: Orthogonal deprotection schemes for common protecting groups.

Comparison of Deprotection Conditions
Protecting GroupReagentConditionsKey Considerations
Boc (Amine) Trifluoroacetic Acid (TFA)Typically 25-50% TFA in DCM, room temp, 30 min.[10][11]Volatile and corrosive acid. Neutralization wash often required.[10]
Fmoc (Amine) Piperidine (B6355638)20% piperidine in DMF, room temp, 5-15 min.[10][12]Base-labile; orthogonal to Boc and Cbz.
Cbz (Amine) H₂ gas, Pd/C catalystH₂ (1 atm or higher), Pd/C in a solvent like MeOH or EtOH.[13][14]Incompatible with other reducible functional groups (e.g., alkenes, alkynes).[13]
tert-Butyl (Ester) Trifluoroacetic Acid (TFA)Strong acids like TFA cleave the ester.[15][16]Conditions are similar to Boc deprotection, requiring careful strategic planning.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental outcomes. Below are standard protocols for key transformations.

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates a typical cycle in Fmoc-based SPPS, a common application for these building blocks.

SPPS_Workflow Start Start: Resin with Rink Amide Linker Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 4. DMF Wash Coupling->Wash2 Check Repeat for next amino acid? Wash2->Check Check->Deprotection Yes Cleavage 5. Cleavage from Resin (e.g., 95% TFA) Check->Cleavage No

Caption: A standard cycle in Fmoc solid-phase peptide synthesis (SPPS).

Protocol 1: N-Boc Deprotection

This protocol is applicable for removing the Boc group from Boc-Gly-OH or Boc-Sar-OH.

  • Dissolution: Dissolve the Boc-protected substrate in Dichloromethane (DCM).

  • Acid Treatment: Add an equal volume of Trifluoroacetic Acid (TFA) to the solution (final concentration ~50% TFA).[10]

  • Reaction: Stir the mixture at room temperature for 30 minutes to 2 hours.[11] Monitor reaction completion by TLC or LC-MS.

  • Work-up: Remove the solvent and excess TFA in vacuo.

  • Neutralization: If necessary, wash the residue with a base like 5% Diisopropylethylamine (DIPEA) in DCM to neutralize the resulting amine salt.[10]

Protocol 2: N-Fmoc Deprotection

This protocol is used for removing the Fmoc group from Fmoc-Gly-OH.

  • Resin Swelling: Swell the resin-bound peptide in N,N-Dimethylformamide (DMF).

  • Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-15 minutes at room temperature.[12] A two-step treatment (e.g., 2 minutes then 5 minutes) is common.[10]

  • Washing: Thoroughly wash the resin with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.[12] The resin is now ready for the next coupling step.

Protocol 3: N-Cbz Deprotection via Hydrogenolysis

This protocol details the removal of the Cbz group from Cbz-Gly-OH.

  • Dissolution: Dissolve the Cbz-protected compound in a suitable solvent such as Methanol (MeOH), Ethanol (EtOH), or Ethyl Acetate.[13]

  • Catalyst Addition: Add 5-10 mol% of Palladium on carbon (Pd/C) to the solution.[13]

  • Hydrogenation: Place the reaction mixture under a hydrogen (H₂) atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.[13][14]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through Celite to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amine.[13]

Protocol 4: Peptide Coupling with a Secondary Amine

Coupling an amino acid to the secondary amine of this compound can be more challenging than coupling to a primary amine. Specialized coupling reagents are often employed.

  • Activation: In a separate vessel, dissolve the N-protected amino acid (e.g., Fmoc-Gly-OH, 2 equivalents) in DCM or DMF. Add a coupling reagent such as Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate (B91526) (PyBrOP, 2 equivalents).[17]

  • Reaction Mixture: Suspend the resin-bound this compound (1 equivalent) in DCM. Add the activated amino acid solution to the resin.

  • Base Addition: Cool the mixture to 0°C and add Diisopropylethylamine (DIPEA, 6 equivalents).[17]

  • Coupling: Mix for 1 minute at 0°C, then allow the reaction to proceed for 1-2 hours at room temperature.[17]

  • Washing: Filter the resin and wash thoroughly with DCM to remove excess reagents. A Kaiser test can be used to confirm the absence of free primary amines, although it is not effective for secondary amines.

Conclusion

This compound is a valuable building block for introducing N-methylated residues with a C-terminal protecting group suitable for acid-labile cleavage. Its key features are:

  • Unique Reactivity: The presence of a secondary amine can reduce the propensity for certain side reactions but may require more forceful coupling conditions compared to primary amines.

  • Orthogonality: The tert-butyl ester is stable to the basic conditions used for Fmoc deprotection and the hydrogenolysis conditions for Cbz removal, allowing for flexible synthetic design.

  • Steric Hindrance: The N-methyl group and the tert-butyl ester both add steric bulk, which can influence peptide conformation and solubility.

The choice between this compound and other protected amino acids will depend on the specific requirements of the synthetic target, including the desired protecting group strategy, the challenges of the peptide sequence, and the final desired C-terminal functionality. This guide provides the foundational data and protocols to aid researchers in making an informed decision.

References

A Spectroscopic Comparison of Tert-butyl 2-(methylamino)acetate and its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers, scientists, and drug development professionals.

This guide provides a comprehensive spectroscopic comparison of the amino acid derivative, Tert-butyl 2-(methylamino)acetate, with its common precursors, tert-butyl chloroacetate (B1199739) and methylamine (B109427). Understanding the distinct spectroscopic features of these compounds is crucial for monitoring reaction progress, verifying product purity, and characterizing novel molecules in the field of drug discovery and organic synthesis. This document presents a side-by-side analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its precursors. The data for the precursors is based on experimental findings, while the data for the product is predicted due to the limited availability of experimental spectra in the public domain.

Table 1: ¹H NMR Data (Chemical Shift δ [ppm])

CompoundFunctional GroupChemical Shift (δ)MultiplicityIntegration
This compound (Predicted) -C(CH₃)₃~1.45singlet9H
-NCH₃~2.40singlet3H
-CH₂-~3.20singlet2H
-NH-~1.5-2.5 (broad)singlet1H
tert-Butyl Chloroacetate (Experimental) -C(CH₃)₃1.49singlet9H
-CH₂Cl4.05singlet2H
Methylamine (Experimental) [1]-CH₃~2.4singlet3H
-NH₂~2.4singlet2H

Table 2: ¹³C NMR Data (Chemical Shift δ [ppm])

CompoundCarbon AtomChemical Shift (δ)
This compound (Predicted) -C(CH₃)₃~28.0
-C(CH₃)₃~81.0
-N-CH₃~36.0
-CH₂-~55.0
C=O~172.0
tert-Butyl Chloroacetate (Experimental) [2]-C(CH₃)₃27.9
-C(CH₃)₃82.5
-CH₂Cl42.5
C=O167.5
Methylamine (Experimental) [3][4]-CH₃27.5

Table 3: IR Spectroscopy Data (Wavenumber cm⁻¹)

CompoundFunctional GroupCharacteristic Absorption (cm⁻¹)
This compound (Predicted) N-H stretch3300-3500 (broad)
C-H stretch (sp³)2850-3000
C=O stretch (ester)~1735
C-N stretch1000-1250
C-O stretch1000-1300
tert-Butyl Chloroacetate (Experimental) C-H stretch (sp³)2980
C=O stretch (ester)1750
C-O stretch1150
C-Cl stretch790
Methylamine (Experimental) [5]N-H stretch3200-3600 (broad)
C-H stretch (sp³)2800-3000
N-H bend1580-1650
C-N stretch1020-1220

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragment Ions (m/z)
This compound (Predicted) 145.1188, 72, 57, 44
tert-Butyl Chloroacetate (Experimental) 150.04115, 93, 57
Methylamine (Experimental) [6]31.0430, 29, 15

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of this compound via nucleophilic substitution.

Materials:

  • tert-Butyl chloroacetate

  • Methylamine (40% in water or as a gas)

  • Anhydrous potassium carbonate (K₂CO₃) or another suitable base

  • Acetonitrile or another suitable polar aprotic solvent

  • Diethyl ether or other suitable extraction solvent

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

Procedure:

  • To a solution of tert-butyl chloroacetate (1 equivalent) in acetonitrile, add anhydrous potassium carbonate (2-3 equivalents).

  • Slowly add methylamine solution (2-3 equivalents) to the reaction mixture at room temperature. Alternatively, bubble methylamine gas through the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Once the reaction is complete, filter the mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to obtain pure this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.

  • Samples were dissolved in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy:

  • IR spectra were obtained using a PerkinElmer Spectrum Two FT-IR spectrometer.

  • Liquid samples were analyzed as a thin film on NaCl plates.

  • Absorbance frequencies are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS):

  • Mass spectra were obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

  • The mass-to-charge ratio (m/z) of the molecular ion and major fragments are reported.

Workflow and Pathway Diagrams

The following diagrams illustrate the synthetic pathway and the analytical workflow for the spectroscopic comparison.

Synthesis_and_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Precursor1 tert-Butyl Chloroacetate Reaction Nucleophilic Substitution (K₂CO₃, Acetonitrile) Precursor1->Reaction Precursor2 Methylamine Precursor2->Reaction Product This compound Reaction->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS

Caption: Synthetic pathway for this compound and subsequent spectroscopic analysis workflow.

This guide provides a foundational spectroscopic comparison for researchers working with this compound and its precursors. The provided data and protocols can aid in the successful synthesis, purification, and characterization of this and similar compounds.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chromatographic behavior of Tert-butyl 2-(methylamino)acetate and structurally related compounds. Due to the limited availability of direct experimental data for this compound, this comparison is based on established chromatographic principles and available data for analogous compounds. This guide offers insights into potential analytical approaches for separation and detection, complete with detailed hypothetical experimental protocols and comparative data tables.

Introduction

This compound is a glycine (B1666218) derivative with potential applications in peptide synthesis and drug development. Accurate and robust analytical methods are crucial for its characterization, purity assessment, and pharmacokinetic studies. This guide explores potential High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods for its analysis, drawing comparisons with related amino acid esters and compounds containing secondary amine functionalities.

High-Performance Liquid Chromatography (HPLC) Analysis

Reverse-phase HPLC (RP-HPLC) is a primary technique for the analysis of small polar molecules like this compound. The presence of a secondary amine and an ester group dictates its retention and potential challenges in chromatographic separation.

Expected Chromatographic Behavior

This compound is expected to exhibit limited retention on standard C18 columns with typical acetonitrile/water or methanol/water mobile phases due to its polarity. The secondary amine can interact with residual silanols on the silica-based stationary phase, leading to peak tailing. To achieve symmetrical peak shapes and reproducible retention, mobile phase modifiers are often necessary.

Comparison with Related Compounds

The chromatographic behavior of this compound can be compared to other small amino acid esters.

CompoundStructureExpected Retention on C18Key Chromatographic Challenges
This compound Low to moderatePeak tailing due to secondary amine
Glycine tert-butyl ester LowSimilar to the target analyte, but potentially less tailing due to the primary amine.
N-Ethylglycine tert-butyl ester Slightly higher than the target analyteSimilar peak tailing issues.
Tert-butyl acetate (B1210297) ModerateNo amine-related peak tailing.[1]
Experimental Protocol: Reverse-Phase HPLC

This protocol outlines a potential RP-HPLC method for the analysis of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector or a mass spectrometer.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm or Mass Spectrometry (ESI+).

  • Injection Volume: 10 µL.

Rationale for Method Parameters:

  • C18 Column: A versatile stationary phase for the retention of moderately polar compounds.

  • Trifluoroacetic Acid (TFA): Acts as an ion-pairing agent to improve peak shape by masking the interactions of the amine group with the stationary phase.

  • Acetonitrile/Water Gradient: Allows for the elution of compounds with a wide range of polarities.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Due to the polarity and low volatility of this compound, derivatization is essential prior to GC-MS analysis.

Derivatization Strategy

Silylation is a common derivatization technique for compounds containing active hydrogens, such as amines and carboxylic acids. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to convert the secondary amine to its corresponding silyl (B83357) derivative, increasing its volatility and thermal stability.[2]

Comparison of Derivatized Compounds

The GC-MS behavior of the silylated derivative of this compound can be compared with other derivatized amino acid esters.

Compound (as TMS derivative)Expected Elution OrderKey Mass Spectral Fragments
TMS-Tert-butyl 2-(methylamino)acetate -M-15 (loss of CH₃), M-57 (loss of C₄H₉ from tert-butyl group)
TMS-Glycine tert-butyl ester Earlier than the target analyteSimilar fragmentation pattern.
TMS-N-Ethylglycine tert-butyl ester Later than the target analyteSimilar fragmentation pattern.
Experimental Protocol: GC-MS

This protocol describes a potential GC-MS method for the analysis of derivatized this compound.

Derivatization Procedure:

  • Evaporate a known amount of the sample to dryness under a stream of nitrogen.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Heat the mixture at 70 °C for 30 minutes.

  • Inject 1 µL of the derivatized sample into the GC-MS.

GC-MS Conditions:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-500.

Visualizing the Workflow

The following diagrams illustrate the proposed experimental workflows for HPLC and GC-MS analysis.

HPLC_Workflow Sample Sample Preparation (Dissolution in Mobile Phase) HPLC HPLC System (Pump, Injector, Column) Sample->HPLC Detection Detection (UV or MS) HPLC->Detection Data Data Analysis (Chromatogram) Detection->Data

Caption: HPLC Experimental Workflow.

GCMS_Workflow Sample Sample Preparation Derivatization Derivatization (Silylation) Sample->Derivatization GCMS GC-MS System (Injector, GC Column, MS) Derivatization->GCMS Data Data Analysis (Chromatogram & Mass Spectrum) GCMS->Data

Caption: GC-MS Experimental Workflow.

Conclusion

While direct experimental data for the chromatographic behavior of this compound is scarce, this guide provides a comprehensive comparative framework based on the analysis of structurally similar compounds. The proposed HPLC and GC-MS methods, along with the detailed experimental protocols, offer a solid starting point for developing and validating robust analytical techniques for this compound. The successful analysis will likely hinge on addressing the challenges associated with the secondary amine functionality, either through mobile phase modification in HPLC or appropriate derivatization in GC-MS. Further experimental work is necessary to optimize these methods and establish definitive chromatographic parameters.

References

Assessing the Cost-Effectiveness of Tert-butyl 2-(methylamino)acetate in Large-Scale Peptide Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of large-scale peptide synthesis, particularly for therapeutic applications, the choice of raw materials and synthetic route is a critical determinant of overall process efficiency and cost-effectiveness. The incorporation of N-methylated amino acids, such as sarcosine (B1681465) (N-methylglycine), presents unique challenges that necessitate a careful evaluation of available synthetic strategies. This guide provides a detailed comparison of two primary approaches for introducing sarcosine into a peptide sequence during solid-phase peptide synthesis (SPPS): the use of a pre-formed N-protected sarcosine building block versus on-resin N-methylation of a glycine (B1666218) residue.

While direct data on the large-scale use of tert-butyl 2-(methylamino)acetate is limited in publicly available literature, its protected form, N-Fmoc-sarcosine, serves as a key building block. This analysis will therefore focus on the economic and practical comparison between using N-Fmoc-sarcosine and performing on-resin methylation, for which more data is available. This comparison will serve as a proxy for evaluating the cost-effectiveness of using a pre-synthesized building block derived from this compound versus generating the N-methylated residue in situ.

Comparative Analysis of Synthetic Strategies for Sarcosine Incorporation

The large-scale synthesis of peptides containing sarcosine typically employs one of two main strategies, each with distinct advantages and disadvantages in terms of cost, time, and material efficiency.

Method 1: Use of Pre-formed N-Fmoc-Sarcosine Building Block

This approach involves the direct coupling of a commercially available, pre-synthesized N-Fmoc-sarcosine amino acid to the growing peptide chain on the solid support.

Method 2: On-Resin N-Methylation of a Glycine Residue

This strategy involves first coupling a standard Fmoc-glycine residue to the peptide chain. Subsequently, the glycine residue is N-methylated directly on the solid support before the coupling of the next amino acid. A common method for on-resin N-methylation is the Fukuyama-Mitsunobu reaction or a variation thereof.

ParameterMethod 1: N-Fmoc-Sarcosine Building BlockMethod 2: On-Resin N-MethylationKey Considerations
Starting Material Cost Higher initial cost for the specialized amino acid derivative (N-Fmoc-Sar-OH).Lower initial cost for standard Fmoc-Gly-OH. However, requires additional reagents for methylation.The price of N-Fmoc-Sar-OH can vary significantly based on supplier and scale.
Reagent & Solvent Usage Standard coupling reagents (e.g., DIC, HOBt) and solvents (e.g., DMF).Requires additional, often hazardous and costly, reagents for methylation (e.g., o-NBS-Cl, DBU, 2-mercaptoethanol, and a methylating agent like dimethyl sulfate).On-resin methylation significantly increases the number and volume of reagents and solvents used per cycle.
Synthesis Time (Cycle Time) Standard coupling time (typically 1-2 hours).Significantly longer due to the multi-step methylation process (can add several hours to the synthesis cycle).Longer cycle times reduce the overall throughput of the peptide synthesizer.
Process Complexity & Risk Simpler, more established, and robust coupling protocol.More complex multi-step process with a higher risk of side reactions and incomplete conversions, requiring careful optimization and in-process controls.Complexity can lead to lower overall yield and purity, necessitating more extensive purification.
Overall Yield & Purity Generally higher yields and purity of the crude peptide due to a more straightforward and optimized coupling step.Can be lower due to the potential for incomplete methylation and side reactions, leading to a more heterogeneous crude product.Higher purity of the crude peptide reduces the burden and cost of downstream purification.
Waste Generation Lower volume of chemical waste generated per cycle.Higher volume of chemical waste, including potentially hazardous materials from the methylation steps.Waste disposal is a significant cost factor in large-scale manufacturing.

Experimental Protocols

Method 1: Coupling of N-Fmoc-Sarcosine

This protocol outlines a standard solid-phase peptide synthesis coupling cycle for incorporating N-Fmoc-sarcosine.

Workflow:

Resin Resin with N-terminal amine Deprotection Fmoc Deprotection (e.g., 20% Piperidine (B6355638) in DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling: N-Fmoc-Sar-OH Coupling agents (e.g., DIC/HOBt) in DMF Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Capping Optional Capping (e.g., Acetic Anhydride) Wash2->Capping Result Resin with coupled Sarcosine Capping->Result

Standard Fmoc-SPPS Coupling Cycle for Sarcosine

Procedure:

  • Resin Swelling: The solid support resin with the growing peptide chain is swelled in N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: The N-terminal Fmoc protecting group is removed by treatment with a solution of 20% piperidine in DMF.

  • Washing: The resin is thoroughly washed with DMF to remove excess piperidine and by-products.

  • Coupling: A solution of N-Fmoc-sarcosine (typically 3-5 equivalents), a coupling agent (e.g., N,N'-diisopropylcarbodiimide, DIC), and an activator (e.g., 1-hydroxybenzotriazole, HOBt) in DMF is added to the resin. The reaction is allowed to proceed for 1-2 hours.

  • Washing: The resin is washed with DMF to remove unreacted reagents.

  • Capping (Optional): Any unreacted N-terminal amines can be capped by treatment with acetic anhydride (B1165640) to prevent the formation of deletion sequences.

Method 2: On-Resin N-Methylation of Glycine

This protocol describes a typical on-resin N-methylation of a glycine residue using a modified Fukuyama-Mitsunobu procedure.

Workflow:

Gly_Resin Resin with N-terminal Glycine Sulfonylation 1. Sulfonylation: o-NBS-Cl, Collidine in NMP Gly_Resin->Sulfonylation Wash1 Wash (NMP) Sulfonylation->Wash1 Methylation 2. Methylation: Dimethyl sulfate, DBU in NMP Wash1->Methylation Wash2 Wash (NMP) Methylation->Wash2 Desulfonylation 3. Desulfonylation: 2-Mercaptoethanol, DBU in NMP Wash2->Desulfonylation Wash3 Wash (NMP) Desulfonylation->Wash3 Result Resin with N-methylated Glycine (Sarcosine) Wash3->Result

On-Resin N-Methylation Workflow

Procedure:

  • Glycine Coupling: A standard Fmoc-glycine is coupled to the resin as described in Method 1.

  • Fmoc Deprotection: The Fmoc group of the newly coupled glycine is removed.

  • Sulfonylation: The resin is treated with a solution of 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) and a base (e.g., collidine) in N-methyl-2-pyrrolidone (NMP) to protect the secondary amine.

  • Washing: The resin is washed with NMP.

  • Methylation: The sulfonated amine is methylated using a methylating agent, such as dimethyl sulfate, in the presence of a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in NMP.

  • Washing: The resin is washed with NMP.

  • Desulfonylation: The o-NBS protecting group is removed by treatment with a solution of a thiol, such as 2-mercaptoethanol, and DBU in NMP.

  • Washing: The resin is thoroughly washed with NMP to yield the N-methylated glycine (sarcosine) residue ready for the next coupling step.

Conclusion

Based on the comparative analysis, the use of a pre-formed N-Fmoc-sarcosine building block is generally the more cost-effective and efficient strategy for the large-scale synthesis of sarcosine-containing peptides. While the initial cost of the specialized amino acid is higher, this is often outweighed by the significant savings in terms of reduced reagent and solvent consumption, shorter synthesis cycle times, simplified processing, higher yields, and reduced waste generation.

The on-resin methylation approach, while offering flexibility, introduces considerable complexity and risk to the manufacturing process. The additional steps, use of hazardous reagents, and potential for incomplete reactions and side products can lead to lower overall process efficiency and higher downstream purification costs, making it a less attractive option for robust, large-scale GMP production.

For drug development professionals and researchers, the upfront investment in a high-quality, pre-synthesized N-methylated amino acid building block, derived from precursors like this compound, is likely to result in a more reliable, scalable, and ultimately more economical manufacturing process for sarcosine-containing peptides.

Safety Operating Guide

Navigating the Disposal of Tert-butyl 2-(methylamino)acetate: A Comprehensive Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of tert-butyl 2-(methylamino)acetate, ensuring compliance and minimizing risk.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was identified. The following guidance is based on the safety data sheets of analogous compounds, including tert-butyl 2-(methylamino)ethylcarbamate and tert-butyl acetate. It is imperative that these procedures are verified and supplemented with a formal hazard assessment by qualified environmental health and safety (EHS) professionals in accordance with local, regional, and national regulations.

Immediate Safety and Handling for Disposal

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Recommended PPE:

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after handling.

  • Body Protection: A lab coat or chemical-resistant apron is required. For larger quantities or in case of splashes, additional protective clothing may be necessary.

  • Respiratory Protection: If handling in a poorly ventilated area or if aerosols may be generated, use a NIOSH-approved respirator with an appropriate cartridge.

Step-by-Step Disposal Protocol

  • Waste Identification and Segregation:

    • Designate a specific, clearly labeled, and sealed container for this compound waste.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Containerization:

    • Use a chemically compatible and leak-proof container.

    • Ensure the container is tightly closed when not in use.

    • Label the container with the full chemical name: "this compound" and appropriate hazard symbols.

  • Storage of Waste:

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[1]

    • The storage area should be a designated and controlled-access location.

  • Arranging for Disposal:

    • Disposal must be conducted through a licensed and approved hazardous waste disposal company.[2][3]

    • Contact your institution's EHS department to coordinate the pickup and disposal of the chemical waste.

    • Provide the waste disposal company with all available information on the chemical's properties and potential hazards.

  • Spill and Contamination Cleanup:

    • In the event of a spill, evacuate the immediate area and ensure adequate ventilation.[3]

    • Absorb the spill with an inert, non-combustible material such as vermiculite, dry sand, or earth.

    • Collect the absorbed material using non-sparking tools and place it into a designated, sealed container for disposal.[4]

    • Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.

    • Prevent spilled material from entering drains, sewers, or waterways.[2][3]

Quantitative Data and Hazard Considerations

The following table summarizes the hazard classifications based on analogous compounds, which should inform the disposal plan.

Hazard ClassificationGHS Category (Based on Analogues)Implications for Disposal
Flammability Flammable Liquid (Category 2/3)Keep away from heat, sparks, and open flames. Use non-sparking tools.[1][4]
Acute Oral Toxicity Category 3/4Harmful or toxic if swallowed. Avoid ingestion.
Skin Irritation/Corrosion Category 2Causes skin irritation. Avoid skin contact.
Eye Irritation Category 2ACauses serious eye irritation. Avoid eye contact.
Aquatic Toxicity Potential for harm to aquatic life.Do not release into the environment.[3][5]

Note: This data is for guidance only and is based on similar chemical structures. A definitive classification for this compound should be made by a qualified professional.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Tert-butyl 2-(methylamino)acetate for Disposal ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_container Use Designated, Labeled, and Sealed Waste Container ppe->waste_container spill Spill or Leak? waste_container->spill cleanup Follow Spill Cleanup Protocol: - Absorb with inert material - Use non-sparking tools - Place in sealed container spill->cleanup Yes storage Store Waste in a Cool, Dry, Well-Ventilated Area spill->storage No cleanup->storage ehs Contact Institutional EHS for Waste Pickup storage->ehs disposal Licensed Waste Disposal Company Manages Final Disposal (e.g., Incineration) ehs->disposal end End: Proper Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling Tert-butyl 2-(methylamino)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety Protocols: Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory to prevent skin and eye contact, inhalation, and ingestion when handling Tert-butyl 2-(methylamino)acetate.

Protection TypeSpecific EquipmentRationale and Best Practices
Eye Protection Chemical safety goggles or a face shield.[1][2]Essential for protecting eyes from splashes. Standard safety glasses do not provide adequate protection. A face shield should be used when there is a higher risk of splashing.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[1][3]Inspect gloves for any signs of degradation or perforation before use.[4] Dispose of contaminated gloves immediately and wash hands thoroughly after removal.[4]
Body Protection Laboratory coat.A fully fastened lab coat provides a barrier against accidental spills.
Respiratory Protection Use in a well-ventilated area or chemical fume hood.[5]To minimize the inhalation of any potential vapors or aerosols, all handling of the compound should be performed within a certified chemical fume hood.[5]
Foot Protection Closed-toe shoes.Protects feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational workflow is critical for minimizing exposure and ensuring safety.

Preparation and Pre-Handling
  • Engineering Controls : Ensure a safety shower and eyewash station are readily accessible.[6]

  • Workspace Preparation : Conduct all work within a certified chemical fume hood.[5] Keep the workspace clean and uncluttered.

  • PPE Donning : Put on all required personal protective equipment as detailed in the table above.

Handling and Transfer
  • Prudent Practices : Handle the compound carefully to avoid generating aerosols.

  • Container Management : Keep the container tightly sealed when not in use.

  • Exposure Avoidance : Avoid contact with skin, eyes, and clothing.[5] Do not eat, drink, or smoke in the handling area.[7]

Post-Handling and Cleanup
  • Decontamination : Decontaminate all work surfaces with an appropriate cleaning agent after handling.

  • PPE Removal : Carefully remove and dispose of contaminated PPE.

  • Hygiene : Wash hands and any exposed skin thoroughly with soap and water.[7]

Disposal Plan: Waste Management

Proper disposal of chemical waste is crucial for environmental safety and regulatory compliance.

Waste Segregation and Collection
  • Waste Categorization : All materials that have come into contact with this compound should be considered chemical waste.

  • Waste Container : Use a designated, clearly labeled, and sealed waste container. The container should be compatible with the chemical.

  • Labeling : Label the waste container with "Hazardous Waste," the full chemical name, and any other information required by your institution's Environmental Health and Safety (EHS) department.

Managing Different Waste Streams
  • Liquid Waste : Collect all liquid waste containing the compound in a sealed, labeled hazardous waste container. Do not dispose of it down the drain.

  • Solid Waste : All solid materials, such as contaminated pipette tips, tubes, and gloves, should be collected in a designated solid hazardous waste container.

Final Disposal
  • Professional Disposal : Arrange for the pickup and disposal of your hazardous waste through your institution's EHS department or a licensed chemical waste contractor.[8]

Experimental Workflow Diagram

The following diagram illustrates the logical flow for the safe handling of this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handle_transfer Transfer Compound prep_workspace->handle_transfer handle_reaction Perform Experiment handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Workspace handle_reaction->cleanup_decontaminate cleanup_waste Segregate and Store Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe end_process End cleanup_ppe->end_process start Start start->prep_ppe

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.